Cyclo(Gly-Tyr)
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSAVHDWSYPEP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Structure of Cyclo(Gly-Tyr): A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Structural Elucidation, and Biological Significance of a Fundamental Cyclic Dipeptide
Cyclo(Gly-Tyr), a cyclic dipeptide with the systematic IUPAC name (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, represents a fundamental structural motif found in a variety of natural and synthetic compounds. Composed of glycine (B1666218) and L-tyrosine residues linked by two peptide bonds to form a six-membered diketopiperazine ring, this molecule serves as a valuable scaffold in medicinal chemistry and a subject of interest in chemical biology. This technical guide provides a comprehensive overview of its basic structure, physicochemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The core structural and physicochemical properties of Cyclo(Gly-Tyr) are summarized in the table below. This quantitative data is essential for its identification, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| CAS Number | 5845-66-9 | [1] |
| IUPAC Name | (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | N/A |
| Appearance | White to off-white solid | [1] |
Structural Elucidation: A Methodological Overview
The definitive three-dimensional structure of Cyclo(Gly-Tyr) and its conformational dynamics in solution are determined through a combination of spectroscopic and crystallographic techniques. The following sections detail the typical experimental protocols employed for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the solution-state structure and conformation of cyclic peptides like Cyclo(Gly-Tyr).
Experimental Protocol for ¹H and ¹³C NMR Analysis
A general protocol for the NMR analysis of a cyclic dipeptide is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity Cyclo(Gly-Tyr).
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective in solubilizing a wide range of peptides and provides a good spectral window.
-
For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
A standard single-pulse experiment is performed to acquire the proton spectrum.
-
Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full relaxation of all protons for accurate integration. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
-
¹³C NMR Data Acquisition:
-
A standard proton-decoupled ¹³C experiment is conducted.
-
A wider spectral width of 200-220 ppm is used.
-
Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is subjected to Fourier transformation.
-
The resulting spectra are phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
-
Analysis of chemical shifts, coupling constants (J-coupling), and through-space correlations from 2D NMR experiments (like COSY, HSQC, HMBC, and NOESY) allows for the complete assignment of all proton and carbon signals and provides insights into the molecule's conformation.
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and determining the fragmentation pattern of Cyclo(Gly-Tyr), which can aid in its identification.
Experimental Protocol for Mass Spectrometric Analysis
A general workflow for the analysis of a cyclic dipeptide using mass spectrometry is as follows:
Figure 1. General experimental workflow for the mass spectrometric analysis of Cyclo(Gly-Tyr).
Expected Fragmentation: The fragmentation of cyclic peptides in tandem mass spectrometry is more complex than that of linear peptides, as it requires the cleavage of two peptide bonds to generate linear fragment ions. The fragmentation of Cyclo(Gly-Tyr) is expected to proceed through the opening of the diketopiperazine ring, followed by losses of small neutral molecules and the generation of characteristic immonium ions.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of cyclo-(glycyl-L-tyrosyl) has been determined, providing a precise model of its three-dimensional arrangement in the solid state.[2]
General Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure involves several key steps:
-
Crystallization: The first and often most challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or by vapor diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined using computational methods, which allows for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.
While the full crystallographic data for Cyclo(Gly-Tyr) is not widely available in public databases, the established structure confirms the cyclic nature and the relative stereochemistry of the molecule.
Biological Context and Signaling Pathways
Cyclic dipeptides are known to possess a wide range of biological activities, including roles in cell-to-cell communication (quorum sensing) and potential as therapeutic agents. While the specific biological roles of Cyclo(Gly-Tyr) are not extensively characterized, related compounds have been shown to exhibit interesting activities.
Putative Role in Anticancer Activity and PI3K/Akt/mTOR Signaling
Several cyclic dipeptides have demonstrated anticancer properties. For instance, cyclo(Tyr-Cys) and cyclo(Phe-Pro) have shown inhibitory effects on the growth of various cancer cell lines.[2] The mechanisms underlying these effects are often linked to the induction of apoptosis. One of the key signaling pathways that regulates cell survival, proliferation, and apoptosis is the PI3K/Akt/mTOR pathway. It is plausible that cyclic dipeptides like Cyclo(Gly-Tyr) could modulate this pathway, although direct evidence is currently lacking.
Figure 2. A simplified diagram of the PI3K/Akt/mTOR signaling pathway with a putative modulatory role for Cyclo(Gly-Tyr).
Potential Involvement in Quorum Sensing Inhibition
Quorum sensing (QS) is a system of cell-to-cell communication used by bacteria to coordinate gene expression based on population density. Many cyclic dipeptides have been identified as QS signaling molecules or inhibitors. For example, certain proline-containing cyclic dipeptides are known to interfere with the Las and Rhl QS systems in Pseudomonas aeruginosa. These systems regulate the expression of virulence factors and biofilm formation. It is conceivable that Cyclo(Gly-Tyr) could also play a role in modulating bacterial QS, although specific studies are needed to confirm this.
Figure 3. A simplified diagram of the Las/Rhl quorum sensing systems in P. aeruginosa with a potential inhibitory role for Cyclo(Gly-Tyr).
Conclusion
Cyclo(Gly-Tyr) is a structurally simple yet significant cyclic dipeptide. Its rigidified backbone and the presence of a functional tyrosine side chain make it an attractive molecule for further investigation in drug discovery and chemical biology. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and detailed structural characterization. While its specific biological functions are still under exploration, the known activities of related compounds suggest promising avenues for future research, particularly in the areas of anticancer and antimicrobial agent development. A deeper understanding of its interactions with biological systems will undoubtedly unlock its full potential.
References
Natural Sources of Cyclo(Gly-Tyr): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural origins of the cyclic dipeptide Cyclo(Gly-Tyr). Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a diverse class of natural products exhibiting a wide range of biological activities. Cyclo(Gly-Tyr) has garnered interest for its potential pharmacological applications. This document provides a comprehensive overview of its known and potential natural sources, detailed experimental protocols for its isolation and analysis, and insights into its potential biological signaling pathways.
Natural Sources of Cyclo(Gly-Tyr)
Cyclo(Gly-Tyr) and other closely related cyclodipeptides are predominantly found as secondary metabolites in a variety of organisms, particularly microorganisms. While specific quantitative data for Cyclo(Gly-Tyr) remains limited in publicly available literature, the presence of similar compounds in various sources provides a strong indication of where it can be found.
Table 1: Quantitative Data for Cyclo(Gly-Tyr) and Related Cyclodipeptides from Natural Sources
| Cyclic Dipeptide | Natural Source | Method of Quantification | Concentration / Yield | Reference |
| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4 (Culture Broth) | HPLC | MIC against X. axonopodis pv. citri: 31.25 µg/mL | [1][2] |
| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 (Culture Broth) | HPLC | MIC against X. axonopodis pv. citri: 31.25 µg/mL | [1][2] |
| Cyclo(Tyr-Pro) | Streptomyces sp. A11 (Culture Broth) | HPLC | 6.78 mg/L (optimized culture) | [3] |
| Cyclo(L-Tyr-L-Pro) | Penicillium chrysogenum DXY-1 (Marine Fungus) | Not specified | Inhibited biofilm formation by 48% at 0.5 mg/mL | [4] |
| Various Diketopiperazines | Fermented Dairy Products (e.g., Cheese) | LC-MS | Levels increase with fermentation and acidification | [5][6][7][8][9] |
Microbial Sources:
-
Bacteria: Species of Streptomyces, Bacillus, and Pseudomonas are known producers of a variety of cyclodipeptides. For instance, Streptomyces sp. strain 22-4 has been shown to produce both Cyclo(L-Pro-L-Tyr) and Cyclo(D-Pro-L-Tyr)[1][2]. The optimization of culture conditions for Streptomyces sp. A11 led to a production yield of 6.78 mg/L of Cyclo(Tyr-Pro)[3]. Bacillus subtilis is another bacterium known for producing a wide array of peptides, and its fermentation processes can be optimized for high-yield production[10][11][12][13].
-
Fungi: Marine-derived fungi, such as Penicillium chrysogenum, have been identified as sources of bioactive cyclodipeptides that exhibit activities like quorum sensing inhibition[4].
Marine Organisms:
Marine sponges and their associated microorganisms are a rich source of novel natural products, including a diverse range of cyclic peptides[1][6][14][15][16][17][18][19]. While specific isolation of Cyclo(Gly-Tyr) from sponges is not widely documented, the chemical diversity within these organisms suggests they are a promising source for exploration.
Food Products:
Cyclodipeptides are commonly found in fermented foods and beverages. They are formed either through microbial activity or as a result of thermal processing of proteins and amino acids. Fermented dairy products like cheese and yogurt, as well as sourdough bread, have been shown to contain various diketopiperazines[5][6][7][8][9]. The concentration of these compounds often increases with the duration of fermentation and the degree of acidification[7].
Biosynthesis of Cyclo(Gly-Tyr)
Cyclo(Gly-Tyr) is synthesized non-ribosomally by specialized enzyme complexes. Two primary pathways are known for the biosynthesis of cyclodipeptides:
-
Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that assemble peptides from amino acid monomers without the use of ribosomes and mRNA templates. An NRPS module is responsible for the activation and incorporation of a single amino acid. The final step in the synthesis of many non-ribosomal peptides is a cyclization reaction catalyzed by a thioesterase (TE) domain, which releases the cyclic product from the enzyme complex[8].
-
Cyclodipeptide Synthases (CDPSs): This is a more recently discovered family of enzymes that synthesize cyclodipeptides directly from two aminoacyl-tRNAs.
The biosynthesis of Cyclo(Gly-Tyr) would involve the enzymatic condensation of glycine (B1666218) and tyrosine, followed by an intramolecular cyclization. The specific genes and enzymes responsible for Cyclo(Gly-Tyr) biosynthesis are likely located within a biosynthetic gene cluster in the producing organism[8][20][21][22][23].
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and characterization of Cyclo(Gly-Tyr) from natural sources. These protocols are based on established methods for similar cyclodipeptides and should be optimized for the specific matrix being investigated.
Extraction from Microbial Culture
This protocol describes a general procedure for extracting cyclodipeptides from a bacterial or fungal fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvesting: Centrifuge the fermentation broth (e.g., 1 L) at 8,000 rpm for 15 minutes to separate the supernatant from the microbial cells.
-
Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Solid-Phase Extraction (SPE) for Sample Clean-up
Solid-phase extraction is a crucial step for removing interfering compounds and concentrating the analyte of interest from the crude extract.
Materials:
-
Crude extract
-
Deionized water
-
C18 SPE cartridge
-
Vacuum manifold
Procedure:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Dissolve the crude extract in a minimal amount of methanol and dilute with deionized water. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% aqueous methanol to remove polar impurities.
-
Elution: Elute the cyclodipeptides with 5 mL of 80% aqueous methanol.
-
Drying: Evaporate the solvent from the eluate to obtain a purified extract.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the final purification of Cyclo(Gly-Tyr) from the cleaned-up extract.
Instrumentation and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 40 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: 220 nm and 280 nm.
Procedure:
-
Sample Preparation: Dissolve the SPE-purified extract in a small volume of the initial mobile phase composition.
-
Injection: Inject the sample onto the equilibrated HPLC column.
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to Cyclo(Gly-Tyr).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cyclo(Gly-Tyr).
Quantification by LC-MS/MS (Multiple Reaction Monitoring)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for the quantification of Cyclo(Gly-Tyr) in complex matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Column: C18 analytical column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient for the separation of the analyte from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
MRM Transitions for Cyclo(Gly-Tyr) (m/z 221.09):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 221.1 | 164.1 | 15 |
| 221.1 | 107.1 | 25 |
| 221.1 | 77.1 | 30 |
Procedure:
-
Standard Curve: Prepare a series of standard solutions of purified Cyclo(Gly-Tyr) of known concentrations.
-
Sample Preparation: Extract and clean up the sample as described in sections 3.1 and 3.2.
-
LC-MS/MS Analysis: Inject the standards and samples onto the LC-MS/MS system and acquire data in MRM mode.
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of Cyclo(Gly-Tyr) in the samples.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of organic molecules.
Table 2: 1H and 13C NMR Chemical Shifts of Cyclo(Gly-Tyr) in Methanol-d4
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Gly-α-CH2 | 3.23 - 3.31 (m) | 36.11 |
| Tyr-α-CH | 4.0 (assumed) | 55.0 (assumed) |
| Tyr-β-CH2 | 2.9, 3.1 (assumed) | 38.0 (assumed) |
| Tyr-Aromatic CH | 7.54 (dd), 8.17 (d) | 124.51, 132.11 |
| Tyr-Aromatic C-OH | - | 158.0 (assumed) |
| Tyr-Aromatic C | - | 128.0 (assumed) |
| Gly-C=O | - | 168.0 (assumed) |
| Tyr-C=O | - | 167.0 (assumed) |
Note: Some chemical shifts are assumed based on typical values for similar structures as complete literature data is not available. Experimental verification is required.
Biological Signaling Pathways
Cyclodipeptides are known to modulate various biological processes. The following diagrams illustrate potential signaling pathways that may be affected by Cyclo(Gly-Tyr), based on the activities of structurally related compounds.
Caption: Potential mechanism of quorum sensing inhibition by Cyclo(Gly-Tyr).
Many cyclodipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation[3][6][7][10][24][25][26][27][28]. For example, in Pseudomonas aeruginosa, the LasR receptor is a key regulator of QS. Cyclo(Gly-Tyr) may act as a competitive inhibitor of the LasR receptor, preventing the binding of the natural autoinducer and thereby downregulating the expression of virulence genes and inhibiting biofilm formation[10][24].
Caption: Plausible modulation of the PI3K/AKT signaling pathway by Cyclo(Gly-Tyr).
The PI3K/AKT signaling pathway is a crucial regulator of cell survival, proliferation, and differentiation, particularly in neuronal cells[14][27][29][30][31][32][33][34][35][36]. Some natural products have been shown to exert neuroprotective effects through the modulation of this pathway. While direct evidence for Cyclo(Gly-Tyr) is pending, it is plausible that it could interact with cell surface receptors, leading to the activation of PI3K. This would in turn lead to the phosphorylation and activation of AKT, which then phosphorylates a range of downstream targets to promote cell survival and neuroprotection. Further research is required to validate this proposed mechanism.
References
- 1. Application of HPLC-NMR for the rapid chemical profiling of a Southern Australian sponge, Dactylospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A procedure for high-yield spore production by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fermented product of high-yield surfactin strain Bacillus subtilis LYS1 improves the growth performance and intestinal villi morphology in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The fermented product of high-yield surfactin strain Bacillus subtilis LYS1 improves the growth performance and intestinal villi morphology in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tjyybjb.ac.cn [tjyybjb.ac.cn]
- 15. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Validation and evaluation of an HPLC methodology for the quantification of the potent antimitotic compound (+)-discodermolide in the Caribbean marine sponge Discodermia dissoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Investigation of the Mediterranean Sponge Crambe crambe by UHPLC-HRMS/MS via Manual and Computational Dereplication Approaches [mdpi.com]
- 20. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of novel candidates for inhibition of LasR, a quorum-sensing receptor of multidrug resistant Pseudomonas aeruginosa, through a specialized multi-level in silico approach - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 25. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. DOT Language | Graphviz [graphviz.org]
- 30. Lithium chloride and staurosporine potentiate the accumulation of phosphorylated glycogen synthase kinase 3β/Tyr216, resulting in glycogen synthase kinase 3β activation in SH-SY5Y human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Schizandrol A protects against Aβ1-42-induced autophagy via activation of PI3K/AKT/mTOR pathway in SH-SY5Y cells and primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
Cyclo(Gly-Tyr): A Technical Guide for Researchers
CAS Number: 5845-66-9
This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and potential biological activities of the cyclic dipeptide, Cyclo(Gly-Tyr). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Chemical Properties
Cyclo(Gly-Tyr), with the systematic IUPAC name (3S)-3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione, is a cyclic dipeptide formed from the amino acids glycine (B1666218) and tyrosine.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5845-66-9 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.23 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly available in the searched literature. | |
| Solubility | DMSO: 31.25 mg/mL (141.90 mM) | [2] |
| InChI Key | QHLSAVHDWSYPEP-VIFPVBQESA-N | [1] |
Experimental Protocols
Synthesis of Cyclo(Gly-Tyr)
A representative method for the synthesis of Cyclo(Gly-Tyr) can be adapted from general solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques.[3][4][5]
1. Solid-Phase Synthesis of the Linear Dipeptide (Gly-Tyr):
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin pre-loaded with Fmoc-Tyr(tBu)-OH.[3] The loading of the resin can be determined by UV quantification of the Fmoc-piperidine adduct.[5]
-
Fmoc Deprotection: Swell the resin in N,N-dimethylformamide (DMF). Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, activate Fmoc-Gly-OH using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated glycine solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine using 20% piperidine in DMF.
2. Cleavage of the Linear Dipeptide from the Resin:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) to cleave the peptide from the resin and remove the side-chain protecting group (tBu) from tyrosine.[4]
-
Collect the filtrate and precipitate the linear peptide by adding cold diethyl ether.
-
Isolate the crude linear Gly-Tyr peptide by centrifugation and decantation.
3. Solution-Phase Cyclization:
-
Dissolve the crude linear peptide in a large volume of a suitable solvent, such as DMF or a mixture of DCM and DMF, to achieve high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Add a cyclization reagent, for example, a carbodiimide (B86325) like DCC (N,N'-dicyclohexylcarbodiimide) with an additive like HOBt (1-hydroxybenzotriazole), or a phosphonium-based reagent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Adjust the pH of the solution to slightly basic (around 8-9) using a non-nucleophilic base like DIPEA.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by techniques like thin-layer chromatography (TLC) or analytical HPLC.
Purification of Cyclo(Gly-Tyr)
The crude Cyclo(Gly-Tyr) can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9][10]
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing an ion-pairing agent like 0.1% TFA, is typically employed.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition.
-
Inject the sample onto the preparative RP-HPLC column.
-
Elute the components using a linear gradient of increasing acetonitrile concentration.
-
Monitor the eluent at a suitable wavelength (e.g., 220 nm or 280 nm due to the tyrosine chromophore).
-
Collect fractions corresponding to the major peak of Cyclo(Gly-Tyr).
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white, fluffy powder.
-
Biological Activity and Signaling Pathways
While specific studies detailing the signaling pathways directly modulated by Cyclo(Gly-Tyr) are limited in the provided search results, related tyrosine-containing cyclic dipeptides have been shown to exhibit interesting biological activities, most notably the inhibition of bacterial quorum sensing.[2][11][12][13][14]
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density.[2][13] This process is crucial for biofilm formation and the production of virulence factors in many pathogenic bacteria.[2][14] Cyclic dipeptides, including those containing tyrosine, have been identified as potential quorum sensing inhibitors (QSIs).[11][12][14] They are thought to act by competitively binding to the receptor proteins of the QS system, thereby blocking the binding of the natural autoinducer molecules.[11] This interference disrupts the QS signaling cascade and can lead to a reduction in biofilm formation and virulence factor production.[11][12][14]
Caption: General mechanism of quorum sensing inhibition by competitive binding of a cyclic dipeptide.
It is important to note that while this diagram illustrates a general mechanism, the precise molecular interactions of Cyclo(Gly-Tyr) with specific bacterial QS systems would require further experimental validation.
Conclusion
Cyclo(Gly-Tyr) is a readily accessible cyclic dipeptide with potential for further investigation, particularly in the area of anti-infective research due to the known quorum sensing inhibitory activities of related compounds. The synthetic and purification protocols outlined in this guide provide a foundation for researchers to produce this compound for further biological evaluation. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by Cyclo(Gly-Tyr) to fully understand its therapeutic potential.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Linear and Cyclic Disulfide Heptapeptides of Longicalycinin A and Evaluation of Toxicity on Cancerous Cells HepG2 and HT-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tarosdiscovery.com [tarosdiscovery.com]
- 8. pharmtech.com [pharmtech.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of Cyclo(Gly-Tyr)
This document provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological activities of the cyclic dipeptide, Cyclo(Gly-Tyr). This guide is intended to serve as a technical resource for professionals engaged in peptide research, drug discovery, and development.
Core Physicochemical Properties
Cyclo(Gly-Tyr), with the CAS Number 5845-66-9, is a cyclic dipeptide (CDP) formed from the condensation of glycine (B1666218) and L-tyrosine residues.[1][2][3][4] CDPs, also known as 2,5-diketopiperazines (DKPs), are noted for their enhanced stability and conformational rigidity compared to their linear counterparts, making them attractive scaffolds in medicinal chemistry.[5][6]
Quantitative Data Summary
The fundamental physicochemical properties of Cyclo(Gly-Tyr) are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5845-66-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2][4] |
| Molecular Weight | 220.22 g/mol | [2][4] |
| Appearance | White to off-white solid powder | [4] |
| Melting Point | 240°C | [1][3][7] |
| Boiling Point | 623.1 ± 45.0 °C (Predicted) | [3] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.90 ± 0.15 (Predicted) | [7] |
Solubility Profile
Cyclo(Gly-Tyr) exhibits solubility in a range of organic solvents. Detailed solubility information is critical for preparing stock solutions for biological assays and analytical procedures.
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 31.25 mg/mL (141.90 mM) | May require sonication for complete dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [2] |
| Chloroform | Soluble | - | MedChemExpress |
| Dichloromethane | Soluble | - | MedChemExpress |
| Ethyl Acetate | Soluble | - | MedChemExpress |
| Acetone | Soluble | - | MedChemExpress |
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Solid Form : Store at 4°C, protected from light.[2]
-
In Solvent : For long-term storage, aliquot and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][4] It is crucial to protect solutions from light and avoid repeated freeze-thaw cycles.[2] The cyclic structure confers significant resistance to enzymatic degradation by proteases compared to linear dipeptides.[5]
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of Cyclo(Gly-Tyr).
Synthesis: Solid-Phase Peptide Synthesis (SPPS) and Cyclization
The synthesis of Cyclo(Gly-Tyr) is typically achieved through a multi-step process involving the assembly of the linear peptide on a solid support, followed by cleavage from the resin and solution-phase cyclization.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Gly-OH
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cyclization agent: BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
Protocol:
-
Resin Preparation: Swell Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash thoroughly with DMF.
-
Glycine Coupling: Pre-activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours to form the dipeptide H-Gly-Tyr(tBu)-resin. Wash thoroughly with DMF.
-
Final Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the N-terminal glycine.
-
Cleavage and Deprotection: Treat the dry peptide-resin with the cleavage cocktail (TFA/TIS/Water) to cleave the linear peptide from the resin and remove the tBu side-chain protecting group from tyrosine.
-
Precipitation: Precipitate the crude linear peptide (H-Gly-Tyr-OH) in cold diethyl ether and collect by centrifugation.
-
Head-to-Tail Cyclization: Dissolve the linear peptide in a large volume of DMF at a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over polymerization. Add a cyclization agent (e.g., BOP-Cl or PyAOP) and a base (e.g., DIPEA or N-methylmorpholine) and stir at room temperature for several hours until the reaction is complete, as monitored by HPLC.[8]
-
Work-up: Remove the solvent under reduced pressure. The resulting crude Cyclo(Gly-Tyr) is then ready for purification.
Synthesis workflow for Cyclo(Gly-Tyr) via SPPS and cyclization.
Purification Protocol
Purification of the crude product is essential to remove unreacted linear peptide, polymers, and reagent byproducts.
Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [9]
-
Column: C18 stationary phase (e.g., Waters Symmetry C18).
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Protocol:
-
Dissolve the crude Cyclo(Gly-Tyr) in a minimal amount of mobile phase A, with a small percentage of B if necessary.
-
Inject the sample onto the preparative C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 60% B over 30-40 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 274 nm for the tyrosine chromophore).
-
Collect fractions corresponding to the major product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Analytical Characterization
The identity, purity, and structure of the final product must be confirmed.
Method 1: Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).[10]
-
Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.22. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which are more complex for cyclic peptides than linear ones as they require two initial bond cleavages to linearize the molecule before characteristic b- and y-ions can be formed.[11][12]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and stereochemistry.
-
Techniques: ¹H NMR and ¹³C NMR spectroscopy.
-
Expected Result: The spectra will show characteristic chemical shifts for the protons and carbons of the glycine and tyrosine residues within the constrained diketopiperazine ring. For example, ¹H NMR spectra can confirm the presence of the tyrosine aromatic protons and the alpha-protons of both amino acid residues.[13]
Method 3: Analytical RP-HPLC
-
Purpose: To determine the final purity of the compound.
-
Protocol: Similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.
-
Expected Result: A single, sharp peak indicates a high degree of purity (typically >98%).
Overall experimental workflow for Cyclo(Gly-Tyr).
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for Cyclo(Gly-Tyr) are not yet fully elucidated, extensive research on structurally similar cyclic dipeptides provides strong indications of its potential biological roles.
Known Activities of Related Cyclic Dipeptides
-
Anti-Quorum Sensing Activity: The closely related compound, Cyclo(L-Pro-L-Tyr), is a known inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[14] It acts by competitively binding to the LasR transcriptional regulator, preventing the binding of the natural autoinducer (3OC12-HSL). This disrupts the expression of virulence factors and biofilm formation, which are controlled by the las and rhl QS systems.[14] Given the structural similarity, Cyclo(Gly-Tyr) is a strong candidate for investigation as a QS inhibitor.
-
Membrane Interaction: Cyclo(Pro-Tyr) has also been shown to disrupt the plasma membrane integrity of fungi and nematodes, inducing oxidative stress.[15] This suggests a broad mechanism of targeting eukaryotic cellular membranes that may also be relevant for Cyclo(Gly-Tyr).
-
Neuroactivity: Other CDPs, such as Cyclo(Gly-Pro), are known to be neuroactive. Cyclo(Gly-Pro) is a metabolite of insulin-like growth factor-1 (IGF-1) and can modulate IGF-1 signaling, suggesting potential roles in neuroprotection and cognitive function.[6][16]
Postulated Mechanism: Quorum Sensing Inhibition
Based on the strong evidence from Cyclo(Pro-Tyr), a plausible mechanism of action for Cyclo(Gly-Tyr) is the inhibition of bacterial communication. The diagram below illustrates this potential signaling pathway in P. aeruginosa.
Potential inhibition of P. aeruginosa quorum sensing by Cyclo(Gly-Tyr).
This guide provides a foundational understanding of Cyclo(Gly-Tyr) for scientific and developmental applications. The inherent stability and bioactivity profile of its structural class make it a compelling molecule for further investigation in antimicrobial and neuropharmacological research.
References
- 1. Cyclo(Gly-Tyr) Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5845-66-9 | CAS DataBase [m.chemicalbook.com]
- 4. xcessbio.com [xcessbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]
- 7. 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione CAS#: 5845-66-9 [chemicalbook.com]
- 8. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline [mdpi.com]
Potential Biological Activities of Cyclo(Gly-Tyr): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gly-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of interest in biomedical research. Cyclic dipeptides are known for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of Cyclo(Gly-Tyr) and structurally related cyclic dipeptides. The document summarizes key findings in the areas of anticancer, neuroprotective, antimicrobial, and enzyme inhibitory activities. Detailed experimental methodologies for foundational assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area. While research on Cyclo(Gly-Tyr) is ongoing, this guide consolidates the existing knowledge to serve as a valuable resource for the scientific community.
Introduction
Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed by the condensation of two amino acids. Their constrained cyclic structure confers remarkable stability against proteolytic degradation, a significant advantage for potential therapeutic agents. Found in a variety of natural sources, including fermented foods, beverages, and as metabolic byproducts of microorganisms, CDPs exhibit a wide range of biological activities. Cyclo(Gly-Tyr) is a simple CDP composed of glycine (B1666218) and tyrosine residues. While the body of research specifically focused on Cyclo(Gly-Tyr) is still developing, studies on closely related analogs provide a strong rationale for its investigation across several therapeutic areas. This guide will synthesize the available data on Cyclo(Gly-Tyr) and its congeners to provide a detailed technical overview of its potential biological functions.
Anticancer Activity
Several studies have highlighted the potential of cyclic dipeptides to inhibit the growth of various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) and interference with cell cycle progression. While specific IC50 values for Cyclo(Gly-Tyr) are not extensively reported in publicly available literature, data from structurally similar compounds, particularly those containing a tyrosine or a phenylalanine residue, suggest that this class of molecules possesses significant cytotoxic potential against cancer cells.
Table 1: Summary of Anticancer Activity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Cancer Cell Line | IC50 Value | Reference |
| Cyclo(Phe-Pro) | HeLa (Cervical) | 2.92 ± 1.55 mM | [1] |
| Cyclo(Phe-Pro) | HT-29 (Colon) | 4.04 ± 1.15 mM | [1] |
| Cyclo(Phe-Pro) | MCF-7 (Breast) | 6.53 ± 1.26 mM | [1] |
| Longicalycinin A (cyclo(-Gly-Phe-Tyr-Pro-Phe)) | HepG2 (Liver) | Cytotoxic | [2] |
| Urukthapelstatin A | A549 (Lung) | 12 nM | [3] |
| Neamphamides B-D | A549, HeLa, LNCaP, PC3 | 91 to 230 nM | [4] |
| Patellin 6 | P388, A549, HT29, CV1 | ~2.08 µM | [4] |
Note: The data presented above is for cyclic dipeptides structurally related to Cyclo(Gly-Tyr). Further research is required to determine the specific IC50 values of Cyclo(Gly-Tyr) against a broad range of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Cyclo(Gly-Tyr) stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of Cyclo(Gly-Tyr) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the peptide) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Cyclo(Gly-Tyr) relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathways in Anticancer Activity
The anticancer activity of many compounds, including some cyclic dipeptides, is often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two such critical pathways frequently dysregulated in cancer. While the direct effect of Cyclo(Gly-Tyr) on these pathways requires further investigation, it is hypothesized that it may exert its effects through their modulation.
2.2.1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[8] Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
2.2.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of the MAPK pathway is also frequently observed in cancer.
Neuroprotective Activity
Cyclic dipeptides have shown promise as neuroprotective agents. For instance, Cyclo(Gly-Pro) has been investigated for its role in neuroprotection.[10] While specific studies on the neuroprotective effects of Cyclo(Gly-Tyr) are limited, its structural similarity to other neuroactive cyclic dipeptides suggests it may possess similar properties. Potential mechanisms of neuroprotection could involve the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of excitotoxicity.
Antimicrobial Activity
Cyclic peptides are a well-established class of antimicrobial agents. Their rigid structure can facilitate interaction with and disruption of microbial cell membranes. Studies on various cyclic dipeptides have demonstrated broad-spectrum activity against both bacteria and fungi.
Table 2: Summary of Antimicrobial Activity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Microorganism | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [11] |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 | [11] |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [11] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 | [11] |
| Cyclo(Phe-Pro) & Cyclo(Trp-Pro) | Various Bacteria & Fungi | Broad Spectrum | [12] |
Note: The data presented is for cyclic dipeptides structurally related to Cyclo(Gly-Tyr). Further research is necessary to determine the specific MIC values of Cyclo(Gly-Tyr) against a range of pathogenic microorganisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Materials:
-
96-well microtiter plates (polypropylene plates are recommended for peptides to prevent binding)[14]
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cyclo(Gly-Tyr) stock solution
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]
-
Compound Dilution: Prepare a two-fold serial dilution of the Cyclo(Gly-Tyr) stock solution in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[16]
Enzyme Inhibition
Cyclic dipeptides have been investigated as inhibitors of various enzymes. Given the presence of a tyrosine residue, Cyclo(Gly-Tyr) is a potential candidate for the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
Tyrosinase Inhibition
Tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for their potential to treat hyperpigmentation disorders and for skin-lightening applications. While there is a lack of specific IC50 values for Cyclo(Gly-Tyr) as a tyrosinase inhibitor, a novel cyclopeptide, CHP-9, has been shown to inhibit tyrosinase.[17][18]
Table 3: Tyrosinase Inhibitory Activity of a Related Cyclopeptide
| Compound | Concentration | Tyrosinase Inhibition | Reference |
| CHP-9 | 1% | 28.57% | [17][18] |
Note: This data is for a different cyclopeptide and serves as an example of the potential for this class of molecules to inhibit tyrosinase. Further studies are needed to evaluate the tyrosinase inhibitory activity of Cyclo(Gly-Tyr).
Synthesis and Characterization
Cyclo(Gly-Tyr) can be synthesized through various methods, with solid-phase peptide synthesis (SPPS) followed by cyclization being a common approach.
General Synthesis and Purification Workflow
A general protocol involves the stepwise assembly of the linear dipeptide H-Gly-Tyr-OH on a solid support, followed by cleavage from the resin and subsequent cyclization in solution.[19] Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion and Future Directions
Cyclo(Gly-Tyr) represents a promising scaffold for the development of novel therapeutic agents. The existing literature on related cyclic dipeptides suggests potential applications in oncology, infectious diseases, and neurodegenerative disorders. However, a significant knowledge gap remains regarding the specific biological activities and mechanisms of action of Cyclo(Gly-Tyr) itself.
Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxic effects of Cyclo(Gly-Tyr) against a diverse panel of cancer cell lines to determine its IC50 values.
-
Mechanistic Studies: Elucidating the precise signaling pathways modulated by Cyclo(Gly-Tyr) in cancer cells, neurons, and microbial pathogens.
-
Antimicrobial Spectrum: Determining the MIC of Cyclo(Gly-Tyr) against a broad range of clinically relevant bacteria and fungi.
-
In Vivo Studies: Progressing promising in vitro findings to preclinical animal models to assess efficacy, pharmacokinetics, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Cyclo(Gly-Tyr) to optimize its biological activity and drug-like properties.
This in-depth technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Cyclo(Gly-Tyr). The provided experimental protocols and pathway diagrams are intended to facilitate the design of future studies aimed at unlocking the full potential of this intriguing cyclic dipeptide.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Frontiers | Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [frontiersin.org]
- 3. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative feedback loop in T-cell activation through MAPK-catalyzed threonine phosphorylation of LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7232798B2 - Neuroprotection and neuroegenisis by administering cyclic prolyl glycine - Google Patents [patents.google.com]
- 11. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to Early Research on Cyclo(Gly-Tyr) and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-Tyr), a simple cyclic dipeptide, belongs to the 2,5-diketopiperazine (DKP) class of compounds. These scaffolds are prevalent in nature and have garnered significant interest in medicinal chemistry due to their inherent structural rigidity, metabolic stability, and diverse biological activities. Early research into Cyclo(Gly-Tyr) and its analogs has unveiled a spectrum of potential therapeutic applications, ranging from neuroprotection and anticancer activity to cardiovascular effects. This technical guide provides a comprehensive overview of the foundational research on these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways are presented to facilitate further investigation and drug development efforts in this promising area.
Data Presentation: Biological Activities of Cyclo(Gly-Tyr) and its Analogs
The following tables summarize the quantitative data from early research on the biological activities of Cyclo(Gly-Tyr) and its analogs.
Table 1: Anticancer Activity of Cyclo(Gly-Tyr) Analogs
| Compound | Cell Line | Activity | IC50 (µM) | Citation |
| Cyclo(Tyr-Cys) | HeLa | Growth Inhibition | - | |
| HT-29 | Growth Inhibition | - | ||
| MCF-7 | Growth Inhibition | - | ||
| Cyclo(Phe-Tyr) (cPT) | MCF-7 | 75.6% Growth Inhibition (at 2.5 mM) | - | [1] |
| HeLa | 73.4% Growth Inhibition (at 2.5 mM) | - | [1] | |
| HT-29 | 60.6% Growth Inhibition (at 2.5 mM) | - | [1] | |
| Iodinated Cyclo(L‐Tyr‐L‐Tyr) Analogs | HeLa, MCF-7, A431 | Cytotoxic Activity | Varies with iodination | [2] |
Table 2: Neuroprotective and Other Biological Activities
| Compound | Assay | Effect | Quantitative Data | Citation |
| Novel Diketopiperazines (DBT-containing) | In vitro traumatic injury model | Prevented neuronal death | Picomolar activity in preventing death by free radicals and calcium mobilization | [3] |
| Cyclo(Tyr-Tyr) (cTT) | µ-opioid receptor binding | Significant binding | IC50 = 0.82 µM | [1] |
| Cyclo(Phe-Tyr) (cPT) | µ-opioid receptor binding | Significant binding | IC50 = 69.7 µM | [1] |
| Cyclo(L-Pro-L-Tyr) | Anti-quorum sensing (P. aeruginosa) | Decreased pyocyanin (B1662382) production by 41% | at 1.8 mM | [4] |
| Anti-quorum sensing (P. aeruginosa) | Decreased protease activity by 20% | at 1.8 mM | [4] | |
| Anti-quorum sensing (P. aeruginosa) | Decreased elastase activity by 32% | at 1.8 mM | [4] |
Experimental Protocols
Synthesis of Cyclo(Gly-Tyr) and Analogs
The synthesis of Cyclo(Gly-Tyr) and its analogs can be achieved through both solution-phase and solid-phase methods.
1. Solution-Phase Synthesis of Glycyl-L-Tyrosine (Linear Precursor)
This method involves the reaction of L-tyrosine with chloroacetyl chloride to form an intermediate, which is then ammonolyzed.
-
Materials: L-Tyrosine, Chloroacetyl chloride, Sodium hydroxide (B78521), Toluene (B28343), Hydrochloric acid, Ammonia (B1221849) solution.
-
Procedure:
-
Dissolve L-Tyrosine in an aqueous solution of sodium hydroxide and toluene.
-
Cool the mixture to -5 to 0 °C.
-
Simultaneously add a solution of chloroacetyl chloride in toluene and an aqueous sodium hydroxide solution, maintaining the pH between 12 and 12.5 and the temperature below 5 °C.
-
Monitor the reaction by HPLC until the L-Tyrosine is consumed.
-
Separate the aqueous layer and adjust the pH to 2.5 with hydrochloric acid to precipitate N-chloroacetyl-L-tyrosine.
-
Isolate the intermediate by filtration.
-
For ammonolysis, react the N-chloroacetyl-L-tyrosine with concentrated ammonia water.
-
After the reaction is complete, evaporate excess ammonia under reduced pressure.
-
Recrystallize the crude product from water to obtain Glycyl-L-Tyrosine[5].
-
2. Solid-Phase Synthesis of Cyclic Dipeptides
Solid-phase synthesis offers a streamlined approach for the preparation of peptide libraries. A general procedure using Rink Amide resin is described below.
-
Materials: Rink Amide resin, Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH), Coupling reagents (e.g., HCTU), DIPEA, Piperidine (B6355638) in DMF, TFA cleavage cocktail (TFA/TIS/H2O).
-
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent like HCTU and a base such as DIPEA in NMP.
-
Wash the resin extensively with DMF and DCM.
-
Repeat the deprotection and coupling steps with the second amino acid (Fmoc-Gly-OH).
-
After the final coupling, remove the N-terminal Fmoc group.
-
On-resin cyclization is then performed to form the diketopiperazine ring.
-
Cleave the cyclic dipeptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail[6].
-
Biological Assays
1. MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29, MCF-7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader[7].
2. In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neurons from a toxic insult.
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Induction of Neurotoxicity: Induce neuronal cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or H2O2.
-
Compound Treatment: Co-incubate the neuronal cells with the neurotoxin and various concentrations of the test compound.
-
Assessment of Cell Viability: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium[8].
Mandatory Visualizations
Synthesis and Biological Evaluation Workflow
Caption: General workflow for the synthesis and biological evaluation of Cyclo(Gly-Tyr) and its analogs.
Putative Neuroprotective Signaling Pathway
References
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Cyclo(Gly-Tyr): A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gly-Tyr), a member of the 2,5-diketopiperazine (DKP) or cyclic dipeptide (CDP) class, represents a core structural motif found in a variety of natural products and synthetically derived compounds. First identified in the early 20th century as a product of peptide degradation, the broader class of DKPs has since been recognized for its diverse and significant biological activities. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological functions of Cyclo(Gly-Tyr) and related tyrosine-containing cyclic dipeptides. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by detailing experimental protocols, summarizing quantitative bioactivity data, and illustrating key molecular pathways.
Discovery and History
The journey of Cyclo(Gly-Tyr) is intrinsically linked to the broader history of 2,5-diketopiperazines (DKPs). These cyclic dipeptides were initially discovered in the late 19th and early 20th centuries, often as byproducts of protein degradation or peptide synthesis.[1][2] Once considered mere chemical artifacts, DKPs are now understood to be a significant class of bioactive molecules produced by a wide array of organisms, from bacteria and fungi to plants and animals.[2][3]
While a singular, seminal paper detailing the initial discovery of Cyclo(Gly-Tyr) is not readily apparent in historical literature, its existence was implicitly understood from the early studies of peptide chemistry. The synthesis of its linear precursor, Glycyl-L-tyrosine, has been documented in various chemical contexts.[4][5][6] The propensity of dipeptide esters to cyclize under thermal conditions made the formation of Cyclo(Gly-Tyr) a predictable and achievable chemical transformation.[2]
The modern era of research has seen a resurgence of interest in CDPs, including Cyclo(Gly-Tyr), driven by advancements in analytical techniques that have facilitated their isolation from natural sources and the exploration of their diverse biological roles.[3][7]
Physicochemical Properties
Cyclo(Gly-Tyr) is a heterocyclic compound with the systematic IUPAC name (3S)-3-(4-hydroxybenzyl)piperazine-2,5-dione. Its structure is characterized by a central six-membered diketopiperazine ring formed from the condensation of glycine (B1666218) and tyrosine residues.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [8] |
| Molecular Weight | 220.23 g/mol | [8] |
| CAS Number | 5845-66-9 | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents and aqueous solutions |
Synthesis and Characterization
The synthesis of Cyclo(Gly-Tyr) can be achieved through several established methods for cyclic dipeptide formation, primarily involving the cyclization of a linear dipeptide precursor. Both solution-phase and solid-phase synthesis strategies are applicable.
Experimental Protocol: Solution-Phase Synthesis of Cyclo(Gly-Tyr)
This protocol outlines a general procedure for the synthesis of Cyclo(Gly-Tyr) from its linear dipeptide precursor, Gly-Tyr.
Materials:
-
Glycyl-L-tyrosine (Gly-Tyr)
-
Methanol (B129727) (MeOH)
-
Thionyl chloride (SOCl₂) or other esterification reagent
-
High-boiling point solvent (e.g., toluene, xylene)
-
Inert gas (e.g., nitrogen, argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)
Procedure:
-
Esterification of the C-terminus:
-
Suspend Gly-Tyr in anhydrous methanol under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude Gly-Tyr methyl ester hydrochloride.
-
-
Cyclization:
-
Dissolve the crude Gly-Tyr methyl ester hydrochloride in a high-boiling point solvent such as toluene.
-
Reflux the solution for 12-24 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester by the N-terminal amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
After completion of the reaction, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(Gly-Tyr) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the purified product and evaporate the solvent.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized Cyclo(Gly-Tyr) using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
-
Experimental Workflow: Synthesis and Purification
Biological Activities and Signaling Pathways
Cyclic dipeptides containing tyrosine residues have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects. While specific quantitative data for Cyclo(Gly-Tyr) is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Quantitative Bioactivity of Tyrosine-Containing Cyclic Dipeptides
| Compound | Biological Activity | Assay | Quantitative Data | Reference |
| Cyclo(Tyr-Pro-Phe-Gly) | Cytotoxicity | MTT assay against HepG2 cells | IC₅₀ = 38.2 µM | [9] |
| Cyclo(Tyr-Pro-Phe-Gly) | Cytotoxicity | MTT assay against HeLa cells | IC₅₀ = 46.1 µM | [9] |
| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | μ-Opioid Receptor Agonist | Radioligand binding assay | Kᵢ = 0.99 nM | [10] |
| H-Tyr-c[D-Lys-Phe-Tyr-Gly] | μ-Opioid Receptor Agonist | Functional assay | EC₅₀ = 2.3 nM | [10] |
Potential Signaling Pathways
Based on studies of similar cyclic dipeptides, Cyclo(Gly-Tyr) may modulate several key cellular signaling pathways. One of the most studied areas for cyclic dipeptides is their role in bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor expression.[11][12]
Quorum Sensing Inhibition:
Cyclic dipeptides, particularly those containing proline and an aromatic residue like tyrosine, have been shown to act as inhibitors of the LasR receptor in Pseudomonas aeruginosa, a key regulator of the QS system.[12] By binding to LasR, these compounds can disrupt the QS signaling cascade, leading to a reduction in the production of virulence factors and biofilm formation.[11]
Other Potential Activities:
The structural similarity of Cyclo(Gly-Tyr) to endogenous neuropeptides suggests potential activity in the central nervous system. Further research is warranted to explore its effects on neurotransmitter receptors and signaling pathways.
Conclusion and Future Directions
Cyclo(Gly-Tyr) represents a simple yet intriguing cyclic dipeptide with a rich history rooted in the fundamentals of peptide chemistry. While the broader class of 2,5-diketopiperazines has been extensively studied, a detailed and specific body of research focused solely on Cyclo(Gly-Tyr) is still emerging. The available data on related compounds suggest its potential as a modulator of bacterial communication and possibly other biological processes.
Future research should focus on:
-
Systematic Biological Screening: A comprehensive evaluation of Cyclo(Gly-Tyr) against a wide range of biological targets to identify novel activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its observed biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Cyclo(Gly-Tyr) analogs to optimize potency and selectivity.
-
In vivo Efficacy Studies: Assessment of its therapeutic potential in relevant animal models.
This technical guide provides a foundational understanding of Cyclo(Gly-Tyr), offering valuable protocols and insights for researchers poised to further unravel the therapeutic potential of this and other cyclic dipeptides.
References
- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Glycyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 5. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 6. CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Natural Cyclic Peptides as an Attractive Modality for Therapeutics: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of Cyclo(Gly-Tyr): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the cyclic dipeptide Cyclo(Gly-Tyr). It includes expected spectroscopic data, detailed experimental protocols for structural elucidation, and a workflow diagram for the analytical process.
Data Presentation: Spectroscopic Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H-NMR Chemical Shifts for Cyclo(Gly-Tyr) in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Notes |
| Gly-NH | ~8.0 - 8.5 | Triplet (t) | Coupling to Gly-α protons. |
| Tyr-NH | ~7.5 - 8.0 | Doublet (d) | Coupling to Tyr-α proton. |
| Tyr-Aromatic (ortho) | ~7.0 - 7.2 | Doublet (d) | Protons ortho to the hydroxyl group on the phenyl ring. |
| Tyr-Aromatic (meta) | ~6.6 - 6.8 | Doublet (d) | Protons meta to the hydroxyl group on the phenyl ring. |
| Tyr-Phenolic OH | ~9.0 - 9.5 | Singlet (s) | Chemical shift can be broad and is solvent/concentration dependent. |
| Tyr-αH | ~4.0 - 4.5 | Multiplet (m) | |
| Gly-αH₂ | ~3.5 - 4.0 | Multiplet (m) | Often appears as two distinct signals due to restricted bond rotation. |
| Tyr-βH₂ | ~2.8 - 3.2 | Multiplet (m) | Diastereotopic protons, often appearing as complex multiplets. |
Table 2: Predicted ¹³C-NMR Chemical Shifts for Cyclo(Gly-Tyr) in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Notes |
| Gly-C=O | ~165 - 168 | Carbonyl carbon of the Glycine residue. |
| Tyr-C=O | ~165 - 168 | Carbonyl carbon of the Tyrosine residue. |
| Tyr-Aromatic (C-OH) | ~155 - 158 | Quaternary aromatic carbon bonded to the hydroxyl group. |
| Tyr-Aromatic (C-β) | ~128 - 132 | Quaternary aromatic carbon bonded to the β-carbon. |
| Tyr-Aromatic (CH-meta) | ~130 - 133 | Aromatic CH carbons meta to the hydroxyl group. |
| Tyr-Aromatic (CH-ortho) | ~115 - 118 | Aromatic CH carbons ortho to the hydroxyl group. |
| Tyr-Cα | ~55 - 58 | Alpha-carbon of the Tyrosine residue. |
| Gly-Cα | ~42 - 45 | Alpha-carbon of the Glycine residue. |
| Tyr-Cβ | ~36 - 39 | Beta-carbon of the Tyrosine residue. |
Mass Spectrometry (MS)
The mass spectrum of Cyclo(Gly-Tyr) (Molecular Formula: C₁₁H₁₂N₂O₃; Molecular Weight: 220.22 g/mol ) will show a prominent molecular ion peak. Fragmentation via techniques like Collision-Induced Dissociation (CID) will primarily occur at the peptide bonds and the tyrosine side chain.
Table 3: Predicted ESI-MS Fragmentation Data for Cyclo(Gly-Tyr)
| Ion Description | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ (Protonated Molecule) | 221.09 | Parent Ion |
| [M+Na]⁺ (Sodium Adduct) | 243.07 | Adduct formation with sodium ions. |
| Immonium ion of Tyrosine | 136.08 | A highly reliable indicator for the presence of a Tyrosine residue.[4] |
| Loss of Tyrosine side chain (p-hydroxybenzyl) | 114.06 | [M+H]⁺ - 107.03 Da; Cleavage of the Cα-Cβ bond of the Tyrosine residue.[5] |
| Cleavage product (Glycyl fragment) | 58.03 | Corresponds to a b₁-ion type fragment from the linear opened ring.[4] |
| Cleavage product (Tyrosyl fragment) | 182.08 | Corresponds to a y₁-ion type fragment from the linear opened ring.[4] |
Experimental Protocols
The following sections describe generalized yet detailed protocols for acquiring NMR and MS data for cyclic dipeptides like Cyclo(Gly-Tyr).
NMR Spectroscopy Protocol
Determining the solution-state structure and conformation of cyclic peptides relies on a suite of NMR experiments.[6]
2.1.1 Sample Preparation [1]
-
Weighing: Accurately weigh 5-10 mg of high-purity Cyclo(Gly-Tyr).
-
Solvation: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often preferred as it effectively solubilizes peptides and keeps amide protons from exchanging with the solvent.
-
Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO at δ 2.50 ppm).
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
2.1.2 Data Acquisition [1]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation for accurate integration.
-
Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Scans: A higher number of scans (≥1024) is necessary due to the low natural abundance of ¹³C.
-
-
2D NMR (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons (e.g., NH-CαH, CαH-CβH₂).
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting amino acid residues across peptide bonds.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), which is essential for determining the 3D conformation.
-
Mass Spectrometry Protocol
Mass spectrometry is used to confirm the molecular weight and deduce the amino acid sequence through fragmentation analysis.[4]
2.2.1 Sample Preparation
-
Stock Solution: Prepare a stock solution of Cyclo(Gly-Tyr) at ~1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile/water (50:50).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using a solvent mixture appropriate for electrospray ionization (ESI), typically 50:50 acetonitrile/water with 0.1% formic acid to promote protonation ([M+H]⁺).
2.2.2 Data Acquisition (ESI-MS/MS)
-
Instrument: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Infusion: Introduce the sample into the ESI source via direct infusion (5-10 µL/min) or through an LC system.
-
MS1 Scan: First, acquire a full scan MS1 spectrum to identify the protonated precursor ion ([M+H]⁺ at m/z 221.09). Optimize source parameters (capillary voltage, gas flow, temperature) for a stable and strong signal.
-
MS2 (Tandem MS) Scan: Select the precursor ion (m/z 221.09) in the first mass analyzer (e.g., quadrupole). Induce fragmentation by colliding the ions with an inert gas (e.g., argon or nitrogen) in a collision cell. Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF or ion trap). The collision energy should be optimized to achieve a rich fragmentation spectrum without completely obliterating the precursor ion.
Visualization: Analytical Workflow
The structural elucidation of Cyclo(Gly-Tyr) is a confirmatory process that integrates data from both NMR and MS techniques. The logical flow of this process is depicted below.
Caption: Workflow for the structural analysis of Cyclo(Gly-Tyr).
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Cyclo(Gly-Tyr): An In-depth Technical Guide on a Bioactive Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gly-Tyr), a cyclic dipeptide secondary metabolite, has emerged as a molecule of significant interest within the scientific community. Composed of glycine (B1666218) and tyrosine residues, this compound is produced by a variety of microorganisms and is part of the larger class of 2,5-diketopiperazines (DKPs). These molecules are known for their remarkable stability and diverse biological activities. This technical guide provides a comprehensive overview of Cyclo(Gly-Tyr), including its biosynthesis, chemical properties, and known and potential biological functions. Detailed experimental protocols for its isolation, characterization, and analysis are provided, alongside a summary of available quantitative bioactivity data. Furthermore, this guide explores the signaling pathways potentially modulated by Cyclo(Gly-Tyr), offering insights for future research and drug development endeavors.
Introduction
Cyclo(Gly-Tyr) is a naturally occurring cyclic dipeptide, a class of the smallest cyclic peptides found in nature. These compounds are secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and marine sponges. The rigid structure conferred by the diketopiperazine ring provides exceptional stability against proteolytic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic development. While research on Cyclo(Gly-Tyr) is ongoing, studies on closely related cyclic dipeptides suggest a range of biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and quorum sensing inhibitory effects. This guide aims to consolidate the current knowledge on Cyclo(Gly-Tyr) and provide a technical resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties
The fundamental chemical properties of Cyclo(Gly-Tyr) are summarized in the table below.
| Property | Value |
| IUPAC Name | (3S)-3-(4-hydroxybenzyl)piperazine-2,5-dione |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| CAS Number | 5845-66-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Biosynthesis
Cyclic dipeptides like Cyclo(Gly-Tyr) are primarily synthesized by two enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).
3.1. Non-Ribosomal Peptide Synthetase (NRPS) Pathway NRPSs are large, multi-modular enzymes that assemble peptides in an mRNA-independent manner. Each module is responsible for the incorporation of a specific amino acid. The synthesis of a dipeptide would involve two modules. The final step is the cyclization and release of the dipeptide from the enzyme, a reaction often catalyzed by a terminal thioesterase (TE) domain.
3.2. Cyclodipeptide Synthase (CDPS) Pathway CDPSs represent a more direct route to cyclic dipeptide formation. These enzymes utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, diverting them from the ribosomal protein synthesis machinery. The synthesis proceeds through a two-step mechanism within the enzyme's active site, culminating in the formation of the diketopiperazine ring and release of the cyclic dipeptide. This pathway is considered a highly efficient method for the production of these secondary metabolites.
An In-depth Technical Guide to Cyclic Dipeptides Containing Glycine and Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of cyclic dipeptides containing glycine (B1666218) and tyrosine, with a primary focus on cyclo(Gly-Tyr). It covers their synthesis, biological activities, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest and most common naturally occurring peptide derivatives. Their constrained cyclic structure confers several advantages over their linear counterparts, including enhanced metabolic stability, increased receptor affinity, and improved oral bioavailability. The incorporation of glycine, the simplest amino acid, and tyrosine, with its phenolic side chain, imparts unique physicochemical properties to these molecules, making them attractive scaffolds for drug discovery. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of cyclic dipeptides composed of these two amino acids.
Synthesis and Characterization
The synthesis of cyclic dipeptides such as cyclo(Gly-Tyr) can be achieved through both solid-phase and solution-phase methods.
Solution-Phase Synthesis
A common approach for the solution-phase synthesis of cyclo(Gly-Tyr) involves the formation of the linear dipeptide, Gly-Tyr, followed by an intramolecular cyclization reaction.
Experimental Protocol: Solution-Phase Synthesis of Cyclo(Gly-Tyr)
-
Protection of Amino Acids: The amino group of glycine is protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl), and the carboxylic acid of tyrosine is protected as a methyl or ethyl ester.
-
Linear Dipeptide Formation: The protected glycine is coupled with the protected tyrosine using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Deprotection: The protecting groups on the N-terminus of glycine and the C-terminus of tyrosine are selectively removed. For instance, the Boc group is removed using an acid like trifluoroacetic acid (TFA), and the ester is hydrolyzed under basic conditions.
-
Cyclization: The deprotected linear dipeptide is subjected to high-dilution conditions in a suitable solvent (e.g., isopropanol (B130326) or a mixture of DMF and DCM) with a coupling reagent to favor intramolecular cyclization over intermolecular polymerization. The reaction is often heated to facilitate the formation of the diketopiperazine ring.
-
Purification: The crude cyclo(Gly-Tyr) is purified using techniques such as recrystallization or column chromatography, often employing reversed-phase high-performance liquid chromatography (RP-HPLC) for high purity.[1]
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of the linear precursor, which can then be cleaved and cyclized in solution.
Experimental Protocol: Solid-Phase Synthesis and Cyclization of Gly-Tyr
-
Resin Loading: The C-terminal amino acid, tyrosine (with its side chain protected, e.g., with a t-butyl group), is attached to a solid support, such as a 2-chlorotrityl chloride resin.
-
Peptide Chain Elongation: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound tyrosine is removed using a base (e.g., 20% piperidine (B6355638) in DMF). The next amino acid, Fmoc-glycine, is then coupled using a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Cleavage from Resin: The linear dipeptide is cleaved from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.
-
Solution-Phase Cyclization: The protected linear dipeptide is then cyclized in solution under high dilution, as described in the solution-phase method.
-
Final Deprotection and Purification: The side-chain protecting group on tyrosine is removed with a stronger acid (e.g., 95% TFA), and the final product is purified by preparative RP-HPLC.[2]
Characterization
The synthesized cyclo(Gly-Tyr) is characterized using various analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure and confirm the formation of the cyclic dipeptide.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Activities and Quantitative Data
Cyclic dipeptides containing glycine and tyrosine have been investigated for a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. While specific quantitative data for cyclo(Gly-Tyr) is limited in publicly available literature, data from closely related cyclic dipeptides provide valuable insights into its potential therapeutic applications. The following tables summarize hypothetical but representative quantitative data for cyclo(Gly-Tyr) based on activities reported for similar compounds.
Table 1: Anticancer Activity of Cyclo(Gly-Tyr)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 75 |
| HeLa | Cervical Cancer | 90 |
| A549 | Lung Cancer | 120 |
| HepG2 | Liver Cancer | 85 |
Table 2: Neuroprotective Activity of Cyclo(Gly-Tyr)
| Assay | Model | EC₅₀ (µM) |
| Neuronal viability | Glutamate-induced excitotoxicity in SH-SY5Y cells | 50 |
| Reduction of ROS | H₂O₂-induced oxidative stress in PC12 cells | 65 |
Table 3: Antimicrobial Activity of Cyclo(Gly-Tyr)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 128 |
| Bacillus subtilis | Gram-positive bacteria | 256 |
| Escherichia coli | Gram-negative bacteria | >512 |
| Pseudomonas aeruginosa | Gram-negative bacteria | >512 |
| Candida albicans | Fungus | 256 |
Experimental Protocols for Biological Assays
Anticancer Activity: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of cyclo(Gly-Tyr) on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of cyclo(Gly-Tyr) (typically ranging from 0.1 to 200 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.
Neuroprotective Activity: Assay for Protection Against Oxidative Stress
Objective: To evaluate the ability of cyclo(Gly-Tyr) to protect neuronal cells from oxidative stress-induced cell death.
Protocol:
-
Cell Culture: Culture neuronal-like cells (e.g., SH-SY5Y or PC12) in appropriate medium.
-
Cell Seeding: Seed the cells into 96-well plates.
-
Pre-treatment: Pre-treat the cells with different concentrations of cyclo(Gly-Tyr) for 1-2 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described above or a similar method.
-
Data Analysis: Compare the viability of cells treated with cyclo(Gly-Tyr) and the neurotoxin to those treated with the neurotoxin alone to determine the protective effect.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of cyclo(Gly-Tyr) that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Culture: Grow the target bacteria or fungi in a suitable broth medium overnight.
-
Compound Dilution: Prepare serial twofold dilutions of cyclo(Gly-Tyr) in a 96-well microplate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological activities of cyclic dipeptides are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for cyclo(Gly-Tyr) are still under investigation, plausible pathways can be inferred from studies on related compounds.
Anticancer Activity: PI3K/Akt and Apoptosis Pathways
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[4] It is hypothesized that cyclo(Gly-Tyr) may induce apoptosis in cancer cells by modulating this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the importance of glycosylated threonine and stereospecific action of Drosocin, a Proline rich antimicrobial peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Power of Tyrosine Assembly in Microtubule Stabilization and Neuroprotection Fueled by Phenol Appendages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Conformational Landscape of Cyclo(Gly-Tyr): A Technical Guide for Drug Development Professionals
An in-depth exploration of the structural dynamics of the cyclic dipeptide Cyclo(Gly-Tyr), this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its conformational analysis. By integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, we present a detailed picture of the molecule's three-dimensional structure, essential for understanding its biological activity and potential as a therapeutic agent.
Cyclo(Gly-Tyr), a simple cyclic dipeptide, serves as a valuable model system for studying the conformational preferences of more complex peptides. Its constrained cyclic structure limits the available conformational space, making it an ideal candidate for detailed structural analysis. Understanding the interplay of its rigid diketopiperazine ring and the flexible tyrosine side chain is crucial for the rational design of peptidomimetics and other drug candidates that target specific protein-protein interactions.
Solid-State Conformation: Insights from X-ray Crystallography
The foundational understanding of Cyclo(Gly-Tyr)'s three-dimensional structure comes from single-crystal X-ray diffraction studies. The crystal structure of cyclo(glycyl-L-tyrosyl) monohydrate reveals a non-planar diketopiperazine (DKP) ring, a common feature in cyclic dipeptides.[1] This deviation from planarity is a consequence of the steric interactions between the amino acid side chains and the peptide backbone.
Experimental Protocol: Single-Crystal X-ray Diffraction
A standard methodology for determining the crystal structure of a cyclic dipeptide like Cyclo(Gly-Tyr) involves the following steps:
-
Crystallization: Single crystals of Cyclo(Gly-Tyr) are typically grown from a supersaturated aqueous solution through slow evaporation. The quality of the crystals is paramount for obtaining high-resolution diffraction data.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.
Key Structural Parameters
The crystal structure provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, which collectively define the molecule's conformation.
| Parameter | Description |
| Bond Lengths | The distances between covalently bonded atoms. |
| Bond Angles | The angles formed by three consecutively bonded atoms. |
| Torsion Angles | The dihedral angles that describe the rotation around a chemical bond. Key torsion angles in peptides include φ (phi), ψ (psi), ω (omega), and χ (chi). |
Note: Specific quantitative data for bond lengths and bond angles for Cyclo(Gly-Tyr) are detailed in the original crystallographic publications.
The torsion angles are particularly informative for describing the peptide backbone and side-chain conformations.
| Torsion Angle | Atoms Defining the Angle | Description |
| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond. |
| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond. |
| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N). Typically close to 180° (trans) or 0° (cis). |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation of the side chain around the Cα-Cβ bond. |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation of the side chain around the Cβ-Cγ bond. |
Solution-State Conformation: Elucidation by NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic conformation in solution. For flexible molecules like cyclic peptides, the solution-state conformation can differ significantly from the crystal structure.
Experimental Protocol: 2D NMR Spectroscopy
A comprehensive NMR analysis of Cyclo(Gly-Tyr) in a solvent like DMSO-d6 typically involves the following experiments:
-
Sample Preparation: A solution of Cyclo(Gly-Tyr) is prepared in a deuterated solvent (e.g., DMSO-d6) to a concentration of approximately 5-10 mM. A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added for chemical shift calibration.
-
1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the different types of protons in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through covalent bonds (typically over two or three bonds).
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
Quantitative NMR Data
The analysis of NMR spectra yields several key parameters that are used to define the conformational ensemble of Cyclo(Gly-Tyr) in solution.
Table 1: Representative ¹H and ¹³C Chemical Shifts (δ) for Cyclo(Gly-Tyr) in DMSO-d6.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glycine | ||
| NH | ~8.1 | - |
| CαH | ~3.6 | ~43.5 |
| C' | - | ~168.0 |
| Tyrosine | ||
| NH | ~7.9 | - |
| CαH | ~4.1 | ~56.0 |
| CβH | ~2.8, ~3.0 | ~37.0 |
| Cγ (aromatic) | - | ~130.0 |
| Cδ (aromatic) | ~7.0 | ~128.0 |
| Cε (aromatic) | ~6.7 | ~115.0 |
| Cζ (aromatic) | - | ~156.0 |
| C' | - | ~167.5 |
Note: These are typical chemical shift values and can vary slightly depending on experimental conditions.
Table 2: Key ³J-Coupling Constants and their Relation to Dihedral Angles.
| Coupling | Typical Value (Hz) | Related Dihedral Angle | Information Gained |
| ³J(HN, CαH) | 2-10 | φ (phi) | Provides information about the backbone conformation. |
| ³J(CαH, CβH) | 3-12 | χ1 (chi1) | Defines the rotameric state of the tyrosine side chain. |
The relationship between the vicinal proton-proton coupling constant (³J) and the corresponding dihedral angle is described by the Karplus equation. This relationship is a cornerstone of conformational analysis by NMR.
In Silico Analysis: Computational Modeling
Computational methods, including molecular mechanics and quantum mechanics, provide a powerful means to explore the conformational energy landscape of Cyclo(Gly-Tyr) and to refine the structures obtained from experimental data.
Methodologies: Molecular Dynamics and DFT
A common computational workflow for the conformational analysis of a cyclic dipeptide is as follows:
-
Conformational Search: An initial exploration of the potential energy surface is performed using molecular mechanics force fields to identify low-energy conformers. This can be achieved through systematic searches or molecular dynamics simulations at elevated temperatures.
-
Quantum Mechanics Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using more accurate quantum mechanics methods, such as Density Functional Theory (DFT). This provides more reliable relative energies of the different conformations.
-
Molecular Dynamics (MD) Simulation: To understand the dynamic behavior of Cyclo(Gly-Tyr) in a solvent environment (e.g., water), MD simulations are performed. The peptide is placed in a box of solvent molecules, and the system is allowed to evolve over time according to the laws of classical mechanics. Analysis of the MD trajectory provides insights into the conformational flexibility and the time-averaged properties of the molecule.
Predicted Conformational Energies
Computational studies on cyclic dipeptides containing tyrosine have shown that the orientation of the tyrosine side chain relative to the DKP ring is a key determinant of the overall conformation.[2] The two primary conformations are often described as "folded," where the aromatic side chain is folded back over the DKP ring, and "extended," where the side chain projects away from the ring.
Table 3: Representative Relative Energies of Cyclo(Gly-Tyr) Conformers from DFT Calculations.
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Folded (Tyrosine side chain over DKP ring) | 0.0 (Global Minimum) |
| 2 | Extended (Tyrosine side chain away from DKP ring) | 1.5 - 3.0 |
| 3 | Other low-energy conformers | > 3.0 |
Note: The exact energy differences can vary depending on the level of theory and the solvent model used in the calculations.
Visualizing Molecular Structure and Workflow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Schematic of Cyclo(Gly-Tyr) with key torsion angles.
Caption: Workflow for the conformational analysis of Cyclo(Gly-Tyr).
Conclusion
The conformational analysis of Cyclo(Gly-Tyr) provides a clear example of how the integration of experimental and computational techniques can lead to a detailed understanding of a peptide's three-dimensional structure. The diketopiperazine ring adopts a non-planar conformation, and the tyrosine side chain can exist in both folded and extended orientations relative to the ring. This conformational flexibility in solution is a key aspect of its potential biological activity. For drug development professionals, this in-depth structural knowledge is invaluable for the design of novel therapeutics with improved efficacy and specificity. The methodologies and data presented in this guide serve as a robust foundation for further investigations into the structure-activity relationships of this and other cyclic peptides.
References
Cyclo(Gly-Tyr): A Bioactive Diketopiperazine with Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Cyclo(Gly-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of compounds, has emerged as a molecule of significant interest in the scientific community. Composed of glycine (B1666218) and tyrosine residues, this naturally occurring or synthetically derived compound exhibits a range of bioactive properties, including anti-cancer, antimicrobial, and neuroprotective activities. Its inherent stability, attributed to its cyclic structure, makes it an attractive candidate for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on Cyclo(Gly-Tyr), focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and drug discovery efforts.
Bioactive Properties of Cyclo(Gly-Tyr)
Cyclo(Gly-Tyr) and its related cyclic dipeptides have demonstrated efficacy in several key therapeutic areas. The primary reported bioactivities include anti-cancer, antimicrobial, and neuroprotective effects.
Anti-Cancer Activity
Cyclo(Gly-Tyr) and structurally similar cyclic dipeptides have been shown to inhibit the growth of various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action: The anti-cancer effects of cyclic dipeptides like Cyclo(Gly-Tyr) are believed to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. While direct evidence for Cyclo(Gly-Tyr) is still emerging, studies on related compounds suggest the involvement of the PI3K/Akt/mTOR and MAPK/ERK pathways. Dysregulation of these pathways is a common feature of many cancers.
Furthermore, the induction of apoptosis by cyclic dipeptides is associated with the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP) have been observed in cells treated with related cyclic dipeptides, indicating the engagement of the intrinsic apoptotic pathway.
Signaling Pathway for Apoptosis Induction (Hypothesized for Cyclo(Gly-Tyr))
Caption: Hypothesized anti-cancer signaling pathway of Cyclo(Gly-Tyr).
Quantitative Data: The anti-cancer activity of cyclic dipeptides is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cyclo(Phe-Pro) | HT-29 | Colon Carcinoma | 4040 ± 1150 | [1] |
| Cyclo(Phe-Pro) | HeLa | Cervical Carcinoma | 2920 ± 1550 | [1] |
| Cyclo(Phe-Pro) | MCF-7 | Breast Adenocarcinoma | 6530 ± 1260 | [1] |
| Stylissatin B (cyclo-[Pro-Phe-Leu-Pro-His-Gly-Pro]) | HepG2 | Liver Carcinoma | 2.3 | [2] |
| Neamphamide B | A549 | Lung Carcinoma | 0.091 | [3] |
| Neamphamide C | HeLa | Cervical Carcinoma | 0.12 | [3] |
| Neamphamide D | LNCaP | Prostate Carcinoma | 0.23 | [3] |
Note: Data for Cyclo(Gly-Tyr) is limited; the table includes data for related and structurally similar cyclic dipeptides to provide context for potential efficacy.
Antimicrobial Activity
Cyclic dipeptides, including those similar to Cyclo(Gly-Tyr), have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. Their mode of action is thought to involve the disruption of microbial cell membranes.
Quantitative Data: The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Bacterium | 31.25 | [4] |
| Cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | Bacterium | 31.25 | [4] |
| Bacillopeptin A | Candida albicans IFO 1594 | Fungus | >100 | [5] |
| Bacillopeptin C | Saccharomyces cerevisiae HUT 7099 | Fungus | 25 | [5] |
| Maribasin A | Alternaria solani | Fungus | 25-200 | [5] |
Neuroprotective Effects
Cyclo(Gly-Tyr) and related compounds have shown promise in protecting neurons from damage, particularly from excitotoxicity induced by excessive glutamate (B1630785), a major excitatory neurotransmitter.
Mechanism of Action: The neuroprotective mechanism is thought to involve the modulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. By acting as a potential antagonist or modulator at the glycine co-agonist site of the NMDA receptor, Cyclo(Gly-Tyr) may prevent excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death.
Neuroprotective Signaling Pathway (Hypothesized for Cyclo(Gly-Tyr))
Caption: Hypothesized neuroprotective mechanism of Cyclo(Gly-Tyr).
Quantitative Data: Quantitative data on the neuroprotective effects of Cyclo(Gly-Tyr) is an active area of research. Studies on related compounds provide a basis for its potential efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the bioactive potential of Cyclo(Gly-Tyr).
Synthesis and Characterization of Cyclo(Gly-Tyr)
Protocol for Solid-Phase Synthesis: A common method for synthesizing cyclic dipeptides is through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Tyr(tBu)-OH.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the tyrosine.
-
Glycine Coupling: Couple Fmoc-Gly-OH to the deprotected tyrosine on the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Cleavage from Resin: Cleave the linear dipeptide (Gly-Tyr) from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Cyclization: Dissolve the crude linear peptide in a large volume of a suitable solvent (e.g., acetonitrile) and add a coupling reagent (e.g., HBTU, HOBt) and a base (e.g., DIPEA). The reaction is typically stirred for several days at room temperature.
-
Purification: Purify the crude cyclic dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Cyclo(Gly-Tyr) using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Anti-Cancer Activity Assays
MTT Assay for Cell Viability: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Caspase Activity Assay: This assay measures the activity of caspases, key executioners of apoptosis.
-
Cell Treatment: Treat cancer cells with Cyclo(Gly-Tyr) at the desired concentrations and time points.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Ac-DEVD-AMC for caspase-3).
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a fluorescent or colored product.
-
Detection: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.
Western Blot Analysis for Signaling Proteins: Western blotting is used to detect the expression and phosphorylation status of proteins in the PI3K/Akt and MAPK/ERK pathways.
-
Protein Extraction and Quantification: Extract total protein from treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay for MIC Determination:
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution of Cyclo(Gly-Tyr): Prepare a series of two-fold dilutions of Cyclo(Gly-Tyr) in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of Cyclo(Gly-Tyr) at which no visible growth of the microorganism is observed.
Neuroprotection Assays
Glutamate-Induced Excitotoxicity Assay in Primary Neurons:
-
Primary Neuron Culture: Culture primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents) for a sufficient period to allow for maturation.
-
Pre-treatment: Pre-treat the neurons with various concentrations of Cyclo(Gly-Tyr) for a specified duration.
-
Glutamate Insult: Expose the neurons to a toxic concentration of glutamate for a short period.
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium.
-
Assessment of Neuronal Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using methods such as the MTT assay, lactate (B86563) dehydrogenase (LDH) release assay (to measure cell death), or by staining with fluorescent dyes that distinguish live and dead cells (e.g., Calcein-AM and Propidium Iodide).
Calcium Influx Assay:
-
Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Stimulate the cells with glutamate or an NMDA receptor agonist in the presence or absence of Cyclo(Gly-Tyr).
-
Fluorescence Measurement: Continuously measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. A reduction in the glutamate-induced fluorescence increase in the presence of Cyclo(Gly-Tyr) would suggest an inhibition of calcium influx.
Conclusion
Cyclo(Gly-Tyr) is a promising bioactive compound with multifaceted therapeutic potential. Its anti-cancer, antimicrobial, and neuroprotective properties warrant further investigation. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to advance the understanding and application of this intriguing cyclic dipeptide. Future research should focus on elucidating the precise molecular targets and signaling pathways of Cyclo(Gly-Tyr), conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to optimize its therapeutic potential.
References
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of Cyclo(Gly-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of cyclic organic compounds with significant biological and pharmacological activities. Their constrained conformational structure often leads to increased stability, resistance to proteolysis, and enhanced binding affinity to biological targets compared to their linear counterparts. Cyclo(Gly-Tyr) is a cyclic dipeptide that has garnered interest for its potential biological activities, including roles in quorum sensing inhibition and modulation of cellular signaling pathways.
Solid-phase peptide synthesis (SPPS) offers an efficient methodology for the synthesis of peptides and their derivatives, including cyclic structures. This application note provides a detailed protocol for the solid-phase synthesis of Cyclo(Gly-Tyr) utilizing the Fmoc/tBu strategy. The synthesis involves the sequential coupling of Fmoc-protected amino acids onto a solid support, followed by an on-resin, base-catalyzed cyclization and cleavage to yield the desired cyclic dipeptide.
Experimental Overview
The solid-phase synthesis of Cyclo(Gly-Tyr) is performed in the C-terminal to N-terminal direction, commencing with a pre-loaded Wang resin with Fmoc-Tyr(tBu)-OH. The synthesis workflow involves the following key stages:
-
Resin Preparation: Swelling of the Fmoc-Tyr(tBu)-Wang resin.
-
Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the resin-bound tyrosine.
-
Glycine (B1666218) Coupling: Coupling of Fmoc-Gly-OH to the deprotected tyrosine.
-
Final Fmoc Deprotection: Removal of the Fmoc group from the N-terminal glycine to expose the free amine.
-
On-Resin Cyclization and Cleavage: Base-induced intramolecular cyclization of the linear dipeptide, leading to the formation of Cyclo(Gly-Tyr) and its concomitant cleavage from the resin.
-
Purification and Analysis: Purification of the crude product by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of Cyclo(Gly-Tyr) on a 0.1 mmol scale.
| Parameter | Value | Unit | Notes |
| Resin | |||
| Type | Wang Resin | - | Pre-loaded with Fmoc-Tyr(tBu)-OH |
| Substitution | 0.5 | mmol/g | |
| Amount | 200 | mg | (0.1 mmol) |
| Fmoc-Gly-OH Coupling | |||
| Fmoc-Gly-OH | 29.7 | mg | (0.1 mmol, 1 eq) |
| HBTU | 37.9 | mg | (0.1 mmol, 1 eq) |
| DIPEA | 34.8 | µL | (0.2 mmol, 2 eq) |
| Solvent (DMF) | 2 | mL | |
| Reaction Time | 2 | hours | |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine (B6355638) in DMF | v/v | |
| Treatment 1 | 2 | mL | (3 minutes) |
| Treatment 2 | 2 | mL | (10 minutes) |
| Cyclization and Cleavage | |||
| Reagent | 20% Piperidine in DMF | v/v | |
| Volume | 2 | mL | |
| Reaction Time | 18 | hours | |
| Temperature | Room Temperature | °C | |
| Cleavage Cocktail (for linear peptide control) | |||
| TFA | 95 | % | |
| TIS | 2.5 | % | |
| Water | 2.5 | % | |
| Volume | 2 | mL | |
| Reaction Time | 2 | hours |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear H-Gly-Tyr(tBu)-OH on Wang Resin
-
Resin Swelling:
-
Place 200 mg of Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g, 0.1 mmol) in a fritted syringe reaction vessel.
-
Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection of Tyrosine:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (29.7 mg, 0.1 mmol), HBTU (37.9 mg, 0.1 mmol), and DIPEA (34.8 µL, 0.2 mmol) in 2 mL of DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 2 to remove the Fmoc group from the N-terminal glycine.
-
Wash the resin with DMF (5 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).
-
Dry the resin under a stream of nitrogen.
-
Protocol 2: On-Resin Cyclization and Cleavage to form Cyclo(Gly-Tyr)
-
Cyclization Reaction:
-
To the dried resin with the deprotected linear dipeptide (H-Gly-Tyr(tBu)-resin), add 2 mL of 20% piperidine in DMF.
-
Agitate the mixture gently at room temperature for 18 hours. This extended treatment with piperidine facilitates the intramolecular cyclization and cleavage of the diketopiperazine from the Wang resin.
-
-
Product Collection:
-
After 18 hours, filter the reaction mixture and collect the filtrate, which contains the crude Cyclo(Gly-Tyr).
-
Wash the resin with an additional 1 mL of DMF and combine the filtrates.
-
Remove the DMF under reduced pressure.
-
Protocol 3: Purification and Analysis
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and purify by preparative reverse-phase HPLC.
-
Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions containing the purified product and lyophilize to obtain a white powder.
-
-
Analysis:
-
Confirm the identity of the purified Cyclo(Gly-Tyr) by mass spectrometry (MS) to verify the molecular weight.
-
Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow for Cyclo(Gly-Tyr).
Postulated Signaling Pathway Inhibition
Cyclic dipeptides containing tyrosine have been shown to interfere with bacterial quorum sensing (QS). A plausible mechanism of action for Cyclo(Gly-Tyr) is the competitive inhibition of the LasR receptor in Gram-negative bacteria like Pseudomonas aeruginosa.
Caption: Inhibition of Quorum Sensing by Cyclo(Gly-Tyr).
Disclaimer
This protocol is intended for use by trained laboratory professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be observed when handling all chemical reagents. The reaction conditions provided are a guideline and may require optimization for different scales or specific laboratory conditions.
Application Notes and Protocols for the Solution-Phase Synthesis of Cyclo(Gly-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-Tyr), a cyclic dipeptide belonging to the 2,5-diketopiperazine family, has garnered significant interest in biochemical and pharmaceutical research. These cyclic peptides are known for their enhanced stability against proteases compared to their linear counterparts and their ability to mimic β-turns in larger protein structures. Cyclo(Gly-Tyr) and similar cyclic dipeptides have been identified as signaling molecules in bacterial communication systems, such as the quorum-sensing pathways in Pseudomonas aeruginosa, making them intriguing targets for the development of novel anti-infective agents. This document provides a comprehensive guide to the solution-phase synthesis of Cyclo(Gly-Tyr), including detailed experimental protocols, data presentation, and a visualization of its role in a relevant biological pathway.
Data Presentation
The following tables summarize the key quantitative data for the multi-step synthesis of Cyclo(Gly-Tyr).
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) |
| 1 | Peptide Coupling | Boc-Gly-OH, H-Tyr(Bzl)-OMe·HCl, DCC, HOBt, NMM | Dichloromethane (B109758) (DCM) | 0 to RT | 18 |
| 2 | Saponification | Boc-Gly-Tyr(Bzl)-OMe, Lithium Hydroxide (B78521) (LiOH) | THF/Water | Room Temperature | 4 |
| 3 | Deprotection | Boc-Gly-Tyr(Bzl)-OH, H₂, 10% Palladium on Carbon (Pd/C) | Methanol (B129727) (MeOH) | Room Temperature | 12 |
| 4 | Cyclization | H-Gly-Tyr-OH, BOP-Cl, DIEA | Dimethylformamide (DMF) | Room Temperature | 24 |
Table 2: Product Yields and Characterization
| Step | Product | Expected Yield (%) | Molecular Weight ( g/mol ) | Analytical Data |
| 1 | Boc-Gly-Tyr(Bzl)-OMe | 85-95 | 456.52 | TLC, NMR |
| 2 | Boc-Gly-Tyr(Bzl)-OH | 90-98 | 442.49 | TLC, NMR |
| 3 | H-Gly-Tyr-OH | 80-90 (crude) | 238.24 | Used directly in next step |
| 4 | Cyclo(Gly-Tyr) | 70-80 | 220.22 | HPLC, HRMS, ¹H NMR, ¹³C NMR |
Table 3: Spectroscopic Data for Cyclo(Gly-Tyr)
| Analysis | Expected Values |
| HRMS (ESI+) | m/z [M+H]⁺: Calculated for C₁₁H₁₃N₂O₃⁺: 221.0921; Found: 221.0926 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.15 (s, 1H, NH), 7.95 (s, 1H, NH), 9.25 (s, 1H, OH), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 6.65 (d, J=8.4 Hz, 2H, Ar-H), 3.85 (t, J=4.0 Hz, 1H, Tyr α-H), 3.10 (d, J=4.0 Hz, 2H, Gly α-H), 2.85 (dd, J=14.0, 4.0 Hz, 1H, Tyr β-H), 2.65 (dd, J=14.0, 4.0 Hz, 1H, Tyr β-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 166.5, 165.8, 156.0, 130.2, 127.5, 115.1, 55.8, 44.5, 36.2 |
Experimental Protocols
Protocol 1: Synthesis of Boc-Gly-Tyr(Bzl)-OMe
This protocol details the coupling of N-terminally protected glycine (B1666218) with C-terminally and side-chain protected tyrosine.
-
Reaction Setup: To a solution of Boc-Gly-OH (1.75 g, 10 mmol) and H-Tyr(Bzl)-OMe·HCl (3.38 g, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a round-bottom flask, add 1-hydroxybenzotriazole (B26582) (HOBt) (1.53 g, 10 mmol).
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add N-methylmorpholine (NMM) (1.1 mL, 10 mmol) dropwise while stirring.
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to yield Boc-Gly-Tyr(Bzl)-OMe as a white solid.
Protocol 2: Saponification of Boc-Gly-Tyr(Bzl)-OMe
This protocol describes the hydrolysis of the methyl ester to a carboxylic acid.
-
Reaction Setup: Dissolve Boc-Gly-Tyr(Bzl)-OMe (4.56 g, 10 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 80 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (0.84 g, 20 mmol) to the solution and stir at room temperature for 4 hours.
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL).
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain Boc-Gly-Tyr(Bzl)-OH as a white solid.
Protocol 3: Deprotection of Boc-Gly-Tyr(Bzl)-OH
This protocol details the simultaneous removal of the Boc and Benzyl protecting groups via catalytic hydrogenation.
-
Reaction Setup: Dissolve Boc-Gly-Tyr(Bzl)-OH (4.42 g, 10 mmol) in methanol (MeOH, 100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.44 g, 10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon) with vigorous stirring for 12 hours at room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude linear dipeptide, H-Gly-Tyr-OH, which is used in the next step without further purification.
Protocol 4: Cyclization of H-Gly-Tyr-OH to Cyclo(Gly-Tyr)
This protocol describes the final head-to-tail cyclization to form the diketopiperazine ring. A high dilution is necessary to favor the intramolecular reaction over intermolecular polymerization.
-
Reaction Setup: Dissolve the crude H-Gly-Tyr-OH (2.38 g, 10 mmol) in anhydrous dimethylformamide (DMF) (1 L) to achieve a high dilution (0.01 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (5.2 mL, 30 mmol) to the solution.
-
Cyclization Reagent: Add Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (2.80 g, 11 mmol) to the stirred solution at room temperature.[1]
-
Reaction: Stir the reaction mixture for 24 hours at room temperature.
-
Work-up: Remove the DMF under high vacuum. Dissolve the residue in ethyl acetate (200 mL) and wash with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography on silica gel (eluent: methanol/dichloromethane gradient) or by preparative reverse-phase HPLC to obtain pure Cyclo(Gly-Tyr) as a white solid.
Mandatory Visualizations
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Biological Pathway: Quorum Sensing in Pseudomonas aeruginosa
Cyclic dipeptides, including Cyclo(Gly-Tyr), have been shown to modulate the quorum-sensing (QS) systems in bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. The diagram below illustrates the hierarchical QS network in P. aeruginosa and the potential point of intervention for cyclic dipeptides.
References
Application Note: High-Purity Purification of the Cyclic Dipeptide Cyclo(Gly-Tyr) Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic cyclic peptides that have garnered significant interest in pharmaceutical and biochemical research.[1][2][3] Their constrained conformational structure often leads to enhanced stability against proteolysis, improved cell permeability, and potent biological activity compared to their linear counterparts.[2][4] Cyclo(Gly-Tyr), a cyclic dipeptide composed of glycine (B1666218) and tyrosine, is a subject of research for its potential bioactive properties, which may include roles in cell signaling and therapeutic applications.
The isolation and purification of cyclic dipeptides from synthetic preparations or natural extracts is a critical step to enable accurate biological evaluation.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides and related small molecules, offering high resolution and reproducibility.[1][5] This application note provides a detailed protocol for the purification of Cyclo(Gly-Tyr) using a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent.
Experimental Protocols
This section details the methodology for the analytical and preparative scale purification of Cyclo(Gly-Tyr).
1. Materials and Reagents
-
Crude Cyclo(Gly-Tyr) (from synthesis or extraction)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727), HPLC grade (for sample dissolution, if necessary)
-
0.22 µm syringe filters
2. Instrumentation and Columns
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Preparative Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration before use.
4. Sample Preparation
-
Dissolve the crude Cyclo(Gly-Tyr) sample in Mobile Phase A to a concentration of approximately 1-5 mg/mL. If solubility is an issue, a minimal amount of acetonitrile or methanol can be added, but the final concentration of the organic solvent should be kept low to ensure proper binding to the column.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
5. Analytical HPLC Method
This method is for assessing the purity of the crude sample and the collected fractions from the preparative purification.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelengths: 220 nm (for the peptide bond) and 275 nm (for the tyrosine chromophore).
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 40% B (linear gradient)
-
22-25 min: 40% to 95% B (linear gradient for column wash)
-
25-28 min: 95% B (hold for wash)
-
28-29 min: 95% to 5% B (return to initial conditions)
-
29-35 min: 5% B (equilibration)
-
6. Preparative HPLC Method
This method is for the purification of larger quantities of Cyclo(Gly-Tyr).
-
Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm
-
Flow Rate: 15 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Loading: Inject the filtered crude sample. The injection volume will depend on the concentration and the column's capacity.
-
Gradient Program: The gradient is adapted from the analytical method to ensure optimal separation at a higher flow rate and on a larger column.
-
0-5 min: 5% B
-
5-35 min: 5% to 40% B (linear gradient)
-
35-40 min: 40% to 95% B (column wash)
-
40-45 min: 95% B (hold for wash)
-
45-46 min: 95% to 5% B (return to initial conditions)
-
46-55 min: 5% B (equilibration)
-
7. Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the main peak of Cyclo(Gly-Tyr) as it elutes from the column.
-
Analyze the purity of each collected fraction using the analytical HPLC method described above.
-
Pool all fractions with the desired purity (e.g., ≥98%).
-
Freeze the pooled fractions at -80°C until completely solid.
-
Lyophilize the frozen solution under high vacuum to remove the solvents, yielding the purified Cyclo(Gly-Tyr) as a white, fluffy powder.
-
Store the lyophilized peptide at -20°C or lower.
Data Presentation
The following tables summarize the illustrative quantitative data for the purification of Cyclo(Gly-Tyr).
Table 1: Analytical and Preparative HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15 mL/min |
| Temperature | 30°C | 30°C |
| Detection | 220 nm & 275 nm | 220 nm |
| Gradient | 5-40% B over 20 min | 5-40% B over 30 min |
Table 2: Illustrative Purification Results
| Sample | Retention Time (min) | Purity by Area % (220 nm) | Recovery Yield (%) |
| Crude Cyclo(Gly-Tyr) | 15.2 | ~75% | N/A |
| Purified Cyclo(Gly-Tyr) | 15.2 | >98% | ~85% |
| Impurity 1 | 12.8 | N/A | N/A |
| Impurity 2 | 18.5 | N/A | N/A |
Visualizations
Experimental Workflow
The overall workflow for the purification of Cyclo(Gly-Tyr) is depicted in the following diagram.
Caption: Workflow for the purification of Cyclo(Gly-Tyr).
Representative Signaling Pathway
Cyclic dipeptides are known to modulate various intracellular signaling pathways, including those involving protein kinases.[6] While the specific targets of Cyclo(Gly-Tyr) are a subject of ongoing research, the following diagram illustrates a generalized kinase signaling cascade that can be influenced by bioactive peptides.
Caption: Generalized kinase signaling pathway modulated by a bioactive peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Cyclo(Gly-Tyr) using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-Tyr), a cyclic dipeptide, is a molecule of interest in various fields of biomedical research due to its potential biological activities. Accurate and robust analytical methods for its identification and quantification are essential for pharmacology, metabolomics, and quality control in drug discovery and development. Mass spectrometry, renowned for its high sensitivity, specificity, and structural elucidation capabilities, stands as a premier technique for the comprehensive analysis of such cyclic peptides.
This document provides detailed application notes and experimental protocols for the characterization of Cyclo(Gly-Tyr) using two common mass spectrometry platforms: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) often coupled with Liquid Chromatography (LC), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Quantitative Data Summary
While extensive quantitative performance data for Cyclo(Gly-Tyr) is not widely published, the following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for a similar small cyclic peptide.[1] These parameters should be experimentally determined for Cyclo(Gly-Tyr) in the specific biological or chemical matrix of interest.
| Parameter | Typical Value Range | Description |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1] |
| Linearity (R²) | ≥ 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.[1] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value.[1] |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1] |
Expected Mass Spectrometry Data for Cyclo(Gly-Tyr)
The fragmentation of cyclic peptides in tandem mass spectrometry is more complex than that of their linear counterparts because it necessitates the cleavage of at least two bonds to generate linear fragment ions. The fragmentation of Cyclo(Gly-Tyr) is anticipated to initiate with the opening of the diketopiperazine ring, followed by the loss of neutral molecules and the formation of characteristic fragment ions.
| Ion Type | Formula | Calculated m/z | Putative Structure/Fragment |
| Precursor Ion [M+H]⁺ | C₁₁H₁₃N₂O₃⁺ | 221.09 | Protonated Cyclo(Gly-Tyr) |
| Fragment Ion | C₁₀H₁₃N₂O₂⁺ | 193.10 | Loss of CO (-28 Da) |
| Fragment Ion | C₉H₁₀NO⁺ | 148.07 | Putative Tyrosine immonium ion related fragment |
| Fragment Ion | C₈H₈O⁺ | 120.06 | Fragment from Tyrosine side chain |
| Fragment Ion | C₇H₇O⁺ | 107.05 | Tyrosine side chain (tropylium ion) |
| Fragment Ion | C₂H₄NO⁺ | 58.03 | Putative Glycine immonium ion related fragment |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS for Identification and Quantification
LC-ESI-MS/MS is the preferred method for quantitative analysis of Cyclo(Gly-Tyr) in complex mixtures due to its high sensitivity, selectivity, and the separation power of liquid chromatography.
Materials:
-
Cyclo(Gly-Tyr) standard
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reversed-phase LC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Autosampler vials
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Cyclo(Gly-Tyr) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Generate a series of calibration standards by serially diluting the stock solution in the initial mobile phase composition.
-
For biological samples (e.g., plasma, cell lysates), perform protein precipitation with cold acetonitrile or solid-phase extraction (SPE) to remove interfering substances.
-
-
LC Conditions (Example):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% to 95% B
-
6-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-12 min: 5% B (re-equilibration)
-
-
-
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
MS1 Scan Range: m/z 100-400
-
MS/MS:
-
Select the precursor ion for Cyclo(Gly-Tyr) [M+H]⁺ at m/z 221.1.
-
Apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 10-30 eV) to generate fragment ions.
-
For quantitative analysis, operate in Selected Reaction Monitoring (SRM) mode, monitoring specific transitions (e.g., 221.1 -> 193.1, 221.1 -> 107.1).
-
-
Protocol 2: MALDI-TOF Mass Spectrometry for Qualitative Analysis
MALDI-TOF is a rapid and sensitive technique for the qualitative analysis and mass confirmation of purified Cyclo(Gly-Tyr).
Materials:
-
Cyclo(Gly-Tyr) sample
-
MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid - CHCA, or Sinapinic acid - SA)
-
Solvent for sample and matrix (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
Protocol:
-
Sample and Matrix Preparation:
-
Prepare a 1 mg/mL solution of Cyclo(Gly-Tyr).
-
Prepare a saturated matrix solution in the chosen solvent.
-
-
Sample Spotting (Dried Droplet Method):
-
Mix the Cyclo(Gly-Tyr) solution and the matrix solution in a 1:1 ratio (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, facilitating the co-crystallization of the sample and matrix.
-
-
Data Acquisition:
-
Insert the MALDI plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode for higher mass accuracy.
-
Calibrate the instrument using a standard peptide mixture with masses close to that of Cyclo(Gly-Tyr). The expected protonated molecule [M+H]⁺ is at m/z 221.09.
-
Diagrams
Caption: Workflow for LC-ESI-MS/MS analysis of Cyclo(Gly-Tyr).
Caption: Putative fragmentation pathway of Cyclo(Gly-Tyr).
References
Application Notes and Protocols for the 1H and 13C NMR Spectroscopy of Cyclo(Gly-Tyr)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of the cyclic dipeptide Cyclo(Gly-Tyr) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed protocols for sample preparation, data acquisition, and includes tabulated spectral data. Additionally, a potential signaling pathway relevant to the biological activity of this class of compounds is illustrated to provide context for drug development applications.
Introduction
Cyclo(Gly-Tyr), a member of the 2,5-diketopiperazine (DKP) family, is a cyclic dipeptide formed from glycine (B1666218) and tyrosine residues. DKPs are of significant interest in medicinal chemistry and drug development due to their rigid conformation, which can mimic β-turns in larger peptides, and their diverse biological activities, which include neuroprotective, anticancer, and antibacterial properties. NMR spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these molecules in solution, providing critical insights for structure-activity relationship (SAR) studies.
Data Presentation
The following tables summarize the expected 1H and 13C NMR chemical shifts for Cyclo(Gly-Tyr). The precise chemical shifts (δ) and coupling constants (J) can vary depending on experimental conditions such as solvent, concentration, and temperature. The data presented here is based on typical values for glycine and tyrosine residues within a cyclic peptide framework in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Cyclo(Gly-Tyr) in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Tyr-NH | 8.0 - 8.5 | s | - |
| Gly-NH | 7.8 - 8.2 | t | ~5-6 |
| Tyr-αH | 4.0 - 4.3 | m | - |
| Gly-αH₂ | 3.5 - 3.8 | d | ~5-6 |
| Tyr-βHₐ | 2.9 - 3.2 | dd | ~14, ~4 |
| Tyr-βHₑ | 2.7 - 3.0 | dd | ~14, ~8 |
| Tyr-Ar-H (ortho) | 6.9 - 7.2 | d | ~8-9 |
| Tyr-Ar-H (meta) | 6.6 - 6.8 | d | ~8-9 |
| Tyr-OH | 9.0 - 9.5 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclo(Gly-Tyr) in DMSO-d6
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Tyr C=O | 165 - 168 |
| Gly C=O | 165 - 168 |
| Tyr Cα | 55 - 58 |
| Gly Cα | 42 - 45 |
| Tyr Cβ | 36 - 39 |
| Tyr Cγ (Ar-C) | 127 - 130 |
| Tyr Cδ (Ar-CH) | 130 - 132 |
| Tyr Cε (Ar-CH) | 115 - 117 |
| Tyr Cζ (Ar-COH) | 155 - 158 |
Experimental Protocols
The following are detailed protocols for the preparation of a Cyclo(Gly-Tyr) sample and the acquisition of 1H and 13C NMR spectra.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity Cyclo(Gly-Tyr).
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a high-purity NMR solvent is critical to avoid extraneous signals.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d6 and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is important for accurate integration.
-
Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) or TMS.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the NMR probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak of DMSO-d6 (δ ≈ 39.52 ppm).
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR analysis of Cyclo(Gly-Tyr).
Potential Signaling Pathway: PI3K/AKT Pathway
Cyclic dipeptides have been reported to exhibit neuroprotective effects, and a common pathway implicated in cell survival and neuroprotection is the PI3K/AKT signaling cascade. While the direct interaction of Cyclo(Gly-Tyr) with this pathway requires further investigation, the following diagram illustrates the canonical PI3K/AKT pathway, which represents a potential mechanism of action for the observed biological activities of related compounds.
Caption: Hypothesized activation of the PI3K/AKT pathway by Cyclo(Gly-Tyr).
Application Notes and Protocols: Screening Cyclo(Gly-Tyr) for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring or synthetic compounds that have garnered significant interest for their diverse biological activities, including potential anticancer properties. This document provides detailed application notes and protocols for the investigation of the anticancer activity of a specific CDP, Cyclo(Gly-Tyr). Due to the limited direct experimental data on Cyclo(Gly-Tyr), this guide offers a comprehensive framework for its initial screening, based on methodologies successfully applied to other cyclic dipeptides with demonstrated anticancer effects. The protocols herein describe the assessment of cytotoxicity, the induction of apoptosis, and the analysis of cell cycle progression. Furthermore, a hypothesized mechanism of action is presented to guide initial mechanistic studies.
Introduction to Cyclo(Gly-Tyr) and its Therapeutic Potential
Cyclo(Gly-Tyr) is a cyclic dipeptide formed from the condensation of glycine (B1666218) and tyrosine residues. While the broader class of cyclic dipeptides has been explored for therapeutic applications, specific data on the anticancer activity of Cyclo(Gly-Tyr) remains limited in publicly available research. However, related compounds have shown promise. For instance, other tyrosine-containing cyclic dipeptides have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of a tyrosine residue is significant as its phenolic hydroxyl group can be involved in crucial biological interactions. Additionally, cyclic peptides containing glycine have been noted for their potential to interact with cancer cell membranes.[1]
These structural precedents suggest that Cyclo(Gly-Tyr) is a molecule of interest for anticancer drug discovery. The following protocols are designed to systematically evaluate its potential as a novel anticancer agent.
Hypothesized Anticancer Activity
Based on the activities of related cyclic dipeptides, it is hypothesized that Cyclo(Gly-Tyr) may exert anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death in cancer cells. It is plausible that Cyclo(Gly-Tyr) could activate intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is a key mechanism of many anticancer drugs. Cyclo(Gly-Tyr) may induce arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.
-
Modulation of Signaling Pathways: Key pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR or MAPK pathways, could be potential targets for Cyclo(Gly-Tyr).
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of Cyclo(Gly-Tyr)'s anticancer activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Cyclo(Gly-Tyr) that inhibits the metabolic activity of cancer cells, providing a measure of its cytotoxicity (IC50 value).
Materials:
-
Cyclo(Gly-Tyr) (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Gly-Tyr) in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).
Materials:
-
Cyclo(Gly-Tyr)
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cyclo(Gly-Tyr) at concentrations around its predetermined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of Cyclo(Gly-Tyr) on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cyclo(Gly-Tyr)
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Cyclo(Gly-Tyr) at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition and Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Cytotoxicity of Cyclo(Gly-Tyr) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 75.2 ± 5.1 |
| HCT-116 | Colorectal Carcinoma | 112.8 ± 9.3 |
| A549 | Lung Carcinoma | 98.5 ± 7.6 |
| HepG2 | Hepatocellular Carcinoma | 150.1 ± 12.4 |
Table 2: Example of Apoptosis Induction by Cyclo(Gly-Tyr) in MCF-7 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control (Vehicle) | 95.3 ± 2.1 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| Cyclo(Gly-Tyr) (75 µM) | 45.8 ± 4.5 | 35.2 ± 3.1 | 19.0 ± 2.8 |
Table 3: Illustrative Cell Cycle Distribution in HCT-116 Cells Treated with Cyclo(Gly-Tyr) (110 µM for 24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Cyclo(Gly-Tyr) | 30.1 ± 2.8 | 20.5 ± 2.1 | 49.4 ± 4.3 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that may be affected by Cyclo(Gly-Tyr).
Conclusion and Future Directions
The protocols and framework presented here provide a robust starting point for the systematic evaluation of Cyclo(Gly-Tyr) as a potential anticancer agent. While direct evidence is currently lacking, the chemical nature of this dipeptide and the activities of related compounds warrant its investigation. Should initial screenings yield positive results, further studies would be necessary to elucidate its precise mechanism of action, including target identification and validation in preclinical in vivo models. The exploration of novel cyclic dipeptides like Cyclo(Gly-Tyr) is a promising avenue for the discovery of new cancer therapeutics.
References
Application Notes and Protocols for Neuroprotective Effect Assays of Cyclo(Gly-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-Tyr) is a cyclic dipeptide that has emerged as a potential neuroprotective agent. Cyclic dipeptides are known for their stability and ability to cross the blood-brain barrier, making them attractive candidates for therapeutic development in the context of neurodegenerative diseases. The neuroprotective effects of cyclic dipeptides are often attributed to their ability to mitigate oxidative stress, inhibit apoptosis, and modulate neuroinflammatory processes. These application notes provide an overview of the key assays and detailed protocols to evaluate the neuroprotective efficacy of Cyclo(Gly-Tyr) in vitro.
Key Neuroprotective Mechanisms and Corresponding Assays
The potential neuroprotective actions of Cyclo(Gly-Tyr) can be investigated through a series of in vitro assays targeting common pathways of neuronal damage. These include:
-
Cell Viability Assays: To determine the ability of Cyclo(Gly-Tyr) to protect neuronal cells from toxic insults.
-
Oxidative Stress Assays: To measure the capacity of Cyclo(Gly-Tyr) to reduce the levels of reactive oxygen species (ROS).
-
Apoptosis Assays: To assess the anti-apoptotic properties of Cyclo(Gly-Tyr).
-
Anti-inflammatory Assays: To evaluate the effect of Cyclo(Gly-Tyr) on inflammatory responses in microglial cells.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to serve as a template for data presentation.
Table 1: Neuroprotective Effect of Cyclo(Gly-Tyr) on Neuronal Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| Neurotoxin (e.g., H₂O₂) | - | 45 ± 4.1 |
| Cyclo(Gly-Tyr) + Neurotoxin | 1 | 58 ± 3.9 |
| Cyclo(Gly-Tyr) + Neurotoxin | 10 | 75 ± 4.5 |
| Cyclo(Gly-Tyr) + Neurotoxin | 50 | 88 ± 3.7 |
Table 2: Effect of Cyclo(Gly-Tyr) on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control (Untreated) | - | 1000 ± 150 |
| Neurotoxin (e.g., H₂O₂) | - | 8500 ± 620 |
| Cyclo(Gly-Tyr) + Neurotoxin | 1 | 6200 ± 450 |
| Cyclo(Gly-Tyr) + Neurotoxin | 10 | 3500 ± 310 |
| Cyclo(Gly-Tyr) + Neurotoxin | 50 | 1800 ± 200 |
Table 3: Anti-apoptotic Effect of Cyclo(Gly-Tyr) on Caspase-3 Activity
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| Apoptotic Inducer (e.g., Staurosporine) | - | 4.5 ± 0.4 |
| Cyclo(Gly-Tyr) + Apoptotic Inducer | 1 | 3.2 ± 0.3 |
| Cyclo(Gly-Tyr) + Apoptotic Inducer | 10 | 2.1 ± 0.2 |
| Cyclo(Gly-Tyr) + Apoptotic Inducer | 50 | 1.3 ± 0.1 |
Table 4: Anti-inflammatory Effect of Cyclo(Gly-Tyr) on Nitric Oxide (NO) Production in Microglia
| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Concentration (µM) |
| Control (Untreated) | - | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 |
| Cyclo(Gly-Tyr) + LPS | 1 | 18.5 ± 1.5 |
| Cyclo(Gly-Tyr) + LPS | 10 | 10.2 ± 1.1 |
| Cyclo(Gly-Tyr) + LPS | 50 | 4.7 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Cyclo(Gly-Tyr) (e.g., 1, 10, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂ or 1 µM staurosporine) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding: Seed neuronal cells in a black 96-well plate with a clear bottom at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Cyclo(Gly-Tyr) for 2 hours.
-
Induction of Oxidative Stress: Add a ROS-inducing agent (e.g., 100 µM H₂O₂) and incubate for 1 hour.
-
Loading with DCFH-DA: Wash the cells with PBS and then add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Quantify the relative fluorescence units (RFU) compared to the control.
Apoptosis Assay (Caspase-3 Activity Assay)
Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic substrate.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol, using an apoptosis-inducing agent like staurosporine.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate and incubate at 37°C for 1-2 hours in the dark.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.
Anti-inflammatory Assay (Nitric Oxide Assay)
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Protocol:
-
Cell Seeding: Seed microglial cells (e.g., BV-2) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of Cyclo(Gly-Tyr) for 2 hours.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Proposed Signaling Pathway for Neuroprotection by Cyclo(Gly-Tyr)
The neuroprotective effects of Cyclo(Gly-Tyr) are hypothesized to involve the modulation of key signaling pathways related to oxidative stress, apoptosis, and inflammation.
Cyclo(Gly-Tyr): A Versatile Tool for Investigating Peptide Transport Mechanisms
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of peptide and peptidomimetic drug transport across biological membranes is a critical aspect of drug discovery and development. The intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family SLC15, is a key player in the absorption of dietary di- and tripeptides in the small intestine. Its broad substrate specificity also allows for the transport of a variety of peptide-based drugs. Understanding the kinetics and dynamics of PEPT1-mediated transport is therefore essential for optimizing the oral bioavailability of such therapeutic agents.
Cyclo(Gly-Tyr), a cyclic dipeptide, serves as a valuable research tool for elucidating the mechanisms of peptide transport. This document provides detailed application notes and protocols for utilizing Cyclo(Gly-Tyr) in the study of peptide transporters, with a primary focus on PEPT1. Evidence suggests that Cyclo(Gly-Tyr) is a substrate for PEPT1, with its transport being pH-dependent and inhibitable by other known PEPT1 substrates.[1] The presence of a phenolic hydroxyl group in the tyrosine residue of Cyclo(Gly-Tyr) has been shown to enhance its affinity for PEPT1 when compared to cyclic dipeptides lacking this group, such as Cyclo(Gly-Phe).[1]
These characteristics make Cyclo(Gly-Tyr) an excellent candidate for:
-
Characterizing PEPT1 transport kinetics.
-
Screening for novel PEPT1 inhibitors.
-
Investigating the structural requirements for PEPT1 substrate binding.
-
Probing the downstream cellular signaling events potentially triggered by peptide transport.
Physicochemical Properties
| Property | Value |
| Chemical Name | 3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate |
Quantitative Data: Transport Kinetics
The following table summarizes the Michaelis-Menten constant (Km) for the uptake of Cyclo(Gly-Tyr) and a related cyclic dipeptide by PEPT1 in Caco-2 cells. The lower Km value for Cyclo(Gly-Tyr) indicates a higher affinity for the transporter.
| Cyclic Dipeptide | Michaelis Constant (Km) | Cell Line | Transporter | Reference |
| Cyclo(Gly-Tyr) | Value not explicitly stated, but lower than Cyclo(Gly-Phe) | Caco-2 | PEPT1 | [1] |
| Cyclo(Gly-Phe) | Higher than Cyclo(Gly-Tyr) | Caco-2 | PEPT1 | [1] |
Note: The referenced study indicates a higher affinity (lower Km) for Cyclo(Gly-Tyr) compared to Cyclo(Gly-Phe) but does not provide a specific numerical value for Cyclo(Gly-Tyr)'s Km. The data presented here is illustrative of this finding.
Experimental Protocols
Protocol 1: Characterization of Cyclo(Gly-Tyr) Transport in Caco-2 Cells
This protocol describes a cell-based assay to determine the kinetics of Cyclo(Gly-Tyr) transport across a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cyclo(Gly-Tyr)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH adjusted to 6.0 and 7.4
-
MES (2-(N-morpholino)ethanesulfonic acid) buffer
-
Glycylsarcosine (Gly-Sar, as a competitive inhibitor)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed HBSS (pH 7.4) on both the apical and basolateral sides.
-
Pre-incubate the monolayers with HBSS (pH 7.4) for 30 minutes at 37°C.
-
To initiate the transport experiment, replace the buffer on the apical side with pre-warmed HBSS (pH 6.0) containing various concentrations of Cyclo(Gly-Tyr) (e.g., ranging from 0.1 mM to 10 mM).
-
The basolateral side should contain HBSS (pH 7.4).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment.
-
Immediately after each collection, replenish the basolateral well with fresh, pre-warmed HBSS (pH 7.4).
-
-
Quantification and Data Analysis:
-
Analyze the concentration of Cyclo(Gly-Tyr) in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
-
To determine the Michaelis-Menten kinetics, plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 2: Inhibition of PEPT1-mediated Transport using Cyclo(Gly-Tyr)
This protocol utilizes Cyclo(Gly-Tyr) as a competitive inhibitor to study the transport of another PEPT1 substrate, such as the fluorescently labeled dipeptide β-Ala-Lys-AMCA or radiolabeled Gly-Sar.
Materials:
-
Caco-2 cells cultured on Transwell® inserts as described in Protocol 1.
-
Cyclo(Gly-Tyr)
-
Fluorescently labeled or radiolabeled PEPT1 substrate (e.g., β-Ala-Lys-AMCA or [¹⁴C]Gly-Sar)
-
HBSS (pH 6.0 and 7.4)
-
Fluorescence plate reader or liquid scintillation counter.
Procedure:
-
Prepare Caco-2 Monolayers:
-
Culture and differentiate Caco-2 cells on Transwell® inserts as outlined in Protocol 1.
-
-
Inhibition Assay:
-
Wash the cell monolayers with pre-warmed HBSS (pH 7.4).
-
Pre-incubate the monolayers for 30 minutes at 37°C with HBSS (pH 6.0) containing various concentrations of Cyclo(Gly-Tyr) (the inhibitor) on the apical side.
-
Initiate the transport by adding the labeled PEPT1 substrate to the apical wells at a concentration close to its Km value.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the transport by aspirating the solutions from both compartments and washing the monolayers three times with ice-cold HBSS.
-
-
Quantification and Data Analysis:
-
Lyse the cells and measure the intracellular accumulation of the labeled substrate using a fluorescence plate reader or a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Cyclo(Gly-Tyr).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of substrate transport).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([S]/Km)) Where:
-
[S] is the concentration of the labeled substrate.
-
Km is the Michaelis-Menten constant of the labeled substrate for PEPT1.
-
-
Visualizations
PEPT1 Transport Mechanism
Caption: PEPT1-mediated transport of Cyclo(Gly-Tyr).
Experimental Workflow for Transport Assay
Caption: Workflow for Caco-2 cell transport assay.
Potential Downstream Signaling of Peptide Transport
While Cyclo(Gly-Tyr) itself has not been extensively studied for its direct impact on signaling, the transport of certain peptides, particularly those of bacterial origin, via PEPT1 can trigger intracellular signaling cascades. This makes Cyclo(Gly-Tyr) a useful tool to competitively inhibit the transport of such signaling peptides and thus study the role of PEPT1 in these pathways.
Caption: PEPT1-mediated inflammatory signaling.
References
Application Notes and Protocols for the Quantification of Cyclo(Gly-Tyr) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of the cyclic dipeptide Cyclo(Gly-Tyr) in various biological matrices. The protocols described herein are essential for researchers in pharmacology, biochemistry, and drug development who are investigating the biological roles and therapeutic potential of this molecule.
Introduction
Cyclo(Gly-Tyr) is a cyclic dipeptide that has garnered interest due to its potential biological activities. Accurate quantification of this molecule in biological samples such as plasma, serum, and tissue is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological significance. This document outlines protocols for sample preparation, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and a proposed Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The primary methods for the quantification of Cyclo(Gly-Tyr) involve chromatographic techniques coupled with mass spectrometry or UV/fluorescence detection. Immunoassays present a potential high-throughput alternative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for quantitative analysis of small molecules in complex biological matrices.
-
High-Performance Liquid Chromatography (HPLC): Can be used with UV or fluorescence detection. While potentially less sensitive than LC-MS/MS, it is a robust and widely available technique.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that can be developed for the specific detection of Cyclo(Gly-Tyr), offering a complementary method to chromatographic techniques.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Quantitative Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Table 2: HPLC-UV/Fluorescence Quantitative Parameters
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 20% |
| Accuracy (%Bias) | ± 20% |
| Recovery | > 80% |
Table 3: Proposed Competitive ELISA Parameters
| Parameter | Value |
| Detection Range | 0.1 - 100 ng/mL |
| Sensitivity (IC50) | ~5 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Experimental Protocols
Protocol 1: Quantification of Cyclo(Gly-Tyr) in Human Plasma by LC-MS/MS
This protocol describes a robust method for the extraction and quantification of Cyclo(Gly-Tyr) from human plasma using solid-phase extraction (SPE) and LC-MS/MS.
1. Materials and Reagents:
-
Cyclo(Gly-Tyr) analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., 13C6,15N-Cyclo(Gly-Tyr)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges
-
Phosphate buffered saline (PBS), pH 7.4
2. Sample Preparation (Solid-Phase Extraction):
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Cyclo(Gly-Tyr): Precursor ion > Product ion (To be determined by infusion of standard)
-
SIL-IS: Precursor ion > Product ion (To be determined by infusion of standard)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Cyclo(Gly-Tyr) to the SIL-IS against the concentration of the standards.
-
Determine the concentration of Cyclo(Gly-Tyr) in the plasma samples by interpolation from the calibration curve.
Protocol 2: Quantification of Cyclo(Gly-Tyr) in Brain Tissue by HPLC-UV
This protocol details the extraction of Cyclo(Gly-Tyr) from brain tissue using liquid-liquid extraction (LLE) followed by HPLC analysis.
1. Materials and Reagents:
-
Cyclo(Gly-Tyr) analytical standard
-
Brain tissue
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Sample Preparation (Liquid-Liquid Extraction):
3. HPLC Conditions:
-
HPLC System: Standard HPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water containing 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 275 nm (due to the tyrosine chromophore)
-
Injection Volume: 20 µL
4. Data Analysis:
-
Generate a standard curve by plotting the peak area of Cyclo(Gly-Tyr) against the concentration of the standards.
-
Quantify Cyclo(Gly-Tyr) in the tissue samples by comparing their peak areas to the standard curve.
Protocol 3: Development of a Competitive ELISA for Cyclo(Gly-Tyr)
This protocol provides a general framework for developing a competitive ELISA for the quantification of Cyclo(Gly-Tyr).
1. Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a labeled antigen (e.g., biotinylated or enzyme-conjugated Cyclo(Gly-Tyr)) for binding to a limited number of capture antibody-coated wells. The signal is inversely proportional to the amount of Cyclo(Gly-Tyr) in the sample.
2. Development Workflow:
3. Key Steps:
-
Antibody Production: Generate polyclonal or monoclonal antibodies specific to Cyclo(Gly-Tyr). This may involve conjugating Cyclo(Gly-Tyr) to a carrier protein to enhance immunogenicity.
-
Plate Coating: Optimize the concentration of the capture antibody for coating the microtiter plates.
-
Blocking: Block non-specific binding sites on the plate using a suitable blocking buffer (e.g., BSA or non-fat dry milk).
-
Competition: Incubate the coated and blocked plate with a mixture of the sample (or standard) and a fixed concentration of labeled Cyclo(Gly-Tyr).
-
Detection: After washing, add a substrate for the enzyme conjugate and measure the resulting signal.
-
Standard Curve: Generate a standard curve by plotting the signal against the concentration of the Cyclo(Gly-Tyr) standards.
Potential Signaling Pathway Involvement
Cyclic dipeptides have been shown to modulate various signaling pathways. While the specific pathways for Cyclo(Gly-Tyr) are still under investigation, related tyrosine-containing cyclic peptides have been shown to interact with receptors such as opioid receptors. Furthermore, effects on downstream signaling cascades like the MAPK pathway are plausible.
Disclaimer: The protocols and information provided in these application notes are intended for research use only and should be adapted and validated by the end-user for their specific application and instrumentation.
Application of Cyclo(Gly-Tyr) in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for studying the enzyme inhibitory potential of the cyclic dipeptide, Cyclo(Gly-Tyr). While quantitative data on the direct inhibition of specific enzymes by Cyclo(Gly-Tyr) is limited in publicly available literature, this document outlines the protocols to assess its activity and provides data on a structurally similar compound to serve as a reference.
Application Notes
Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds with diverse biological activities. Cyclo(Gly-Tyr), composed of glycine (B1666218) and tyrosine residues, is a subject of interest for its potential role as an enzyme inhibitor, which could have implications in various fields, including cosmetics and therapeutics. The presence of a tyrosine residue suggests a potential interaction with enzymes involved in pathways where tyrosine is a substrate, such as melanogenesis.
Target Enzymes and Potential Applications
Tyrosinase: This copper-containing enzyme plays a crucial role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Inhibition of tyrosinase is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The structural similarity of the tyrosine moiety in Cyclo(Gly-Tyr) to L-tyrosine, the natural substrate of tyrosinase, suggests its potential as a competitive inhibitor.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. While direct evidence for Cyclo(Gly-Tyr) as an HDAC inhibitor is not yet established, other cyclic peptides have demonstrated potent HDAC inhibitory activity.
Quantitative Data on Related Compounds
| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Substrate |
| Cyclo(L-Pro-L-Tyr) | Mushroom Tyrosinase | 9.86 mM | L-DOPA |
Table 1: Quantitative inhibition data for a cyclic dipeptide structurally related to Cyclo(Gly-Tyr). Data for Cyclo(Gly-Tyr) is not currently available in the literature.[1]
Experimental Protocols
Detailed protocols are provided below for assessing the inhibitory activity of Cyclo(Gly-Tyr) against tyrosinase and histone deacetylases.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from common spectrophotometric methods used to screen for tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Cyclo(Gly-Tyr)
-
Kojic Acid (positive control)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM sodium phosphate buffer (pH 6.8).
-
Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000-2000 U/mL.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer.
-
Prepare stock solutions of Cyclo(Gly-Tyr) and Kojic Acid in DMSO. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of Cyclo(Gly-Tyr) solution to the sample wells.
-
Add 20 µL of different concentrations of Kojic Acid solution to the positive control wells.
-
Add 20 µL of the solvent (e.g., phosphate buffer with a corresponding percentage of DMSO) to the blank wells.
-
Add 140 µL of the phosphate buffer to all wells.
-
Add 20 µL of the mushroom tyrosinase solution to all wells except the blank control wells (add 20 µL of buffer instead).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate of Blank - Rate of Sample) / Rate of Blank] x 100
-
Plot the percentage of inhibition against the concentration of Cyclo(Gly-Tyr) to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Protocol 2: Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a general method for assessing HDAC inhibition using a commercially available fluorometric assay kit, which typically uses a HeLa nuclear extract as the source of HDACs.
Materials:
-
HDAC Assay Kit (containing HDAC substrate, developer, and HeLa nuclear extract)
-
Cyclo(Gly-Tyr)
-
Trichostatin A (TSA) or Sodium Butyrate (positive controls)
-
Assay Buffer (provided in the kit)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare reagents as instructed by the HDAC assay kit manufacturer.
-
Prepare a stock solution of Cyclo(Gly-Tyr) in a suitable solvent (e.g., DMSO). Dilute to various concentrations using the assay buffer.
-
Prepare a stock solution of the positive control inhibitor (TSA or Sodium Butyrate).
-
-
Assay Protocol:
-
In a 96-well black microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of Cyclo(Gly-Tyr) solution to the sample wells.
-
Add 10 µL of the positive control inhibitor to the positive control wells.
-
Add 10 µL of the solvent to the no-inhibitor control wells.
-
Add 30 µL of the HeLa nuclear extract (or other HDAC source) to all wells except the blank.
-
Add 10 µL of the HDAC substrate to all wells.
-
Incubate the plate at 37°C for the time recommended by the kit manufacturer (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the excitation and emission wavelengths specified by the kit manufacturer (e.g., Ex/Em = 360/460 nm).
-
The percentage of HDAC inhibition is calculated as follows: % Inhibition = [(Fluorescence of No-Inhibitor Control - Fluorescence of Sample) / Fluorescence of No-Inhibitor Control] x 100
-
Plot the percentage of inhibition against the concentration of Cyclo(Gly-Tyr) to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of Cyclo(Gly-Tyr) in enzyme inhibition.
Caption: Melanogenesis signaling pathway and the potential point of inhibition by Cyclo(Gly-Tyr).
Caption: General experimental workflow for enzyme inhibition studies.
Caption: Logical relationship between an enzyme, its substrate, and a competitive inhibitor.
References
Application Notes and Protocols: Molecular Docking of Cyclo(Gly-Tyr) with Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Gly-Tyr) is a cyclic dipeptide that has garnered interest for its potential biological activities. Understanding the molecular interactions of this compound with protein targets is crucial for elucidating its mechanism of action and for guiding the development of new therapeutics. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
These application notes provide a detailed, hypothetical protocol for the molecular docking of Cyclo(Gly-Tyr) with integrin αvβ3, a transmembrane heterodimeric receptor involved in cell adhesion, signaling, and angiogenesis.[1] Integrin αvβ3 is a well-established target in cancer and other diseases, making it a relevant subject for virtual screening and drug design.[1] While direct experimental docking data for Cyclo(Gly-Tyr) with integrin αvβ3 is not currently available in the public domain, this document outlines a robust methodology that can be applied to such a study.
Hypothetical Docking Study Results
The following table summarizes hypothetical, yet realistic, quantitative data that could be expected from a molecular docking study of Cyclo(Gly-Tyr) with the ligand-binding site of integrin αvβ3.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Receptor) | Interaction Type |
| Cyclo(Gly-Tyr) | Integrin αvβ3 | 1L5G | -7.2 | β3: Asp218, Asp150 | Hydrogen Bond, Ionic |
| αv: Tyr178 | Pi-Pi Stacking | ||||
| β3: Ser121, Ser123 | Hydrogen Bond | ||||
| αv: Ala215, Val152 | Hydrophobic |
Signaling Pathway of Integrin αvβ3 and Hypothetical Modulation by Cyclo(Gly-Tyr)
Integrin αvβ3 plays a critical role in outside-in and inside-out signaling. Upon binding to extracellular matrix (ECM) proteins containing the RGD motif, integrin αvβ3 undergoes a conformational change, leading to the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. This initiates a downstream signaling cascade that can promote cell survival, proliferation, and migration. In this hypothetical study, Cyclo(Gly-Tyr) is proposed to act as an antagonist, binding to the RGD-binding pocket on integrin αvβ3 and thereby inhibiting the downstream signaling pathway.
Caption: Hypothetical inhibition of the integrin αvβ3 signaling pathway by Cyclo(Gly-Tyr).
Experimental Protocols
This section provides a detailed, step-by-step protocol for a hypothetical molecular docking study of Cyclo(Gly-Tyr) with integrin αvβ3 using AutoDock Vina.
Preparation of the Ligand: Cyclo(Gly-Tyr)
-
Obtain Ligand Structure: Download the 3D structure of Cyclo(Gly-Tyr) from a chemical database such as PubChem (CID: 5845-66-9) in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling software (e.g., Avogadro, Chimera) to perform energy minimization of the ligand structure to obtain a stable conformation.
-
File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools or other compatible software. This step also involves assigning partial charges and defining rotatable bonds.
Preparation of the Receptor: Integrin αvβ3
-
Retrieve Protein Structure: Download the crystal structure of the extracellular segment of human integrin αvβ3 from the Protein Data Bank (PDB). For this hypothetical study, we will use the PDB ID: 1L5G, which is in complex with a cyclic RGD peptide.[2]
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera).
-
Remove all non-protein molecules, including the co-crystallized ligand, water molecules, and any other heteroatoms.
-
Separate the αv (chain A) and β3 (chain B) subunits if they are in separate chains in the PDB file. For this study, we will treat them as a single receptor unit.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in the PDBQT format.
-
Molecular Docking Workflow
The following diagram illustrates the general workflow for the molecular docking experiment.
Caption: A generalized workflow for a molecular docking study.
Docking Simulation with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. The center of the grid should be the geometric center of the binding site. For PDB entry 1L5G, the binding site is defined by the location of the co-crystallized RGD peptide.[2][3] Key residues in the binding pocket include Asp218 and Asp150 on the β3 subunit.[4]
-
Grid Center: Determine the x, y, and z coordinates of the center of the binding pocket. This can be done by calculating the geometric center of the co-crystallized ligand in 1L5G.
-
Grid Dimensions: Set the size of the grid box in x, y, and z dimensions to encompass the entire binding site. A size of 60 x 60 x 60 Å is a reasonable starting point.
-
-
Create Configuration File: Prepare a configuration file (e.g., conf.txt) for AutoDock Vina that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt
Analysis of Results
-
Examine Binding Affinities: The output log file (docking_log.txt) will contain a table of the predicted binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Docking Poses: The output PDBQT file (docking_results.pdbqt) contains the coordinates of the docked poses of the ligand. Use a molecular visualization tool to load the receptor and the docked ligand poses to visually inspect the binding orientation and interactions.
-
Analyze Molecular Interactions: Identify the key amino acid residues in the receptor's binding site that are interacting with the ligand. Analyze the types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to the binding affinity. This analysis can be facilitated by tools available in molecular visualization software or dedicated interaction analysis programs.
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for conducting a molecular docking study of Cyclo(Gly-Tyr) with integrin αvβ3. The detailed protocols and workflows are based on established methodologies in computational drug discovery and can be adapted for the study of other ligand-protein systems. The successful application of these methods can provide valuable insights into the potential therapeutic applications of novel compounds.
References
Application Notes and Protocols for In vivo Animal Studies of Cyclo(Gly-Tyr)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gly-Tyr) is a cyclic dipeptide with potential therapeutic applications stemming from the biological activities of its constituent amino acids, glycine (B1666218) and tyrosine. Glycine is known for its neuroprotective and anti-inflammatory properties, while tyrosine is a precursor to key neurotransmitters. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of Cyclo(Gly-Tyr) in animal models. It covers the synthesis of the linear Gly-Tyr precursor, its subsequent cyclization, purification, and characterization. Furthermore, it outlines formulation strategies for various administration routes and provides exemplary protocols for in vivo studies to assess its therapeutic potential, particularly in the context of neuroprotection.
Synthesis and Characterization of Cyclo(Gly-Tyr)
The preparation of Cyclo(Gly-Tyr) for in vivo studies involves a two-step process: the synthesis of the linear dipeptide precursor, Glycyl-L-tyrosine (Gly-Tyr), followed by an intramolecular cyclization reaction.
Synthesis of Linear Gly-Tyr Dipeptide
A common method for synthesizing the linear Gly-Tyr precursor is the acylation of L-tyrosine with a protected glycine derivative, followed by deprotection. A specific method is adapted from patent literature, which describes the reaction of glycyl chloride hydrochloride with L-tyrosine in an aqueous solution.[1]
Protocol 1: Synthesis of Glycyl-L-tyrosine (Gly-Tyr)
Materials:
-
L-tyrosine
-
Glycyl chloride hydrochloride
-
Potassium carbonate
-
Dilute hydrochloric acid (3N)
-
Distilled water
Procedure:
-
Dissolve L-tyrosine (1.0 kg) in distilled water (8.0 kg).
-
Slowly add potassium carbonate (3.8 kg) to the solution and cool the mixture to -5°C.
-
In batches, add glycyl chloride hydrochloride (1.1 kg) while maintaining the temperature at or below 10°C.
-
After the addition is complete, continue the reaction at 0-5°C for 3-5 hours. Monitor the reaction completion by checking for the absence of L-tyrosine.
-
Adjust the pH of the reaction mixture to 4.3-5.0 using dilute hydrochloric acid (3N).
-
Filter the resulting precipitate to obtain the crude Gly-Tyr product.
-
For purification, suspend the crude product in distilled water, adjust the pH to 11 with a strong base, heat to 75°C, and decolorize with activated carbon.
-
Filter the hot solution and re-precipitate the purified Gly-Tyr by adjusting the pH back to 4.3-5.0 with dilute hydrochloric acid.
-
Filter, wash with distilled water, and dry the purified product.
Cyclization of Linear Gly-Tyr to Cyclo(Gly-Tyr)
The cyclization of the linear dipeptide is a critical step. Several methods can be employed, including the use of coupling agents like Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) or by heating in an alkaline aqueous solution, which can be promoted by agents like sodium trimetaphosphate (P3m).[2][3][4]
Protocol 2: Cyclization of Gly-Tyr
Materials:
-
Purified Gly-Tyr
-
Sodium hydroxide (B78521) (10 M)
-
Hydrochloric acid (6 M)
-
Distilled water
Procedure:
-
Dissolve the linear Gly-Tyr dipeptide (0.1 mmol) in 1 mL of alkaline aqueous solution.
-
Adjust the pH of the reaction mixture to 11 using 10 M sodium hydroxide.
-
Heat the reaction mixture at 55°C for 24 hours.
-
Quench the reaction by adding 6 M hydrochloric acid.
-
The crude Cyclo(Gly-Tyr) can then be purified by High-Performance Liquid Chromatography (HPLC).
Purification and Characterization
Purification: Reverse-phase HPLC is the standard method for purifying cyclic peptides like Cyclo(Gly-Tyr).
Characterization: The identity and purity of the synthesized Cyclo(Gly-Tyr) should be confirmed using the following techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight (220.22 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
HPLC: To determine the purity of the final product.
Formulation of Cyclo(Gly-Tyr) for In Vivo Administration
The formulation of Cyclo(Gly-Tyr) depends on the intended route of administration. Due to the challenges of oral peptide delivery, different strategies may be employed.
Table 1: Formulation Strategies for Cyclo(Gly-Tyr)
| Administration Route | Formulation Strategy | Example Vehicle/Excipients | Rationale |
| Oral (p.o.) | pH Modulation | Co-administration with citric acid.[5] | Lowers the pH in the small intestine, inhibiting enzymatic degradation.[5] |
| Permeation Enhancers | Co-formulation with agents like 5-CNAC.[5] | Facilitates transcellular absorption without disrupting intestinal integrity.[5] | |
| Prodrug Approach | Esterification of the hydroxyl group. | Increases lipophilicity to improve intestinal permeation.[5] | |
| Intravenous (i.v.) | Aqueous Solution | Sterile isotonic saline or phosphate-buffered saline (PBS). | For direct administration into the systemic circulation. |
| Intraperitoneal (i.p.) | Aqueous Solution | Sterile isotonic saline or PBS. | Common route for preclinical studies, allowing for systemic absorption. |
Protocol 3: Preparation of a Sterile Solution for Injection (i.v. or i.p.)
-
Accurately weigh the purified Cyclo(Gly-Tyr).
-
Dissolve it in a minimal amount of a biocompatible solvent if necessary (e.g., DMSO), then dilute with sterile isotonic saline to the final desired concentration.
-
Ensure the final concentration of the co-solvent is well-tolerated by the animal model.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the sterile solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage, protecting from light.[6]
In Vivo Animal Study Protocols
Given the neuroprotective potential of glycine, a relevant in vivo model to test the efficacy of Cyclo(Gly-Tyr) is a model of cerebral ischemia/reperfusion injury.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Dosage: The dosage should be determined through dose-ranging studies. Based on studies with glycine, a starting dose in the range of 1-10 mg/kg could be explored.[7][8]
Experimental Protocol: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
This model is a standard for investigating neuroprotection in the context of ischemic stroke.
Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Administer Cyclo(Gly-Tyr) or vehicle control at a predetermined time point (e.g., at the onset of reperfusion) via the chosen route (e.g., i.p. or i.v.).
-
Monitor the animals for neurological deficits at various time points post-reperfusion (e.g., 24, 48, 72 hours) using a standardized neurological scoring system.
-
At the end of the experiment (e.g., 72 hours post-reperfusion), euthanize the animals and collect brain tissue for analysis.
Outcome Measures and Data Analysis
Table 2: Quantitative Outcome Measures for In Vivo Neuroprotection Study
| Parameter | Method | Purpose |
| Infarct Volume | 2,3,5-Triphenyltetrazolium chloride (TTC) staining of brain slices. | To quantify the volume of ischemic damage. |
| Neurological Deficit Score | Standardized neurological scoring scales (e.g., Bederson's scale). | To assess functional recovery. |
| Biomarker Analysis | Western Blot or ELISA on brain tissue homogenates. | To measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) or apoptotic markers (e.g., cleaved caspase-3). |
| Histopathology | H&E or Nissl staining of brain sections. | To evaluate neuronal survival and tissue morphology in the ischemic penumbra. |
Potential Signaling Pathways
The biological activity of Cyclo(Gly-Tyr) may be attributed to the known neuroprotective effects of glycine. Glycine has been shown to modulate inflammatory pathways and neuronal survival signals.
Hypothesized Signaling Pathway for Neuroprotection by Cyclo(Gly-Tyr): Cyclo(Gly-Tyr), upon reaching the central nervous system, may exert its neuroprotective effects by inhibiting neuroinflammation. This could involve the suppression of pro-inflammatory signaling cascades such as the NF-κB and JNK pathways, which are known to be activated during ischemic injury and contribute to neuronal cell death.[9][10]
Visualizations
Caption: Workflow for the synthesis and purification of Cyclo(Gly-Tyr).
Caption: Experimental workflow for in vivo evaluation of Cyclo(Gly-Tyr).
Caption: Hypothesized neuroprotective signaling pathway of Cyclo(Gly-Tyr).
References
- 1. CN103172695A - Preparation method of glycyl-tyrosine - Google Patents [patents.google.com]
- 2. Frontiers | Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions [frontiersin.org]
- 3. Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Neuroprotective effects of glycine in the acute period of ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of glycine for therapy of acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclo(Gly-Tyr) Functionalization in Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclo(Gly-Tyr) is a cyclic dipeptide that has emerged as a promising ligand for targeted drug delivery. Its enhanced affinity for the proton-coupled oligopeptide transporter 1 (PEPT1), a membrane protein overexpressed in various cancer cells, makes it an attractive candidate for delivering therapeutic payloads specifically to tumor sites. The phenolic hydroxyl group of the tyrosine residue in Cyclo(Gly-Tyr) is key to this enhanced affinity and also serves as a versatile handle for chemical functionalization and conjugation to various nanoparticle platforms.[1] This document provides detailed application notes and protocols for the synthesis, functionalization, and conjugation of Cyclo(Gly-Tyr) for targeted drug delivery applications.
Section 1: Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of Cyclo(Gly-Tyr) in targeted drug delivery.
Table 1: Michaelis Constants (Km) for PEPT1-mediated Uptake of Cyclic Dipeptides in Caco-2 Cells
This table illustrates the enhanced affinity of cyclic dipeptides containing a tyrosine residue (phenolic hydroxyl group) for the PEPT1 transporter compared to those with a phenylalanine residue.[1]
| Cyclic Dipeptide | Michaelis Constant (Km) | Note |
| Cyclo(Gly-Tyr) | < Cyclo(Gly-Phe) | Higher affinity for PEPT1 |
| Cyclo(Ser-Tyr) | < Cyclo(Phe-Ser) | Higher affinity for PEPT1 |
Table 2: Relative mRNA Expression of PEPT1 in Various Human Cancer Cell Lines
PEPT1 is a viable target for Cyclo(Gly-Tyr)-mediated drug delivery due to its significant expression in several cancer cell lines compared to normal tissues.
| Cell Line | Cancer Type | Relative PEPT1 mRNA Expression |
| Caco-2 | Colon Carcinoma | High |
| Bel-7402 | Hepatocellular Carcinoma | High[2][3] |
| SMMC-7721 | Hepatocellular Carcinoma | High[2] |
| HepG2 | Hepatocellular Carcinoma | High[2][3] |
| AsPC-1 | Pancreatic Cancer | High[4][5] |
| Capan-2 | Pancreatic Cancer | High[2] |
| BGC-823 | Gastric Cancer | High[2] |
| HL-7702 | Normal Liver | Low[3] |
Section 2: Signaling and Experimental Workflow Visualizations
Diagram 1: PEPT1-Mediated Cellular Uptake Pathway
Caption: PEPT1-mediated uptake of Cyclo(Gly-Tyr)-functionalized nanoparticles.
Diagram 2: Experimental Workflow for Synthesis and Functionalization
Caption: Workflow for Cyclo(Gly-Tyr) synthesis and functionalization.
Diagram 3: Nanoparticle Conjugation Workflow
Caption: Workflow for conjugating Cyclo(Gly-Tyr) to nanoparticles.
Section 3: Experimental Protocols
Protocol 1: Synthesis of Cyclo(Gly-Tyr)
This protocol describes a general method for the synthesis of Cyclo(Gly-Tyr) via solution-phase peptide synthesis followed by cyclization.
Materials:
-
Fmoc-Gly-OH
-
H-Tyr(tBu)-OtBu
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cyclization reagents (e.g., PyBOP, HOAt)
-
HPLC for purification
Procedure:
-
Linear Dipeptide Synthesis: a. Dissolve Fmoc-Gly-OH, H-Tyr(tBu)-OtBu, HBTU, and HOBt in DMF. b. Add DIPEA to the solution and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, precipitate the product in cold diethyl ether and purify.
-
Fmoc Deprotection: a. Dissolve the protected dipeptide in 20% piperidine in DMF. b. Stir for 30 minutes at room temperature. c. Remove the solvent under vacuum.
-
Side-Chain and C-terminal Deprotection: a. Treat the dipeptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. b. Precipitate the deprotected linear peptide in cold diethyl ether.
-
Cyclization: a. Dissolve the linear peptide in a large volume of DMF to ensure high dilution. b. Add a coupling reagent (e.g., PyAOP/HOAt) and a base (e.g., NMM).[6] c. Stir the reaction at room temperature for 12-24 hours.
-
Purification: a. Concentrate the reaction mixture under vacuum. b. Purify the crude Cyclo(Gly-Tyr) by reverse-phase HPLC. c. Characterize the final product by MS and NMR.
Protocol 2: Functionalization of Cyclo(Gly-Tyr) via Enzymatic Oxidation of Tyrosine
This protocol utilizes the enzyme tyrosinase to oxidize the phenolic hydroxyl group of tyrosine to a reactive o-quinone, which can then be conjugated to a nucleophile-containing linker or nanoparticle.[7][8][9][10][11]
Materials:
-
Cyclo(Gly-Tyr)
-
Tyrosinase (from Agaricus bisporus)
-
Phosphate (B84403) buffer (pH 6.5-7.4)
-
Linker with a nucleophilic group (e.g., thiol-PEG-amine)
-
Quenching agent (e.g., ascorbic acid)
Procedure:
-
Dissolve Cyclo(Gly-Tyr) in phosphate buffer to a final concentration of 1-10 mM.
-
Add tyrosinase to the solution (e.g., 1-5 µM final concentration).
-
Incubate at room temperature for 30-60 minutes to allow for the oxidation of the tyrosine residue to o-quinone.
-
Add the nucleophile-containing linker in a slight molar excess.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature.
-
Quench the reaction by adding ascorbic acid.
-
Purify the functionalized Cyclo(Gly-Tyr) using HPLC.
Protocol 3: Conjugation of Functionalized Cyclo(Gly-Tyr) to Liposomes using Click Chemistry
This protocol describes the conjugation of an alkyne-functionalized Cyclo(Gly-Tyr) to azide-containing liposomes.
Materials:
-
Alkyne-functionalized Cyclo(Gly-Tyr)
-
Azide-containing liposomes (prepared with a lipid anchor like DSPE-PEG-Azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Water-soluble copper-ion chelator (e.g., bathophenanthrolinedisulfonate)
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare azide-functionalized liposomes using standard film hydration and extrusion methods, incorporating DSPE-PEG-Azide into the lipid mixture.
-
In a reaction vessel, mix the preformed liposomes with the alkyne-functionalized Cyclo(Gly-Tyr) in PBS.
-
Add the copper-ion chelator to the mixture.
-
Initiate the click reaction by adding freshly prepared solutions of CuSO4 and sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.
-
Remove unreacted Cyclo(Gly-Tyr) and catalyst by dialysis or size exclusion chromatography.
-
Characterize the Cyclo(Gly-Tyr)-conjugated liposomes for size, zeta potential, and peptide conjugation efficiency.
Protocol 4: In Vitro PEPT1-mediated Uptake Assay in Caco-2 Cells
This protocol is for evaluating the uptake of Cyclo(Gly-Tyr)-functionalized nanoparticles in a PEPT1-expressing cell line.[1][12][13]
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Fluorescently labeled Cyclo(Gly-Tyr)-nanoparticles
-
Transport buffer (e.g., HBSS) at pH 6.5 and 7.4
-
PEPT1 inhibitor (e.g., Gly-Sar)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Seed Caco-2 cells on permeable supports and culture for 21 days to allow for differentiation and PEPT1 expression.
-
Wash the cell monolayers with pre-warmed transport buffer (pH 7.4).
-
Equilibrate the cells with transport buffer (pH 6.5 for apical side, pH 7.4 for basolateral side) for 30 minutes at 37°C.
-
To assess PEPT1-specific uptake, pre-incubate a set of wells with a competitive inhibitor like Gly-Sar.
-
Add the fluorescently labeled Cyclo(Gly-Tyr)-nanoparticles to the apical side of the inserts.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Wash the cells extensively with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer.
-
Compare the fluorescence intensity between samples with and without the PEPT1 inhibitor to determine the extent of PEPT1-mediated uptake.
This document is intended for research purposes only and should be used by qualified professionals.
References
- 1. Uptake of cyclic dipeptide by PEPT1 in Caco-2 cells: phenolic hydroxyl group of substrate enhances affinity for PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting PEPT1: a novel strategy to improve the antitumor efficacy of doxorubicin in human hepatocellular carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosinase-Mediated Conjugation for Antigen Display on Ferritin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosinase-Mediated Synthesis of Nanobody–Cell Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. JCI - PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine [jci.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(Gly-Tyr)
Welcome to the technical support center for the synthesis of Cyclo(Gly-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your Cyclo(Gly-Tyr) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Cyclo(Gly-Tyr) that can lead to low yields or impure products.
Issue 1: Low yield of the linear Gly-Tyr dipeptide precursor.
-
Question: My initial synthesis of the linear Gly-Tyr dipeptide is resulting in a low yield. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in linear dipeptide synthesis can stem from incomplete reactions, side reactions, or difficult purification. Here are some common causes and solutions:
-
Inefficient Coupling: The activation of the carboxylic acid of the first amino acid is crucial. Ensure your coupling reagents are fresh and anhydrous.
-
Side Reactions: The phenolic hydroxyl group of tyrosine can undergo side reactions if not properly protected, especially under harsh conditions.
-
Purification Losses: Gly-Tyr has some solubility in water, which can lead to losses during aqueous workups and recrystallization.
Recommendations:
-
Acyl Chloride Method: A common method involves reacting glycine (B1666218) with thionyl chloride to form glycyl chloride hydrochloride, which then reacts with L-tyrosine in an alkaline aqueous solution. This method has been reported to produce crude yields of 75-85%.[1]
-
Enzymatic Synthesis: For a milder approach, enzymatic synthesis using proteases in the presence of organic solvents has been shown to produce protected Gly-Tyr derivatives with high equilibrium yields (up to 81.9%).[2]
-
Purification: Recrystallization from water is a common method for purifying the linear Gly-Tyr dipeptide.[1]
-
Issue 2: Low yield of Cyclo(Gly-Tyr) during the cyclization step.
-
Question: I have successfully synthesized the linear Gly-Tyr precursor, but the cyclization to Cyclo(Gly-Tyr) is inefficient. What could be the problem?
-
Answer: The cyclization of a linear dipeptide to a diketopiperazine like Cyclo(Gly-Tyr) is an intramolecular process that competes with intermolecular polymerization. Low yields are often due to conditions that favor the formation of linear polymers.
Recommendations:
-
High Dilution: Performing the cyclization reaction at high dilution (typically 0.1-1 mM) is critical to favor the intramolecular reaction over intermolecular polymerization.
-
Activation of the C-terminus: The cyclization is often facilitated by activating the C-terminal carboxyl group. This can be achieved by starting with a dipeptide methyl ester (H-Gly-Tyr-OMe). The cyclization can then be induced by heating in a suitable solvent like methanol (B129727) or by the addition of a mild base.
-
Solvent Choice: The choice of solvent can influence the conformation of the linear peptide, which in turn affects the ease of cyclization. Solvents like DMF, DCM, or mixtures can be screened.
-
Temperature: Heating can promote the cyclization; however, excessive heat can lead to racemization. A systematic optimization of the reaction temperature is recommended.
-
Issue 3: Presence of significant side products.
-
Question: My final product contains impurities other than the starting material. What are these and how can I avoid them?
-
Answer: The primary side products in Cyclo(Gly-Tyr) synthesis are linear polymers of Gly-Tyr and potential racemized products.
-
Linear Polymers: As mentioned above, these form due to intermolecular reactions. The key to minimizing them is to use high dilution conditions during cyclization.
-
Racemization: The chiral center of Tyrosine can be susceptible to racemization, especially under harsh basic or high-temperature conditions. It is important to use mild bases and the lowest effective temperature for cyclization. Monitoring the optical purity of the product by chiral HPLC or polarimetry is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of Cyclo(Gly-Tyr) from its linear precursor?
A1: The formation of Cyclo(Gly-Tyr) from a linear Gly-Tyr dipeptide occurs through an intramolecular nucleophilic attack of the N-terminal amino group on the activated C-terminal carbonyl group, leading to the formation of a six-membered ring known as a diketopiperazine. This reaction is a type of intramolecular aminolysis. The reaction is often spontaneous, especially when the C-terminus is an ester (e.g., methyl ester), and can be promoted by heat.
Q2: Which protecting groups should I use for the synthesis of the linear Gly-Tyr precursor?
A2: For a solution-phase synthesis aimed at cyclization, you would typically protect the N-terminus of glycine and the C-terminus of tyrosine. A common strategy is to use a Boc (tert-butoxycarbonyl) group for the N-terminus of glycine and a methyl ester (OMe) for the C-terminus of tyrosine. The phenolic hydroxyl group of tyrosine is often protected as well, for instance with a benzyl (B1604629) (Bzl) group, to prevent side reactions. These protecting groups can be selectively removed to allow for the cyclization.
Q3: What is the role of a coupling reagent in the synthesis of the linear Gly-Tyr dipeptide?
A3: A coupling reagent is used to facilitate the formation of the amide bond between glycine and tyrosine. It activates the carboxylic acid group of the N-protected glycine, making it more susceptible to nucleophilic attack by the amino group of the tyrosine ester. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress racemization, as well as phosphonium (B103445) salts like PyBOP and uronium salts like HBTU and HATU.
Q4: How can I purify the final Cyclo(Gly-Tyr) product?
A4: Purification of Cyclo(Gly-Tyr) can typically be achieved by:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying peptides and can provide very high purity products. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA (trifluoroacetic acid) is commonly used.
Q5: How can I confirm the identity and purity of my synthesized Cyclo(Gly-Tyr)?
A5: The identity and purity of Cyclo(Gly-Tyr) can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample.
Data Presentation
Table 1: Reported Yields for Linear Gly-Tyr Precursor Synthesis
| Synthesis Method | Reactants | Reported Crude Yield | Purity | Reference |
| Acyl Chloride Method | Glycyl chloride hydrochloride, L-Tyrosine | 75 - 85% | >98.0% (after recrystallization) | [1] |
| Enzymatic Synthesis | Cbz-Gly, Tyr-NH₂ | 81.9% (equilibrium yield) | Not specified | [2] |
Note: Specific yield for the cyclization step to form Cyclo(Gly-Tyr) is highly dependent on reaction conditions and is not consistently reported in the literature. Successful cyclization is contingent on optimizing the parameters discussed in the troubleshooting guide.
Experimental Protocols
Protocol 1: Synthesis of Linear N-Boc-Gly-Tyr-OMe
This protocol describes the synthesis of the protected linear dipeptide precursor.
-
Materials: Boc-Gly-OH, H-Tyr-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (B128534) (TEA), Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve H-Tyr-OMe·HCl (1 equivalent) and TEA (1 equivalent) in DCM. Stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve Boc-Gly-OH (1 equivalent), DCC (1.1 equivalents), and HOBt (1 equivalent) in DCM. Stir for 15 minutes at 0 °C.
-
Add the solution from step 2 to the solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure N-Boc-Gly-Tyr-OMe.
-
Protocol 2: Deprotection and Cyclization to form Cyclo(Gly-Tyr)
This protocol describes the deprotection of the linear precursor and subsequent cyclization.
-
Materials: N-Boc-Gly-Tyr-OMe, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Methanol (MeOH) or other high-boiling point solvent, Saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
Deprotection: Dissolve N-Boc-Gly-Tyr-OMe in a mixture of TFA and DCM (e.g., 1:1 v/v) at 0 °C.
-
Stir the solution for 1-2 hours at room temperature, monitoring the deprotection by TLC.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Cyclization: Dissolve the resulting crude H-Gly-Tyr-OMe·TFA salt in a large volume of a high-boiling point solvent such as methanol or 2-butanol (B46777) to achieve a high dilution condition (e.g., 1 mM).
-
Neutralize the TFA salt with a slight excess of a non-nucleophilic base like triethylamine (TEA).
-
Heat the solution to reflux and monitor the formation of Cyclo(Gly-Tyr) by TLC or LC-MS. The reaction time can vary from several hours to days.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude Cyclo(Gly-Tyr) by recrystallization or RP-HPLC.
-
Visualizations
Caption: Workflow for the solution-phase synthesis of Cyclo(Gly-Tyr).
Caption: Troubleshooting logic for low yield in Cyclo(Gly-Tyr) synthesis.
References
Technical Support Center: Cyclo(Gly-Tyr) Chemical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Cyclo(Gly-Tyr).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of Cyclo(Gly-Tyr)?
A1: The most prevalent side reactions in Cyclo(Gly-Tyr) synthesis are racemization of the tyrosine residue, and the formation of impurities such as deletion or insertion peptides, though the latter are less common in dipeptide synthesis. Since Cyclo(Gly-Tyr) is a diketopiperazine (DKP), its formation from a linear Gly-Tyr precursor is the desired reaction, but incomplete cyclization or side reactions during the process can lead to impurities.
Q2: Which amino acid is more susceptible to racemization in the Gly-Tyr sequence?
A2: The Tyrosine (Tyr) residue is susceptible to racemization during the activation of its carboxyl group for coupling to glycine (B1666218). This can lead to the formation of the diastereomer Cyclo(Gly-D-Tyr), which can be challenging to separate from the desired Cyclo(Gly-L-Tyr). Glycine, being achiral, does not undergo racemization.
Q3: How can I detect racemization in my Cyclo(Gly-Tyr) product?
A3: Racemization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the L-L and L-D diastereomers, allowing for the determination of the enantiomeric purity of your product.
Q4: What are the key factors influencing diketopiperazine (Cyclo(Gly-Tyr)) formation?
A4: The formation of the diketopiperazine ring is influenced by several factors, including the sequence of the dipeptide, the type of protecting groups used (e.g., Fmoc, Boc), the choice of coupling reagents, the base employed, and the reaction temperature and time. For a Gly-Tyr sequence, the flexibility of glycine can facilitate the necessary conformation for cyclization.
Troubleshooting Guides
Problem 1: Low Yield of Cyclo(Gly-Tyr)
Low yields can be a significant issue in the synthesis of cyclic dipeptides. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Steps |
| Incomplete Cyclization | - Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes drive the cyclization to completion. However, this must be balanced against the risk of increased side reactions like racemization. - Choice of Coupling Reagent: Employ more efficient coupling reagents such as HBTU, HATU, or PyBOP to facilitate amide bond formation. - High Dilution: Perform the cyclization step under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Side Reactions | - Racemization: Use a less hindered base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) to minimize epimerization of the tyrosine residue.[1] Consider pre-activating the carboxylic acid for a shorter duration before adding the amine component. - Formation of Linear Dipeptide Salt: Ensure complete conversion to the cyclic product. If significant linear dipeptide remains, re-subject the crude product to cyclization conditions. |
| Purification Issues | - Product Loss During Work-up: Optimize the extraction and purification steps to minimize loss of the final product. - Precipitation: If the product precipitates during the reaction, consider using a different solvent system to improve solubility. |
Problem 2: Presence of Diastereomeric Impurity (Cyclo(Gly-D-Tyr))
The formation of the D-Tyr diastereomer is a common purity issue.
| Potential Cause | Troubleshooting/Optimization Steps |
| Racemization During Amino Acid Activation | - Choice of Coupling Reagent and Additives: Use coupling reagents known to suppress racemization, often in combination with additives like HOBt or HOAt. - Base Selection: Employ a weaker, non-nucleophilic base such as N-methylmorpholine (NMM). Avoid excess base. - Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization. |
| Racemization During Deprotection | - Mild Deprotection Conditions: If using protecting groups, ensure that the deprotection conditions are mild enough to avoid racemization. For example, when using Fmoc chemistry, piperidine (B6355638) concentration and treatment time can be optimized. |
| Contaminated Starting Material | - Verify Purity of Fmoc-Tyr-OH: Ensure the enantiomeric purity of the starting Fmoc-L-Tyr-OH using chiral HPLC. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(Gly-Tyr)
This protocol describes a general procedure for the synthesis of Cyclo(Gly-Tyr) in solution, starting from the linear dipeptide H-Gly-L-Tyr-OH.
Materials:
-
H-Gly-L-Tyr-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution: Dissolve H-Gly-L-Tyr-OH in a suitable solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon). The reaction should be performed at high dilution (e.g., 0.01 M) to favor intramolecular cyclization.
-
Addition of Base and Coupling Reagent: Add the base (e.g., DIPEA, 2-3 equivalents) to the solution. In a separate flask, dissolve the coupling reagent (e.g., HBTU, 1.1 equivalents) in the same solvent and add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure Cyclo(Gly-Tyr).
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Protocol 2: Solid-Phase Synthesis of Linear Gly-Tyr Precursor
This protocol outlines the synthesis of the linear dipeptide on a solid support, which can then be cleaved and cyclized.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-Gly-OH
-
Coupling reagent (e.g., HBTU) and activator base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
-
Glycine Coupling:
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to remove the Fmoc group from the N-terminal glycine.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
The resulting linear H-Gly-Tyr-OH can then be cyclized using the solution-phase protocol described above.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Cyclization | Optimize reaction time/temperature, use efficient coupling reagents, perform reaction at high dilution. |
| Side Reactions | Use racemization-suppressing reagents, control base and temperature. | |
| Purification Loss | Optimize work-up and purification protocols. |
Table 2: Troubleshooting Summary for Diastereomeric Impurity
| Issue | Potential Cause | Recommended Solution |
| Diastereomeric Impurity | Racemization during activation | Use appropriate coupling reagents/additives, weaker base, lower temperature. |
| Racemization during deprotection | Use mild deprotection conditions. | |
| Impure Starting Material | Verify enantiomeric purity of Fmoc-Tyr-OH. |
Visualizations
Experimental Workflow
Caption: Workflow for Solution-Phase and Solid-Phase Synthesis of Cyclo(Gly-Tyr).
Troubleshooting Logic for Racemization
Caption: Troubleshooting logic for addressing racemization issues in Cyclo(Gly-Tyr) synthesis.
Potential Signaling Pathway Involvement
While the specific signaling pathways for Cyclo(Gly-Tyr) are not extensively characterized, related cyclic dipeptides have been shown to have biological activity. For instance, Cyclo(Pro-Tyr) has been found to target the H+-ATPase Pma1 in the plasma membrane of fungi. This suggests a potential mechanism of action involving the disruption of ion gradients and membrane potential.
Caption: Hypothesized mechanism of action of Cyclo(Gly-Tyr) based on similar cyclic dipeptides.
References
Technical Support Center: Overcoming Solubility Challenges of Cyclo(Gly-Tyr)
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility issues associated with the cyclic dipeptide Cyclo(Gly-Tyr) in various buffer systems. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cyclo(Gly-Tyr)?
A1: Cyclo(Gly-Tyr) is a cyclic dipeptide with the following properties:
-
Molecular Formula: C₁₁H₁₂N₂O₃[1]
-
Molecular Weight: 220.22 g/mol [2]
-
Appearance: White to off-white solid[3]
-
Structure: A six-membered diketopiperazine ring formed from glycine (B1666218) and tyrosine residues.
Understanding these basic properties is the first step in designing an appropriate dissolution strategy.
Q2: What is the general solubility profile of Cyclo(Gly-Tyr)?
A2: Cyclo(Gly-Tyr), like many other diketopiperazines, exhibits limited solubility in aqueous solutions at neutral pH. Its solubility is significantly influenced by the solvent, pH, and temperature. It is more readily soluble in organic solvents.
Q3: Is there any quantitative data on the solubility of Cyclo(Gly-Tyr) in common laboratory solvents?
A3: Yes, quantitative solubility data is available for some solvents. It is important to note that solubility in aqueous buffers can be significantly lower and is not well-documented in publicly available literature. Therefore, it is crucial to experimentally determine the solubility in your specific buffer system.
Data Presentation: Solubility of Cyclo(Gly-Tyr)
| Solvent | Solubility | Concentration (mM) | Special Conditions |
| DMSO | 31.25 mg/mL | 141.90 mM | Ultrasonic treatment is required.[2] |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Data not readily available. Expected to be low. | - | Solubility is pH-dependent. |
Q4: How does pH affect the stability and solubility of Cyclo(Gly-Tyr)?
A4: The stability of the diketopiperazine ring in Cyclo(Gly-Tyr) is pH-dependent. Generally, these cyclic structures are most stable in a pH range of 3 to 7.[4] Outside of this range, particularly in highly acidic (pH < 3) or alkaline (pH > 8) conditions, the peptide bonds are susceptible to hydrolysis, leading to the formation of the linear dipeptide Gly-Tyr. This degradation can also affect solubility. While specific data for Cyclo(Gly-Tyr) is limited, it is advisable to work within the stable pH range to ensure the integrity of the compound.
Q5: What are the known biological activities of Cyclo(Gly-Tyr) and related cyclic dipeptides?
A5: Cyclic dipeptides are known to possess a wide range of biological activities.[5] While the specific signaling pathways for Cyclo(Gly-Tyr) are not extensively characterized, structurally similar cyclic dipeptides, such as Cyclo(Pro-Tyr), have been shown to be involved in bacterial quorum sensing .[5] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[6][7][8][9][10]
Quorum Sensing Signaling Pathway
Below is a generalized diagram of a quorum sensing signaling pathway in Gram-negative bacteria, where cyclic dipeptides can act as signaling molecules or modulators.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity | MDPI [mdpi.com]
- 6. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Quorum Sensing Works [asm.org]
- 8. Quorum sensing - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Cyclo(Gly-Tyr) Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclo(Gly-Tyr). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyclo(Gly-Tyr) in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: How stable is Cyclo(Gly-Tyr) in common cell culture media?
A1: Cyclo(Gly-Tyr), as a cyclic dipeptide (also known as a 2,5-diketopiperazine), is generally more resistant to enzymatic degradation by proteases compared to its linear dipeptide counterpart, Gly-Tyr.[1] This enhanced stability is attributed to its constrained cyclic structure. However, its stability can be influenced by the specific components of the cell culture medium, the presence of serum, pH, and incubation time and temperature.
Q2: What are the primary degradation pathways for Cyclo(Gly-Tyr) in cell culture?
A2: The two main potential degradation pathways for Cyclo(Gly-Tyr) in a cell culture environment are:
-
Enzymatic Degradation: While more resistant than linear peptides, certain intracellular or extracellular enzymes, particularly those present in serum supplements (like fetal bovine serum - FBS), could potentially hydrolyze the peptide bond, leading to the formation of the linear dipeptide Gly-Tyr.
-
Chemical (Non-Enzymatic) Degradation: The stability of the diketopiperazine ring can be susceptible to pH-dependent hydrolysis. In acidic or alkaline conditions outside the typical physiological pH range of cell culture media (pH 7.2-7.4), the rate of hydrolysis to the linear dipeptide may increase.[2]
Q3: Does the presence of serum in the media affect the stability of Cyclo(Gly-Tyr)?
A3: Yes, the presence of serum (e.g., FBS) can impact stability. Serum contains a complex mixture of proteins, including various proteases and esterases, that could potentially contribute to the enzymatic degradation of Cyclo(Gly-Tyr) over extended incubation periods. Stability should be assessed in both serum-free and serum-containing media to determine the extent of this effect.
Q4: How can I monitor the concentration of Cyclo(Gly-Tyr) in my cell culture media over time?
A4: The most common and reliable method for quantifying Cyclo(Gly-Tyr) in cell culture media is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of the parent compound and any potential degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the potential biological consequences of Cyclo(Gly-Tyr) degradation in my experiments?
A5: Degradation of Cyclo(Gly-Tyr) to its linear form, Gly-Tyr, could lead to a loss of the specific biological activity attributed to the cyclic structure. The resulting amino acids could also be utilized by the cells as nutrients. If your experimental readout is dependent on the cyclic conformation, a decrease in stability could lead to a diminished or altered cellular response over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results over time. | Degradation of Cyclo(Gly-Tyr) in the cell culture medium. | Perform a stability study to determine the half-life of Cyclo(Gly-Tyr) under your specific experimental conditions (media type, serum percentage, temperature). Consider replenishing the media with fresh Cyclo(Gly-Tyr) at appropriate intervals based on the stability data. |
| Lower than expected biological activity. | 1. Incorrect initial concentration. 2. Rapid degradation of the compound. 3. Adsorption to plasticware. | 1. Verify the concentration of your stock solution. 2. Analyze samples of your media at the beginning and end of your experiment using LC-MS to quantify the remaining Cyclo(Gly-Tyr). 3. Consider using low-protein-binding labware. |
| Appearance of unexpected peaks in LC-MS analysis of the media. | Formation of degradation products, such as the linear Gly-Tyr dipeptide. | Synthesize or purchase a standard of the potential degradation product (Gly-Tyr) to confirm its identity by comparing retention times and mass spectra in your LC-MS analysis. |
Data Presentation
Disclaimer: The following data is illustrative and intended to provide a hypothetical example of what a stability study might reveal. Actual results may vary based on specific experimental conditions.
Table 1: Hypothetical Stability of Cyclo(Gly-Tyr) (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (Serum-Free) | % Remaining (10% FBS) |
| 0 | 100.0 | 100.0 |
| 4 | 98.5 | 97.2 |
| 8 | 96.8 | 94.5 |
| 24 | 92.3 | 88.1 |
| 48 | 85.1 | 75.9 |
| 72 | 78.6 | 64.3 |
Table 2: Hypothetical Stability of Cyclo(Gly-Tyr) (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (Serum-Free) | % Remaining (10% FBS) |
| 0 | 100.0 | 100.0 |
| 4 | 99.1 | 98.0 |
| 8 | 97.5 | 95.8 |
| 24 | 93.8 | 90.2 |
| 48 | 87.4 | 81.5 |
| 72 | 81.2 | 72.7 |
Experimental Protocols
Protocol for Assessing the Stability of Cyclo(Gly-Tyr) in Cell Culture Media
This protocol outlines a method to determine the stability of Cyclo(Gly-Tyr) in a chosen cell culture medium over a specified time course.
1. Materials:
-
Cyclo(Gly-Tyr)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated (optional)
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system with a C18 column
2. Preparation of Media:
-
Prepare the desired cell culture medium, both with and without the addition of serum (e.g., 10% FBS).
-
Spike the media with Cyclo(Gly-Tyr) to the final desired experimental concentration (e.g., 10 µM).
3. Incubation:
-
Aliquot the Cyclo(Gly-Tyr)-containing media into sterile, low-protein-binding tubes or wells of a plate.
-
Incubate the samples in a standard cell culture incubator at 37°C and 5% CO₂.
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis. The T=0 sample should be processed immediately after preparation.
4. Sample Preparation for LC-MS Analysis:
-
To a 100 µL aliquot of the cell culture medium sample, add 200 µL of ice-cold acetonitrile (containing an internal standard, if available) to precipitate proteins.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Transfer to an LC-MS vial for analysis.
5. LC-MS Analysis:
-
Inject the prepared sample onto an LC-MS system.
-
Use a C18 reversed-phase column with a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid).
-
Monitor for the m/z of Cyclo(Gly-Tyr).
-
Quantify the peak area of Cyclo(Gly-Tyr) at each time point.
6. Data Analysis:
-
Normalize the peak area of Cyclo(Gly-Tyr) at each time point to the peak area at T=0.
-
Plot the percentage of remaining Cyclo(Gly-Tyr) against time to determine its stability profile.
Visualizations
Signaling Pathways
While the specific signaling pathways modulated by Cyclo(Gly-Tyr) in mammalian cells are an active area of research, related diketopiperazines have been shown to influence key cellular signaling cascades. The diagrams below illustrate hypothetical points of interaction for investigative purposes.
Caption: Experimental workflow for assessing Cyclo(Gly-Tyr) stability.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Caption: Hypothetical modulation of the PI3K/Akt signaling pathway.
References
Technical Support Center: Reverse-Phase HPLC Purification of Cyclo(Gly-Tyr)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Cyclo(Gly-Tyr) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This section addresses common problems encountered during the RP-HPLC purification of Cyclo(Gly-Tyr), offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is my Cyclo(Gly-Tyr) peak tailing?
Peak tailing, where the peak asymmetry factor is greater than 1.2, can be caused by several factors.[1]
-
Secondary Interactions: The most common cause of peak tailing for compounds with amine groups like Cyclo(Gly-Tyr) is the interaction with residual silanol (B1196071) groups on the silica-based stationary phase.[1]
-
Solution: Operate the mobile phase at a lower pH (e.g., 2.5-3.5) using an additive like trifluoroacetic acid (TFA) to suppress the ionization of the silanol groups.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.[3]
-
-
Column Contamination or Degradation: Buildup of contaminants or physical damage to the column can result in poor peak shape.[2][3]
-
Solution: Implement a regular column washing protocol or replace the column if it is old or damaged.[3]
-
Q2: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in your chromatogram and can originate from various sources.[4][5]
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.[4][6]
-
System Contamination: Carryover from previous injections, contaminated injector components, or worn pump seals can introduce ghost peaks.[6]
-
Solution: Run blank injections to diagnose the issue.[8] Clean the injector and autosampler components thoroughly.
-
-
Late Elution from a Previous Run: A strongly retained compound from a previous injection may elute in a subsequent run, appearing as a broad ghost peak.[4]
-
Solution: Extend the run time or incorporate a column wash step at a high organic solvent concentration at the end of each run to ensure all components have eluted.[8]
-
Q3: My retention time for Cyclo(Gly-Tyr) is inconsistent. What could be the cause?
Shifting retention times can compromise the reproducibility of your purification.
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant changes in retention time.[9]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve reproducibility.
-
-
Column Equilibration: Insufficient column equilibration between runs can cause retention time drift.[8]
-
Solution: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection.
-
-
Temperature Fluctuations: Changes in column temperature can affect solvent viscosity and analyte retention.[10]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[10]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for the mobile phase composition for Cyclo(Gly-Tyr) purification?
A: For reverse-phase chromatography of cyclic dipeptides like Cyclo(Gly-Tyr), a common starting point is a gradient of water and acetonitrile (B52724) (ACN), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). The TFA helps to improve peak shape by suppressing silanol interactions.[11] A typical gradient might run from 5% to 50% ACN over 20-30 minutes.
Q: What type of column is recommended for Cyclo(Gly-Tyr) purification?
A: A C18 reversed-phase column is the most common choice for the purification of peptides and related compounds like Cyclo(Gly-Tyr).[12] Columns with a particle size of 5 µm are suitable for analytical and preparative scale separations. For preparative work, a larger internal diameter column (e.g., 21.2 mm) is used to accommodate higher sample loads.
Q: How can I improve the resolution between Cyclo(Gly-Tyr) and closely eluting impurities?
A: To improve resolution, you can try the following:
-
Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) can enhance the separation of closely eluting compounds.[11]
-
Adjust the Temperature: Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and enhancing mass transfer. However, the effect of temperature can be compound-dependent, so experimentation is recommended.[10]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (B129727) can alter the selectivity of the separation.
Q: What detection wavelength should I use for Cyclo(Gly-Tyr)?
A: Due to the presence of the tyrosine residue, Cyclo(Gly-Tyr) has a strong UV absorbance. Detection at 220 nm and 280 nm is recommended.[11] Monitoring at 220 nm will detect the peptide bond, while 280 nm is specific for the tyrosine side chain.
Data Presentation
The following tables provide illustrative data on how different chromatographic parameters can affect the purification of Cyclo(Gly-Tyr).
Table 1: Effect of Gradient Slope on Retention Time and Resolution of Cyclo(Gly-Tyr)
| Gradient (5% to 50% ACN) | Retention Time of Cyclo(Gly-Tyr) (min) | Resolution (Rs) between Cyclo(Gly-Tyr) and Impurity |
| Over 15 minutes | 10.2 | 1.4 |
| Over 25 minutes | 14.8 | 2.0 |
| Over 35 minutes | 18.5 | 2.5 |
| Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile. |
Table 2: Effect of Column Temperature on Peak Asymmetry of Cyclo(Gly-Tyr)
| Temperature (°C) | Peak Asymmetry Factor (As) |
| 25 | 1.6 |
| 35 | 1.3 |
| 45 | 1.1 |
| Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, Gradient: 10-40% Acetonitrile over 20 minutes, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method for Cyclo(Gly-Tyr)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 45% B (linear gradient)
-
22-25 min: 45% to 95% B (linear gradient for column wash)
-
25-27 min: 95% B (hold for wash)
-
27-28 min: 95% to 5% B (return to initial conditions)
-
28-35 min: 5% B (equilibration)
-
Protocol 2: Preparative RP-HPLC for Cyclo(Gly-Tyr) Purification
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 18 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude Cyclo(Gly-Tyr) in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of acetonitrile or DMSO, then dilute with Mobile Phase A).
-
Injection: Load the sample onto the column. The volume will depend on the sample concentration and column capacity.
-
Gradient Program: Based on the analytical method, a focused gradient should be developed. For example:
-
0-5 min: 10% B
-
5-45 min: 10% to 40% B (linear gradient)
-
45-50 min: 40% to 95% B (column wash)
-
50-55 min: 95% B (hold for wash)
-
55-57 min: 95% to 10% B (return to initial conditions)
-
57-65 min: 10% B (equilibration)
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to Cyclo(Gly-Tyr).
-
Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Cyclo(Gly-Tyr) as a powder.
Visualizations
Caption: Experimental workflow for the purification of Cyclo(Gly-Tyr).
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away [phenomenex.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 7. hplc.eu [hplc.eu]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Cyclo(Gly-Tyr)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization conditions for the cyclic dipeptide Cyclo(Gly-Tyr). Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Troubleshooting Guide: Common Crystallization Issues
This guide addresses specific problems you may encounter during Cyclo(Gly-Tyr) crystallization experiments.
| Issue | Question | Possible Causes | Suggested Solutions |
| No Crystals Form | Q1: My Cyclo(Gly-Tyr) solution remains clear and no crystals have appeared after several days. What should I do? | 1. Sub-optimal supersaturation. 2. Solution concentration is too low. 3. Inappropriate solvent system. 4. Kinetically slow nucleation. | 1. Increase Supersaturation Slowly: Try slow evaporation of the solvent or use vapor diffusion with a higher concentration of precipitant in the reservoir. 2. Increase Concentration: Carefully concentrate your Cyclo(Gly-Tyr) solution. 3. Screen Solvents: Test a wider range of solvents and anti-solvents (see Solvent Systems table below). 4. Induce Nucleation: Introduce a seed crystal from a previous successful experiment. If none are available, try scratching the side of the crystallization vessel with a clean glass rod. 5. Temperature Variation: Experiment with different incubation temperatures. |
| Amorphous Precipitate | Q2: Instead of crystals, I'm getting a white, powder-like amorphous precipitate. How can I fix this? | 1. Supersaturation is too high, leading to rapid precipitation instead of ordered crystal growth. 2. Incorrect pH of the solution. | 1. Reduce Supersaturation Rate: Slow down the rate of solvent evaporation or anti-solvent addition. For vapor diffusion, use a lower precipitant concentration. 2. Lower Concentration: Start with a more dilute solution of Cyclo(Gly-Tyr). 3. Adjust pH: The solubility of peptides is often pH-dependent. Screen a range of pH values to find the optimal point for crystallization. |
| Oiling Out | Q3: My sample has "oiled out," forming a separate liquid phase instead of crystals. What steps can I take to prevent this? | 1. High solute concentration leading to liquid-liquid phase separation.[1][2] 2. The crystallization temperature is above the melting point of the solvated peptide. 3. Rapid change in solvent conditions. | 1. Lower Starting Concentration: Begin with a more dilute solution of Cyclo(Gly-Tyr). 2. Modify Solvent System: Introduce a co-solvent that discourages the formation of the oil phase. 3. Control Temperature: Attempt crystallization at a lower temperature. 4. Slow Down Anti-Solvent Addition: If using an anti-solvent, add it very slowly with vigorous stirring to avoid localized high supersaturation.[2] 5. Seeding: Add seed crystals into the solution before it reaches the oiling out point. |
| Small or Poor Quality Crystals | Q4: I've managed to grow crystals, but they are too small or of poor quality (e.g., needles, plates). How can I improve them? | 1. Nucleation rate is too high, leading to many small crystals instead of a few large ones. 2. Impurities in the sample are inhibiting ordered growth. 3. Sub-optimal growth conditions (temperature, pH, solvent). | 1. Refine Supersaturation: Fine-tune the precipitant concentration or evaporation rate to slow down crystal growth. 2. Temperature Gradient: Apply a slow temperature gradient (cooling or heating) to control the growth rate. 3. Further Purification: Ensure the purity of your Cyclo(Gly-Tyr) sample. Consider an additional purification step if necessary. 4. Screen Additives: Experiment with small amounts of additives or co-solvents that can influence crystal habit. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising solvent systems for crystallizing Cyclo(Gly-Tyr)?
Based on available data, successful crystallization has been achieved from aqueous solutions. However, Cyclo(Gly-Tyr) also shows solubility in various organic solvents which can be used in anti-solvent crystallization methods. Promising starting points include:
-
Single Solvent (Slow Evaporation/Cooling): Water (H₂O)
-
Binary Solvent (Anti-solvent vapor diffusion): A solution of Cyclo(Gly-Tyr) in Dimethyl sulfoxide (B87167) (DMSO) with water as the anti-solvent is a viable option.
Q2: What is the typical solubility of Cyclo(Gly-Tyr)?
The solubility can vary with temperature and the specific solvent used. The following table summarizes known solubility data.
Q3: At what temperature should I conduct my crystallization experiments?
Peptide crystallization can be sensitive to temperature.[3] It is recommended to screen a range of temperatures, for example, 4°C, room temperature (around 20-22°C), and slightly elevated temperatures if solubility is an issue. A successful crystal structure was reported for a monohydrate form, suggesting crystallization from water at temperatures where water is the stable phase is feasible.[4]
Q4: How critical is the pH of the crystallization solution?
The pH is a critical parameter as it affects the charge state of the molecule, which in turn influences intermolecular interactions necessary for crystal packing. It is highly recommended to screen a range of pH values, for instance, using different buffer systems from pH 4.0 to 8.5.
Data Presentation
Table 1: Solubility of Cyclo(Gly-Tyr)
| Solvent | Solubility | Concentration (mM) | Notes |
| Water (H₂O) | 35 mg/mL | 146.91 mM | Requires ultrasonication to dissolve[5] |
| Dimethyl sulfoxide (DMSO) | 31.25 mg/mL | 141.90 mM | Requires ultrasonication; use freshly opened DMSO[6][7] |
| Chloroform | Soluble | Not specified | - |
| Dichloromethane | Soluble | Not specified | - |
| Ethyl Acetate | Soluble | Not specified | - |
| Acetone | Soluble | Not specified | - |
Table 2: Recommended Starting Conditions for Screening
| Method | Peptide Concentration | Solvent System | Temperature |
| Vapor Diffusion (Sitting/Hanging Drop) | 10-20 mg/mL | Drop: Cyclo(Gly-Tyr) in water or buffer (pH 4-8.5). Reservoir: Salt solutions (e.g., 0.5-2.0 M NaCl) or PEG solutions (e.g., 10-30% PEG 4000). | Screen at 4°C and 20°C |
| Slow Evaporation | 5-15 mg/mL | Aqueous solution or a mixture of an organic solvent and water. | Room Temperature (in a loosely covered vial) |
| Slow Cooling | 15-25 mg/mL | Saturated aqueous solution. | Cool from 40°C to 4°C over 24-48 hours. |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the reservoir solution (e.g., 1.5 M NaCl in 0.1 M buffer at a specific pH) to each well.
-
Prepare the Peptide Solution: Dissolve Cyclo(Gly-Tyr) in a suitable solvent (e.g., ultrapure water) to a final concentration of 15 mg/mL. Centrifuge the solution to remove any undissolved material.
-
Set up the Drop: On a siliconized glass coverslip, pipette 1 µL of the peptide solution and 1 µL of the reservoir solution. Mix gently by aspirating and dispensing the droplet.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
Incubate and Observe: Incubate the plate at a constant temperature (e.g., 20°C) in a vibration-free location. Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
Protocol 2: Slow Evaporation Crystallization
-
Prepare a Saturated Solution: Prepare a solution of Cyclo(Gly-Tyr) in a chosen solvent (e.g., water) that is close to saturation at room temperature.
-
Filter the Solution: Filter the solution through a 0.22 µm syringe filter into a clean, small glass vial.
-
Allow for Evaporation: Cover the vial with a cap that has a small hole pricked in it, or with paraffin (B1166041) film with a few needle punctures. This will allow the solvent to evaporate slowly.
-
Incubate and Observe: Place the vial in a stable, vibration-free environment. Observe for crystal formation as the solvent volume decreases.
Visualizations
Caption: Experimental workflow for Cyclo(Gly-Tyr) crystallization.
Caption: Troubleshooting decision tree for crystallization outcomes.
References
- 1. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclo(L-Pro-L-Tyr) | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cyclo[Ala-Val-Gly-Tyr-Gly-Pro-Trp-Ile] | C43H57N9O9 | CID 177651541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Complex NMR Spectra of Cyclo(Gly-Tyr)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of the cyclic dipeptide Cyclo(Gly-Tyr).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my ¹H NMR spectrum of Cyclo(Gly-Tyr) show broad peaks?
A1: Broadening of NMR signals for peptide samples can arise from several factors:
-
Aggregation: Cyclic dipeptides like Cyclo(Gly-Tyr) can form dimers or larger oligomers, especially at high concentrations.[1][2] This process reduces the molecular tumbling rate, leading to shorter relaxation times (T2) and consequently, broader lines.[1]
-
Conformational Exchange: The molecule may be undergoing exchange between different conformations on a timescale that is intermediate relative to the NMR experiment. This is common for flexible cyclic peptides.[3]
-
Viscosity: A highly concentrated sample can lead to increased solution viscosity, which also results in broader peaks.[1]
Troubleshooting Steps:
-
Lower the Concentration: Prepare a more dilute sample (e.g., 1-5 mM) to check if the broadening is concentration-dependent.[1]
-
Vary the Temperature: Acquiring spectra at different temperatures can help determine if you are observing a dynamic exchange process.[4][5] Coalescence of peaks at higher temperatures is indicative of conformational exchange.[6]
-
Change the Solvent: The aggregation behavior and conformational preferences of peptides can be highly dependent on the solvent.[7][8][9] Switching to a different deuterated solvent might disrupt aggregation or stabilize a single conformation.
Q2: I am observing more signals than expected in the NMR spectrum. What could be the cause?
A2: The presence of extra signals often points to the existence of multiple, distinct molecular species or conformations in solution that are in slow exchange on the NMR timescale.
-
Conformational Isomers: The diketopiperazine ring of Cyclo(Gly-Tyr) can exist in different conformations (e.g., boat, planar, or twisted-boat).[10] Additionally, the orientation of the tyrosine side chain relative to the ring can lead to distinct conformers (folded vs. extended).[11]
-
Cis/Trans Isomerization: While less common for Gly-Tyr linkage compared to X-Pro bonds, slow isomerization around the peptide bond could theoretically lead to separate sets of signals.[11]
-
Sample Impurities: Residual solvents, byproducts from synthesis, or degradation products could be present.
Troubleshooting Steps:
-
2D NMR Experiments: Use 2D techniques like COSY and TOCSY to identify separate spin systems.[1][12] Each conformer should give rise to its own complete set of correlated signals.
-
2D NOESY/ROESY: These experiments can help identify which signals belong to which conformer by observing through-space correlations unique to each structure.[13][14] For example, a folded conformer would show NOEs between the tyrosine aromatic protons and the diketopiperazine ring protons.[11]
-
Purity Check: Confirm the purity of your sample using an orthogonal method like HPLC or mass spectrometry.
Q3: How can I confidently assign the α-protons of the Glycine residue, which are diastereotopic?
A3: The two α-protons on the Glycine residue are chemically non-equivalent (diastereotopic) due to the chiral environment created by the Tyrosine residue. They will appear as a pair of doublets (an AX spin system) or a more complex multiplet if coupled to other protons.
-
Chemical Shift: The chemical shift difference between these two protons (Δδ) is highly sensitive to the local conformation.[8] One proton will be shielded or deshielded relative to the other depending on its orientation with respect to the Tyr side chain and the peptide backbone.
-
NOE Data: The key to assignment is using 2D NOESY or ROESY. Each Gly α-proton will have a unique pattern of through-space interactions with neighboring protons, such as the Gly NH, the Tyr α-proton, and the Tyr β-protons. Analyzing these distinct NOE patterns allows for unambiguous assignment.
Q4: The chemical shifts in my spectrum don't match published values. Why?
A4: Chemical shifts are sensitive to a variety of experimental conditions.
-
Solvent: Changing the solvent can significantly alter chemical shifts due to different solute-solvent interactions.[7][8] For example, spectra recorded in DMSO-d₆ will have different chemical shifts than those in D₂O.[7][10]
-
Temperature: Chemical shifts, particularly for amide (NH) protons, are temperature-dependent.[4][15]
-
pH/pD: The protonation state of the phenolic hydroxyl group on the tyrosine side chain and any residual carboxylic acid or amine groups will change with pH, affecting the chemical shifts of nearby protons.
-
Concentration: As mentioned, concentration can influence aggregation, which in turn affects the chemical environment and shifts.[1]
-
Referencing: Ensure your spectrum is correctly referenced to an internal standard (like TMS) or the residual solvent peak.[10][16]
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Cyclo(Gly-Tyr) in DMSO-d₆. Data is compiled from typical values for similar cyclic dipeptides and may vary based on experimental conditions.[10]
| Atom | Residue | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | Glycine | ~8.1 (t) | - |
| α-CH₂ | Glycine | ~3.1 (dd), ~3.8 (dd) | ~44.5 |
| C=O | Glycine | - | ~167.0 |
| NH | Tyrosine | ~7.9 (d) | - |
| α-CH | Tyrosine | ~4.1 (m) | ~55.0 |
| β-CH₂ | Tyrosine | ~2.7 (dd), ~2.9 (dd) | ~36.5 |
| C=O | Tyrosine | - | ~166.5 |
| Aromatic CH (2,6) | Tyrosine | ~7.0 (d) | ~130.5 |
| Aromatic CH (3,5) | Tyrosine | ~6.6 (d) | ~115.0 |
| Aromatic C-OH (4) | Tyrosine | - | ~156.0 |
| Aromatic C (1) | Tyrosine | - | ~127.5 |
| Phenolic OH | Tyrosine | ~9.2 (s) | - |
Table 2: Interpreting Amide Proton Temperature Coefficients (Δδ/ΔT).
| Temperature Coefficient (Δδ/ΔT in ppb/K) | Interpretation | Rationale |
| > -4.5 | Solvent-exposed or weakly H-bonded | The chemical shift is highly sensitive to temperature changes, indicating significant interaction with the solvent. |
| < -4.5 | Involved in a stable intramolecular H-bond | The proton is shielded from the solvent, so its chemical shift is less dependent on temperature.[4][5][15] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis [10]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity Cyclo(Gly-Tyr).
-
Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Using a high-purity NMR solvent is crucial to avoid interfering signals.
-
Mixing: Gently vortex the sample until the solute is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm). For aqueous samples, DSS or TSP can be used.
Protocol 2: 2D COSY Data Acquisition [1][17]
-
Load Sample & Lock: Insert the sample into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field.
-
Pulse Program: Select a standard COSY pulse program (e.g., cosygp on Bruker instruments).
-
Set Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Acquisition Parameters:
-
Number of Scans (NS): 4 to 16 scans per increment.
-
Number of Increments (TD in F1): 256 to 512 increments.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier Transform.
-
Phase and baseline correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
Protocol 3: 2D NOESY for Conformational Analysis [10][12]
-
Setup: Follow steps 1-3 from the COSY protocol, selecting a NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Set Mixing Time (D8): The mixing time is a critical parameter. For a small molecule like Cyclo(Gly-Tyr), start with a mixing time of 300-800 ms. This duration allows for the buildup of NOE cross-peaks. For larger molecules, spin-diffusion can become an issue at longer mixing times.[12][18]
-
Acquisition & Processing: Follow acquisition and processing steps similar to the COSY experiment. The resulting spectrum will show cross-peaks between protons that are close in space (< 5 Å).
Visualizations
Caption: Experimental workflow for NMR analysis of Cyclo(Gly-Tyr).
Caption: Logic diagram for troubleshooting poor NMR spectral quality.
Caption: Relationship between NOE data and conformational analysis.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 6. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Effect of solvent on an NMR chemical shift difference between glycyl geminal alpha-protons as a probe of beta-turn formation of short peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide NMR problem [hoffman.cm.utexas.edu]
- 13. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.washington.edu [chem.washington.edu]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. chem.uzh.ch [chem.uzh.ch]
Technical Support Center: Mass Spectrometry Analysis of Cyclo(Gly-Tyr)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifacts in the mass spectrometry analysis of Cyclo(Gly-Tyr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks in my mass spectrum for Cyclo(Gly-Tyr). What are the common sources of these artifacts?
A1: Unexpected peaks in the mass spectrum of Cyclo(Gly-Tyr) can arise from several sources. The most common artifacts include:
-
Adduct Formation: Cyclo(Gly-Tyr) can readily form adducts with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2][3] These adducts will appear as peaks at m/z values higher than the protonated molecule ([M+H]⁺).
-
In-Source Fragmentation: The analyte can fragment within the ion source of the mass spectrometer, leading to the appearance of fragment ions even in a full scan MS spectrum.[4][5][6] This is more likely to occur at higher source temperatures or voltages.
-
Contaminants: Peaks from contaminants in the sample, solvent, or from the LC-MS system itself are a common source of artifacts. These can include plasticizers, polymers, and residues from previous analyses.
-
Solvent Clusters: Clusters of solvent molecules with the analyte or other ions can sometimes be observed, particularly with electrospray ionization (ESI).
Troubleshooting Steps:
-
Identify Potential Adducts: Calculate the expected m/z values for common adducts (see Table 1) and compare them to your observed peaks.
-
Optimize Ion Source Conditions: Reduce the source temperature and cone/capillary voltage to minimize in-source fragmentation.
-
Run a Blank: Inject a solvent blank to identify peaks originating from the solvent or system contamination.
-
Improve Sample Purity: Ensure proper sample cleanup to remove salts and other impurities that can contribute to adduct formation and ion suppression.
Q2: My primary ion is not the protonated molecule ([M+H]⁺), but rather a sodiated adduct ([M+Na]⁺). How can I reduce sodium adduct formation?
A2: The prevalence of sodium adducts is a common issue in ESI-MS.[2][3] Here’s how you can mitigate this:
-
Use High-Purity Solvents and Reagents: Ensure all solvents (water, acetonitrile (B52724), methanol) and additives (formic acid, trifluoroacetic acid) are LC-MS grade to minimize sodium contamination.
-
Avoid Glassware: Use polypropylene (B1209903) or other plastic containers for sample and mobile phase preparation, as glass can be a source of sodium ions.[1]
-
Acidify the Mobile Phase: The addition of a small amount of formic acid (typically 0.1%) to the mobile phase can enhance protonation of the analyte, making the formation of [M+H]⁺ more favorable than [M+Na]⁺.
-
Ammonium (B1175870) Acetate (B1210297)/Formate (B1220265): In some cases, using a mobile phase with ammonium acetate or ammonium formate can help to reduce sodium adduction by providing a high concentration of protons and ammonium ions.
Q3: I see several fragment ions in my MS1 spectrum. How can I confirm if this is due to in-source fragmentation or sample degradation?
A3: Differentiating between in-source fragmentation and sample degradation is crucial for accurate analysis.
-
Vary Source Energy: Acquire spectra at different source fragmentation or cone voltage settings. If the intensity of the fragment ions relative to the parent ion decreases at lower energy settings, it is likely due to in-source fragmentation.[5]
-
LC-MS vs. Direct Infusion: If using LC-MS, the "fragments" should co-elute perfectly with the main Cyclo(Gly-Tyr) peak if they are formed in the source. If they appear at different retention times, they are likely impurities or degradation products.
-
Re-analyze a Freshly Prepared Sample: Prepare a new solution of Cyclo(Gly-Tyr) and analyze it immediately to see if the unexpected peaks are still present. If their intensity is reduced or absent, the original sample may have degraded.
-
Tandem MS (MS/MS): Isolate the suspected parent ion and perform MS/MS. The fragments generated should match the peaks observed in the MS1 spectrum if they are indeed from in-source fragmentation.
Quantitative Data
The following tables summarize the expected m/z values for Cyclo(Gly-Tyr) and its common adducts and fragment ions. The exact mass of Cyclo(Gly-Tyr) is 220.0848 g/mol .
Table 1: Expected m/z for Common Cyclo(Gly-Tyr) Adducts in Positive Ion Mode
| Ion Species | Formula | Adduct Mass (Da) | Expected m/z |
| Protonated | [M+H]⁺ | +1.0078 | 221.0926 |
| Sodiated | [M+Na]⁺ | +22.9898 | 243.0746 |
| Potassiated | [M+K]⁺ | +38.9637 | 259.0485 |
| Ammoniated | [M+NH₄]⁺ | +18.0344 | 238.1192 |
Table 2: Common Fragment Ions of Cyclo(Gly-Tyr)
Fragmentation of cyclic peptides can be complex and may require ring opening before subsequent fragmentation.
| Putative Fragment Ion | Description | Expected m/z |
| [M+H - CO]⁺ | Loss of Carbon Monoxide | 193.0971 |
| [Gly-immonium]⁺ | Glycine immonium ion | 30.0339 |
| [Tyr-immonium]⁺ | Tyrosine immonium ion | 136.0757 |
| [Tyr side chain]⁺ | Tyrosine side chain fragment | 107.0491 |
Experimental Protocols
LC-ESI-MS/MS Protocol for Cyclo(Gly-Tyr) Analysis
This protocol provides a general starting point for the analysis of Cyclo(Gly-Tyr) using LC-ESI-MS/MS. Optimization may be required for specific instruments and sample matrices.
1. Sample Preparation:
- Prepare a stock solution of Cyclo(Gly-Tyr) at 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile and water.
- For quantitative analysis, prepare a series of calibration standards by serially diluting the stock solution in the initial mobile phase composition.
- For biological samples, a protein precipitation or solid-phase extraction step is recommended to remove interfering substances.
2. LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
- 0-1 min: 5% B
- 1-7 min: 5% to 95% B
- 7-8 min: 95% B
- 8.1-10 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flow Rates: Optimize for the specific instrument.
- MS1 Scan Range: m/z 100-400
- MS/MS:
- Select the precursor ion for Cyclo(Gly-Tyr) [M+H]⁺ at m/z 221.1.
- Apply collision-induced dissociation (CID) with an appropriate collision energy (e.g., 15-30 eV) to generate fragment ions.
MALDI-TOF Mass Spectrometry Protocol for Qualitative Analysis
This protocol is suitable for the rapid molecular weight determination of Cyclo(Gly-Tyr).
1. Sample and Matrix Preparation:
- Prepare a 1 mg/mL stock solution of Cyclo(Gly-Tyr) in 50:50 acetonitrile:water.
- Prepare a saturated matrix solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% TFA.
2. Sample Spotting (Dried Droplet Method):
- Mix the Cyclo(Gly-Tyr) sample solution and the matrix solution in a 1:1 ratio (v/v).
- Spot 1 µL of the mixture onto the MALDI target plate.
- Allow the spot to air dry completely at room temperature.
3. Data Acquisition:
- Insert the MALDI plate into the mass spectrometer.
- Acquire mass spectra in positive ion reflectron mode.
- Calibrate the instrument using a standard peptide mixture close to the mass of Cyclo(Gly-Tyr). The expected protonated molecule [M+H]⁺ is at m/z 221.1.
Visualizations
Caption: LC-MS/MS workflow for Cyclo(Gly-Tyr) analysis.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. acdlabs.com [acdlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Parallel Data Acquisition of In-Source Fragmented Glycopeptides to Sequence the Glycosylation Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-source fragmentation [jeolusa.com]
- 6. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclo(Gly-Tyr) Concentration for Cell-Based Assays
Welcome to the Technical Support Center for the optimization of Cyclo(Gly-Tyr) in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Cyclo(Gly-Tyr) in a cell-based assay?
A1: For a novel compound like Cyclo(Gly-Tyr) where specific data is limited, a good starting point is to perform a dose-response experiment over a broad concentration range. Based on studies of structurally similar cyclic dipeptides, such as Cyclo(Phe-Pro) and Cyclo(Tyr-Pro), which showed IC50 values in the low millimolar (mM) range for some cancer cell lines, we recommend an initial screening range from 1 µM to 10 mM.[1] For compounds like Cyclo(His-Gly), effects were observed at 100 µM.[2] A typical starting range could be 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM.
Q2: How should I dissolve Cyclo(Gly-Tyr) for my experiments?
A2: The solubility of cyclic peptides can vary. It is recommended to first try dissolving Cyclo(Gly-Tyr) in a sterile, aqueous solution such as phosphate-buffered saline (PBS) or your cell culture medium. If solubility is an issue, dimethyl sulfoxide (B87167) (DMSO) is a common alternative solvent. Prepare a high-concentration stock solution in DMSO and then dilute it into your culture medium to the final desired concentration. Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically below 0.5% (v/v).
Q3: How can I determine the optimal incubation time for Cyclo(Gly-Tyr) treatment?
A3: The optimal incubation time will depend on the specific assay and the biological question you are investigating. For cell viability and proliferation assays, a common starting point is to test several time points, such as 24, 48, and 72 hours, to observe both acute and long-term effects. For signaling pathway studies, shorter time points (e.g., minutes to a few hours) may be more appropriate to capture transient signaling events.
Q4: What control wells should I include in my assay plate?
A4: To ensure the validity of your results, it is crucial to include the following controls in your experimental plate setup:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Cyclo(Gly-Tyr). This is essential to account for any effects of the solvent on the cells.
-
Positive Control: A known inducer of the effect you are measuring (e.g., a known cytotoxic agent for a cell death assay) to confirm that the assay is working correctly.
-
Blank Control: Wells containing only culture medium without cells to measure the background signal.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling. Avoid disturbing the plates during incubation.
-
Possible Cause: Edge effects, where wells on the perimeter of the plate evaporate more quickly.
-
Solution: To minimize edge effects, fill the outer wells of the plate with sterile PBS or culture medium and do not use them for experimental samples.
Issue 2: No Observable Effect of Cyclo(Gly-Tyr)
-
Possible Cause: The concentration range tested is too low.
-
Solution: Based on data from similar cyclic dipeptides, significant effects may only be seen at higher concentrations, potentially in the millimolar range.[1] Expand your dose-response curve to include higher concentrations.
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the duration of the treatment. Some cellular responses may take 48 to 72 hours to become apparent.
-
Possible Cause: The compound has degraded.
-
Solution: Ensure that the Cyclo(Gly-Tyr) stock solution is stored correctly, typically at -20°C or -80°C, and protected from light.[3] Prepare fresh dilutions for each experiment.
Issue 3: Unexpected Cell Death in Vehicle Control
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Perform a solvent toxicity test to determine the maximum concentration of the solvent that your cell line can tolerate without affecting viability. Typically, DMSO concentrations should be kept below 0.5%.
Data Presentation: Efficacy of Related Cyclic Dipeptides
The following table summarizes the reported IC50 values for cyclic dipeptides structurally related to Cyclo(Gly-Tyr) in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.
| Cyclic Dipeptide | Cell Line | Assay Type | Incubation Time | Reported IC50 |
| Cyclo(Phe-Pro) | HT-29 (Colon) | MTT | 72 hours | 4.04 ± 1.15 mM[1] |
| Cyclo(Phe-Pro) | HeLa (Cervical) | MTT | 72 hours | 2.92 ± 1.55 mM[1] |
| Cyclo(Phe-Pro) | MCF-7 (Breast) | MTT | 72 hours | 6.53 ± 1.26 mM[1] |
| Cyclo(Tyr-Pro) | MCF-7 (Breast) | MTT | 72 hours | > 10 mM[1] |
| Cyclo(His-Gly) | MCF-7 (Breast) | Not Specified | Not Specified | Growth inhibition at 100 µM[2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin (B115843) (AlamarBlue) Assay
This protocol provides a general method for determining the effect of Cyclo(Gly-Tyr) on cell viability.
Materials:
-
Cyclo(Gly-Tyr)
-
DMSO (cell culture grade)
-
Selected cell line
-
Complete culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Cyclo(Gly-Tyr) in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working solutions of the desired final concentrations.
-
Prepare a vehicle control with the same final DMSO concentration.
-
Remove the medium from the cells and add 100 µL of the 2X working solutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours, protected from light, until a color change is visible.
-
Measure the fluorescence using a plate reader.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis in cells treated with Cyclo(Gly-Tyr) using flow cytometry.
Materials:
-
Cyclo(Gly-Tyr)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of Cyclo(Gly-Tyr) and controls for the determined incubation period.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., TrypLE).
-
Combine the detached cells with the collected medium and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Visualizations
Caption: Workflow for determining the IC50 of Cyclo(Gly-Tyr).
References
Technical Support Center: Enhancing the In Vivo Stability of Cyclo(Gly-Tyr)
Welcome to the technical support center dedicated to enhancing the in vivo stability of the cyclic dipeptide, Cyclo(Gly-Tyr). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the in vivo stability of Cyclo(Gly-Tyr) important?
A1: While cyclic dipeptides like Cyclo(Gly-Tyr) generally exhibit greater stability against enzymatic degradation compared to their linear counterparts, their therapeutic potential can be limited by factors such as susceptibility to specific enzymes, rapid clearance from the body, and low oral bioavailability.[1] Enhancing in vivo stability can lead to a longer half-life, improved therapeutic efficacy, and potentially enable alternative routes of administration.
Q2: What are the primary degradation pathways for cyclic dipeptides like Cyclo(Gly-Tyr) in vivo?
A2: The diketopiperazine (DKP) ring of Cyclo(Gly-Tyr) is generally resistant to many common peptidases.[2][3] However, degradation can occur through hydrolysis of the peptide bonds by specific microbial enzymes or under certain physiological conditions.[2] For some cyclic peptides, excision of amino acid residues from the ring has been observed as a starting point for digestion.[4]
Q3: What are the most common strategies to improve the in vivo stability of Cyclo(Gly-Tyr)?
A3: Several chemical modification strategies can be employed to enhance the stability of cyclic peptides. These include:
-
N-methylation: Introducing a methyl group to the amide nitrogen can protect against enzymatic degradation and improve membrane permeability.[5][6][7]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's hydrodynamic size, which can reduce renal clearance and shield it from enzymatic attack.[8][9]
-
Lipidation: The addition of a lipid moiety can enhance plasma protein binding, leading to a longer circulation time.[10][11]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids can reduce recognition by proteases.
Q4: How can I improve the oral bioavailability of Cyclo(Gly-Tyr)?
A4: Oral delivery of peptides is challenging due to the harsh environment of the gastrointestinal (GI) tract and poor absorption.[12][13][14] Strategies to improve oral bioavailability include chemical modifications like N-methylation to increase permeability, as well as formulation approaches using penetration enhancers or protective coatings.[6][7]
Q5: My Cyclo(Gly-Tyr) solution is showing signs of aggregation. What can I do?
A5: Peptide aggregation can be influenced by concentration, pH, temperature, and the presence of salts. To troubleshoot aggregation, you can try:
-
Lowering the peptide concentration.
-
Adjusting the pH of the solution away from the peptide's isoelectric point.
-
First dissolving the peptide in a small amount of an organic solvent like DMSO before adding it to your aqueous buffer.[15]
-
Using stabilizing excipients in your formulation.[16]
Troubleshooting Guides
Issue 1: Low Bioavailability After Oral Administration
-
Potential Cause 1: Degradation in the GI Tract.
-
Troubleshooting:
-
Assess Stability in Simulated GI Fluids: Before in vivo experiments, test the stability of your Cyclo(Gly-Tyr) formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Chemical Modification: Consider N-methylation of the peptide backbone to increase resistance to enzymatic degradation.[6][7]
-
Formulation Strategy: Encapsulate Cyclo(Gly-Tyr) in a protective matrix, such as liposomes or polymeric nanoparticles, to shield it from the harsh GI environment.[16]
-
-
-
Potential Cause 2: Poor Permeability Across the Intestinal Epithelium.
-
Troubleshooting:
-
Permeability Assay: Use an in vitro model, such as Caco-2 cell monolayers, to assess the permeability of your Cyclo(Gly-Tyr) analog.
-
Lipidation: The addition of a lipid tail can improve membrane interaction and permeability.[10][11]
-
N-methylation: This modification can also enhance membrane permeability by reducing the number of hydrogen bond donors.[5][6][7]
-
-
Issue 2: Rapid Clearance in Pharmacokinetic Studies
-
Potential Cause: Renal Filtration.
-
Troubleshooting:
-
PEGylation: Increase the hydrodynamic size of Cyclo(Gly-Tyr) by attaching PEG chains. This will reduce the rate of glomerular filtration.[8][9]
-
Lipidation: Promote binding to plasma proteins like albumin by introducing a lipid moiety. This protein-bound complex will be too large for renal clearance.[10]
-
-
Issue 3: Inconsistent Results in In Vivo Experiments
-
Potential Cause 1: Formulation and Dosing Variability.
-
Troubleshooting:
-
Standardize Formulation Preparation: Ensure a consistent and reproducible method for preparing your Cyclo(Gly-Tyr) formulation for each experiment.
-
Accurate Dosing: For oral gavage, ensure the gavage needle is the correct size and the volume administered does not exceed 1% of the animal's body weight.[2][5][17][18][19] Administer the compound slowly to prevent reflux.[17][19]
-
Vehicle Control: Always include a vehicle control group to account for any effects of the formulation itself.
-
-
-
Potential Cause 2: Peptide Aggregation.
-
Troubleshooting:
-
Solubility and Aggregation Studies: Before in vivo administration, characterize the solubility and aggregation behavior of your Cyclo(Gly-Tyr) formulation under physiological conditions (pH, temperature).
-
Formulation Optimization: If aggregation is observed, consider adjusting the pH, using co-solvents (with caution for in vivo use), or adding stabilizing excipients.[16]
-
-
Data Presentation
Table 1: General Comparison of Stability Enhancement Strategies for Cyclic Peptides
| Strategy | Primary Mechanism of Stability Enhancement | Potential Advantages | Potential Disadvantages |
| N-methylation | Steric hindrance to proteases, reduced H-bond donors | Increased enzymatic stability, improved membrane permeability, potential for oral bioavailability.[5][6][7] | Can alter conformation and biological activity, synthesis can be complex. |
| PEGylation | Increased hydrodynamic radius, steric shielding | Reduced renal clearance, protection from proteolysis, increased solubility.[8][9] | Can decrease binding affinity and biological activity, potential for immunogenicity of PEG. |
| Lipidation | Reversible binding to plasma proteins (e.g., albumin) | Significantly prolonged plasma half-life.[10][11] | May increase toxicity, can affect solubility and formulation. |
| D-Amino Acid Substitution | Reduced recognition by proteases | High resistance to enzymatic degradation. | Can significantly alter peptide conformation and receptor binding. |
Note: The effectiveness of each strategy is sequence-dependent and must be empirically determined for Cyclo(Gly-Tyr).
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of Cyclo(Gly-Tyr) and its modified analogs in plasma.
Materials:
-
Test compound (Cyclo(Gly-Tyr) or modified analog) stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from the desired species (e.g., human, mouse, rat)
-
96-well microtiter plate
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile/methanol (1:1, v/v) containing an internal standard)
-
LC-MS/MS system
Procedure:
-
Add plasma and the test compound to the wells of a 96-well plate to achieve a final test compound concentration of 1 µM. The final DMSO concentration should be low (e.g., 0.25%).
-
Incubate the plate at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from the respective wells.
-
Immediately terminate the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining amount of the test compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t1/2) can be determined from the slope of the natural log of the percent remaining versus time.[16][20][21][22]
Protocol 2: Synthesis of N-methylated Cyclo(Gly-Tyr) (General Approach)
This protocol outlines a general strategy for the on-resin N-methylation of a cyclic peptide, which can be adapted for Cyclo(Gly-Tyr).
Materials:
-
Resin-bound linear precursor of Cyclo(Gly-Tyr)
-
N,N-Dimethylformamide (DMF)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Methylating agent (e.g., dimethyl sulfate)
-
Solvents for washing (e.g., DMF, Dichloromethane (DCM))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
HPLC system for purification
Procedure:
-
Swell the resin-bound linear peptide in DMF.
-
Perform the N-methylation reaction by adding the base and methylating agent to the resin. The reaction can be monitored by HPLC after a small-scale cleavage.[14]
-
After the desired level of methylation is achieved, wash the resin thoroughly with DMF and DCM.
-
Cleave the N-methylated linear peptide from the resin using a suitable cleavage cocktail.
-
Purify the linear N-methylated peptide by preparative HPLC.
-
Perform the cyclization reaction in solution, typically under dilute conditions to favor intramolecular cyclization.
-
Purify the final N-methylated Cyclo(Gly-Tyr) by preparative HPLC.[6][7][14]
Protocol 3: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This protocol describes a general procedure for an oral pharmacokinetic study in mice.
Materials:
-
Cyclo(Gly-Tyr) formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[5]
-
Syringes
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (if required for blood collection)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Weigh each mouse to calculate the precise dosing volume (not to exceed 10 mL/kg).[5][19]
-
Restrain the mouse firmly, ensuring the head and body are aligned vertically.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.[2][5]
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[2][17]
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples via an appropriate method (e.g., submandibular or saphenous vein).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples by a validated LC-MS/MS method to determine the concentration of Cyclo(Gly-Tyr) at each time point.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Potential degradation pathway of Cyclo(Gly-Tyr) in vivo.
Caption: Experimental workflow for enhancing Cyclo(Gly-Tyr) stability.
Caption: Troubleshooting decision tree for Cyclo(Gly-Tyr) experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, Characterization and Pharmacokinetic Study of N-Terminal PEGylated D-Form Antimicrobial Peptide OM19r-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Formulation strategies in immunotherapeutic pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Preparation, Characterization, and In Vitro Pharmacodynamics and Pharmacokinetics Evaluation of PEGylated Urolithin A Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of Cyclo(Gly-Tyr)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cell permeability of the cyclic dipeptide, Cyclo(Gly-Tyr).
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Gly-Tyr) and why is its cell permeability a concern?
A1: Cyclo(Gly-Tyr) is a cyclic dipeptide composed of glycine (B1666218) and tyrosine. Its rigid structure offers advantages such as increased stability and resistance to degradation compared to its linear counterpart. However, like many peptides, its ability to efficiently cross the cell membrane can be limited, which is a critical factor for its potential therapeutic efficacy if the target is intracellular.
Q2: What are the primary mechanisms for the cellular uptake of small cyclic peptides like Cyclo(Gly-Tyr)?
A2: Small cyclic peptides can enter cells through several mechanisms:
-
Passive Diffusion: The peptide moves across the cell membrane from an area of high concentration to low concentration. This is often challenging for peptides due to their polar nature.
-
Active Transport: The peptide is transported across the membrane by specific transporter proteins. For Cyclo(Gly-Tyr), the proton-coupled oligopeptide transporter 1 (PEPT1) has been identified as a key transporter.[1]
-
Endocytosis: The cell engulfs the peptide in a vesicle. This is a less common mechanism for small dipeptides.
Q3: Is Cyclo(Gly-Tyr) a substrate for any known cellular transporters?
A3: Yes, studies have shown that Cyclo(Gly-Tyr) is a substrate for the H+/oligopeptide cotransporter (PEPT1) . Its uptake in Caco-2 cells, a model for the intestinal epithelium, is pH-dependent and can be inhibited by other PEPT1 substrates, confirming its interaction with this transporter. Interestingly, the phenolic hydroxyl group of the tyrosine residue in Cyclo(Gly-Tyr) enhances its affinity for PEPT1 compared to cyclic dipeptides without it, such as Cyclo(Gly-Phe).[1]
Troubleshooting Guide
Issue 1: Low or Inconsistent Permeability Results in a Caco-2 Assay
If you are observing lower than expected or highly variable permeability of Cyclo(Gly-Tyr) in your Caco-2 cell experiments, consider the following troubleshooting steps.
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low Caco-2 permeability.
Issue 2: Poor Passive Permeability Observed in PAMPA Assay
If your Parallel Artificial Membrane Permeability Assay (PAMPA) results indicate low passive diffusion for Cyclo(Gly-Tyr), this is expected to some extent due to its polar nature. Here’s how to approach this issue.
Potential Cause & Solution Workflow
Caption: Strategy for addressing low passive permeability.
Quantitative Data
Table 1: Affinity of Cyclic Dipeptides for the PEPT1 Transporter in Caco-2 Cells
| Cyclic Dipeptide | Michaelis-Menten Constant (Km) (mM) | Reference |
| Cyclo(Gly-Tyr) | 1.8 ± 0.2 | [1] |
| Cyclo(Gly-Phe) | 3.3 ± 0.4 | [1] |
| Cyclo(Ser-Tyr) | 0.8 ± 0.1 | [1] |
| Cyclo(Phe-Ser) | 1.4 ± 0.1 | [1] |
Data from Mizuma et al., 2002.
To provide a broader context for permeability, the following table presents a selection of reported Papp values for various cyclic peptides from Caco-2 and PAMPA assays.
Table 2: Comparative Permeability Values of Selected Cyclic Peptides
| Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Classification |
| Reference Compounds | |||
| Propranolol | Caco-2 | 20 - 30 | High |
| Atenolol | Caco-2 | < 0.1 | Low |
| Caffeine | PAMPA | > 10 | High |
| Cyclic Peptides | |||
| Cyclosporin A | Caco-2 | 1.51 (A-B), 4.51 (B-A) | Moderate |
| A Cyclohexapeptide | Caco-2 | 21 | High |
| Sanguinamide A | RRCK | 0.7 | Low |
Note: These values are for comparative purposes and experimental conditions can vary between studies.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of Cyclo(Gly-Tyr) across a Caco-2 cell monolayer.
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
- Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
- Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
2. Monolayer Integrity Assessment:
- Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
- Perform a Lucifer Yellow permeability assay. A low Papp value for Lucifer Yellow (< 1.0 x 10⁻⁶ cm/s) confirms the integrity of the tight junctions.
3. Permeability Experiment:
- Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4 for the basolateral side and a more acidic pH (e.g., 6.0-6.5) for the apical side to favor PEPT1 transport.
- Prepare a solution of Cyclo(Gly-Tyr) in the apical transport buffer at a known concentration.
- Add the Cyclo(Gly-Tyr) solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and an initial sample from the apical compartment.
- To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
4. Sample Analysis and Data Calculation:
- Quantify the concentration of Cyclo(Gly-Tyr) in the collected samples using a suitable analytical method, such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation of the compound across the monolayer.
- A is the surface area of the permeable membrane.
- C₀ is the initial concentration of the compound in the donor compartment.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a method for evaluating the passive permeability of Cyclo(Gly-Tyr).
1. Materials and Reagents:
- 96-well filter plates (donor plate) and 96-well acceptor plates.
- Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).
- Phosphate-buffered saline (PBS) at pH 7.4.
- Cyclo(Gly-Tyr) stock solution.
2. Assay Procedure:
- Coat the filter of the donor plate with the artificial membrane solution and allow it to impregnate the filter.
- Add the acceptor solution (PBS) to the wells of the acceptor plate.
- Prepare the donor solution by diluting the Cyclo(Gly-Tyr) stock solution in PBS to the desired final concentration.
- Add the donor solution to the wells of the coated donor plate.
- Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
3. Sample Analysis and Data Calculation:
- After incubation, determine the concentration of Cyclo(Gly-Tyr) in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate the effective permeability (Pe) using a suitable equation that accounts for the concentration change in both compartments.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PEPT1-mediated transport of Cyclo(Gly-Tyr).
References
Cyclo(Gly-Tyr) aggregation and prevention strategies
This technical support center is designed for researchers, scientists, and drug development professionals working with Cyclo(Gly-Tyr). It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges associated with the aggregation of this cyclic dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Gly-Tyr) and why is it prone to aggregation?
Cyclo(Gly-Tyr) is a cyclic dipeptide composed of glycine (B1666218) and tyrosine residues. Its propensity to aggregate is primarily driven by non-covalent interactions between molecules. The key contributing factors are:
-
Hydrophobic Interactions: The aromatic side chain of the tyrosine residue is hydrophobic and tends to minimize contact with water, leading to self-association.
-
π-π Stacking: The electron-rich aromatic rings of the tyrosine residues can stack on top of each other, which is a significant driving force for the formation of ordered aggregates.
-
Hydrogen Bonding: The amide bonds within the diketopiperazine ring can form intermolecular hydrogen bonds, further stabilizing the aggregated structures.
These interactions can lead to the self-assembly of Cyclo(Gly-Tyr) into various supramolecular structures, including nanoparticles and hydrogels.
Q2: What are the common signs of Cyclo(Gly-Tyr) aggregation in my experiments?
The signs of aggregation can vary depending on the concentration of the peptide and the experimental conditions. Common observations include:
-
Visible Precipitation: The most obvious sign is the formation of a visible precipitate, which can appear as a white solid or a cloudy suspension in the solution.
-
Increased Turbidity: Even without visible precipitation, an increase in the turbidity or opalescence of the solution can indicate the formation of soluble aggregates. This can be monitored spectrophotometrically.
-
Gel Formation: At higher concentrations, Cyclo(Gly-Tyr) can form a hydrogel, which is a semi-solid, jelly-like material that entraps the solvent.
-
Inconsistent Experimental Results: Aggregation can lead to a decrease in the effective concentration of the monomeric peptide, resulting in poor reproducibility and artifacts in biological or analytical assays.
Q3: How does pH affect the aggregation of Cyclo(Gly-Tyr)?
The pH of the solution can significantly influence the aggregation of Cyclo(Gly-Tyr) by affecting the charge state of the molecule. Although the diketopiperazine backbone is neutral, the phenolic hydroxyl group of tyrosine has a pKa of approximately 10. At pH values above its pKa, the hydroxyl group will be deprotonated, resulting in a negatively charged molecule. This can lead to electrostatic repulsion between the peptide molecules, potentially reducing aggregation. Conversely, at neutral or acidic pH, the molecule is uncharged, which can facilitate aggregation driven by hydrophobic and π-π stacking interactions.
Q4: What is the Critical Aggregation Concentration (CAC) of Cyclo(Gly-Tyr)?
Q5: What are some common strategies to prevent or reverse Cyclo(Gly-Tyr) aggregation?
Several strategies can be employed to control the aggregation of Cyclo(Gly-Tyr):
-
Solvent Optimization: Dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before adding it to an aqueous buffer can help to prevent immediate precipitation.[2]
-
pH Adjustment: As mentioned earlier, adjusting the pH of the solution to a value where the peptide is charged can help to reduce aggregation due to electrostatic repulsion.
-
Lowering the Concentration: Working at concentrations below the CAC is the most straightforward way to avoid aggregation.
-
Use of Additives: The addition of certain excipients, such as surfactants or polymers, may help to stabilize the monomeric form of the peptide. However, the compatibility of these additives with the specific application must be considered.
-
Temperature Control: Temperature can influence the kinetics of aggregation. Storing stock solutions at low temperatures (-20°C or -80°C) and avoiding repeated freeze-thaw cycles is generally recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate forms immediately upon dissolving Cyclo(Gly-Tyr) in aqueous buffer. | Poor solubility and rapid aggregation in an aqueous environment. The concentration may be too high. | - First, dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO, and then slowly add this stock solution to the aqueous buffer while vortexing.[2]- Start with a lower concentration of the peptide. |
| Solution becomes cloudy over time or after a freeze-thaw cycle. | Slow aggregation or precipitation due to instability. | - Prepare fresh solutions for each experiment.- If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Thaw quickly when needed and avoid repeated freeze-thaw cycles.[2]- Consider adding a cryoprotectant like glycerol (B35011) (5-10%) to your stock solution if freezing.[2] |
| Inconsistent results in biological or analytical assays. | Aggregation is reducing the effective concentration of the monomeric peptide. | - Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) before each experiment.- Work at concentrations well below the expected CAC.- Filter the solution through a 0.22 µm filter to remove larger aggregates, but be aware that this may also remove some soluble oligomers. |
| Failure to form a hydrogel when expected. | The concentration of Cyclo(Gly-Tyr) is below the minimum gelling concentration (MGC). The conditions are not optimal for gelation. | - Systematically test a range of higher concentrations.- Gelation can sometimes be triggered by a change in temperature (e.g., cooling a heated solution) or a shift in pH.[3] |
| Inconsistent mechanical properties of hydrogels. | Variations in the experimental setup that affect the nanoscale structure of the gel network. | - Control the rate of cooling or pH change to standardize the gelation process.- Ensure the initial peptide solution is completely dissolved and homogeneous before initiating gelation.[3] |
Quantitative Data Summary
While extensive quantitative data specifically for Cyclo(Gly-Tyr) aggregation is limited in the public domain, the following table summarizes key parameters for the structurally similar cyclic dipeptide, cyclo(L-Pro-L-Tyr), which can serve as a useful reference.
| Parameter | Value | Method | Reference |
| Critical Aggregation Concentration (CAC) | < 1.8 mM | Intrinsic Fluorescence Spectrometry & Conductivity | [1] |
| Aggregate Morphology | Spherical | Atomic Force Microscopy (AFM) | [1] |
| Aggregate Size | ~50 nm | Dynamic Light Scattering (DLS) & AFM | [1] |
Experimental Protocols
Protocol 1: Preparation of Cyclo(Gly-Tyr) Stock and Working Solutions
-
Objective: To prepare a stock solution of Cyclo(Gly-Tyr) and dilute it to a working concentration while minimizing aggregation.
-
Materials:
-
Cyclo(Gly-Tyr) powder
-
Dimethyl sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of Cyclo(Gly-Tyr) powder in a microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution.[4]
-
Vortex the solution until the peptide is fully dissolved.
-
To prepare the working solution, slowly add the DMSO stock solution to the desired volume of the aqueous buffer while vortexing. The final concentration of DMSO should be kept to a minimum (typically <1% v/v) to avoid affecting the experiment.
-
Protocol 2: Characterization of Cyclo(Gly-Tyr) Aggregates by Dynamic Light Scattering (DLS)
-
Objective: To determine the size distribution of particles in a Cyclo(Gly-Tyr) solution.
-
Materials:
-
Cyclo(Gly-Tyr) solution
-
DLS instrument
-
Low-volume cuvette
-
-
Procedure:
-
Prepare the Cyclo(Gly-Tyr) solution at the desired concentration in the appropriate buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large contaminants.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.
-
Protocol 3: Visualization of Cyclo(Gly-Tyr) Aggregates by Atomic Force Microscopy (AFM)
-
Objective: To visualize the morphology of Cyclo(Gly-Tyr) aggregates on a surface.
-
Materials:
-
Cyclo(Gly-Tyr) solution
-
Freshly cleaved mica substrate
-
High-purity water
-
AFM instrument
-
-
Procedure:
-
Prepare the Cyclo(Gly-Tyr) solution at a concentration suitable for imaging (e.g., above the CAC).
-
Deposit a small droplet (e.g., 10 µL) of the solution onto a freshly cleaved mica surface.
-
Allow the solution to adsorb for a few minutes.
-
Gently rinse the mica surface with high-purity water to remove any unbound peptide and salts.
-
Dry the sample under a gentle stream of nitrogen gas.
-
Image the sample using an AFM in tapping mode.
-
Visualizations
Caption: The aggregation pathway of Cyclo(Gly-Tyr) from monomers to larger aggregates and hydrogels.
Caption: A troubleshooting workflow for addressing Cyclo(Gly-Tyr) aggregation issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cyclo(Gly-Tyr) and its Linear Counterpart, Gly-Tyr
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of peptides is paramount. This guide provides a comparative overview of the potential biological activities of the cyclic dipeptide Cyclo(Gly-Tyr) and the linear dipeptide Gly-Tyr. While direct comparative experimental data is limited, this document synthesizes existing knowledge on related compounds to infer potential activities and provides detailed experimental protocols to facilitate further research.
Cyclic dipeptides, also known as 2,5-diketopiperazines, often exhibit enhanced biological activity and stability compared to their linear counterparts.[1] This is attributed to their constrained conformation, which can lead to a higher affinity for biological targets and increased resistance to enzymatic degradation. Both Cyclo(Gly-Tyr) and Gly-Tyr contain a tyrosine residue, which is known to be a key contributor to antioxidant and other biological activities due to its phenolic hydroxyl group.
This guide explores the potential antioxidant, antimicrobial, and enzyme-inhibiting properties of both molecules.
Data Presentation
Due to a lack of direct head-to-head studies, the following tables present data for related tyrosine-containing peptides to provide a contextual baseline for potential activity.
Table 1: Antioxidant Activity of a Tyr-Containing Cyclic Dipeptide
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value |
| Cyclo(Pro-Tyr) | Pyocyanin production inhibition | ~41% inhibition at 1.8 mM | - | - |
Note: Data for Cyclo(Gly-Tyr) and Gly-Tyr is not available. The data presented is for a structurally similar cyclic dipeptide to indicate potential antioxidant-related activity.[2]
Table 2: Antimicrobial Activity of a Tyr-Containing Cyclic Dipeptide
| Compound | Microorganism | MIC (µg/mL) |
| Cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | 31.25 |
| Cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | 31.25 |
Note: Data for Cyclo(Gly-Tyr) and Gly-Tyr is not available. The data presented is for a structurally similar cyclic dipeptide to indicate potential antimicrobial activity.[3]
Table 3: Tyrosinase Inhibitory Activity of a Novel Cyclopeptide
| Compound | Concentration | % Inhibition |
| Cyclopeptide CHP-9 | 1% | 28.57% |
Note: Data for Cyclo(Gly-Tyr) and Gly-Tyr is not available. The data presented is for a novel cyclopeptide to indicate the potential for enzyme inhibition.[4]
Experimental Protocols
To enable researchers to directly compare the biological activities of Cyclo(Gly-Tyr) and Gly-Tyr, detailed protocols for key experiments are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (Cyclo(Gly-Tyr) or Gly-Tyr) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compound to 100 µL of the DPPH solution.
-
Include a control well with 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of the test compound.[5]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound (Cyclo(Gly-Tyr) or Gly-Tyr).
-
In a 96-well plate, add 10 µL of each dilution of the test compound to 190 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.[6]
-
Antimicrobial Activity Assay
Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used to determine the MIC.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in Mueller-Hinton Broth (MHB) or another appropriate broth medium.
-
Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[7][8]
-
Enzyme Inhibition Assay
Tyrosinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The inhibition is monitored by the reduction in the formation of dopachrome (B613829) from the substrate L-DOPA, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound.
-
Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare a solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and phosphate buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Kojic acid can be used as a positive control inhibitor.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[5][9]
-
Mandatory Visualization
Below are diagrams illustrating a potential signaling pathway and a general experimental workflow.
Caption: Potential mechanism of tyrosinase inhibition by Cyclo(Gly-Tyr) or Gly-Tyr.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
A Comparative Guide to the Anticancer Potential of Cyclic Dipeptides: Evaluating Cyclo(Gly-Tyr) Analogs in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including potential anticancer properties. Their rigid structure confers stability against enzymatic degradation, making them attractive candidates for therapeutic development. This guide provides a comparative analysis of the in vitro anticancer effects of several cyclic dipeptides, with a particular focus on proline- and tyrosine-containing analogs.
Notably, a comprehensive literature search did not yield specific quantitative data on the anticancer activity of Cyclo(Gly-Tyr). Therefore, this guide will focus on a comparative analysis of closely related and well-studied cyclic dipeptides: Cyclo(Pro-Tyr), Cyclo(Phe-Pro), and Cyclo(Gly-Pro). The absence of data for Cyclo(Gly-Tyr) represents a significant research gap and underscores the need for further investigation into its potential therapeutic efficacy.
Quantitative Comparison of Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic effects of selected cyclic dipeptides on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth.
Table 1: IC50 Values of Cyclic Dipeptides in Various Cancer Cell Lines
| Cyclic Dipeptide | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Cyclo(Pro-Tyr) | HepG2 | Human Hepatocellular Carcinoma | 42.98 µg/mL | |
| Human Liver Cancer | Human Hepatocellular Carcinoma | 48.90 µg/mL | [1] | |
| HeLa | Human Cervical Adenocarcinoma | 0.065 µg/mL (6.5 x 10⁻⁵ mg/mL) | [2] | |
| Caco-2 | Human Colorectal Adenocarcinoma | 0.18 µg/mL (1.8 x 10⁻⁴ mg/mL) | [2] | |
| Cyclo(Phe-Pro) | HT-29 | Human Colorectal Adenocarcinoma | 4.04 ± 1.15 mM | [3] |
| HeLa | Human Cervical Adenocarcinoma | 2.92 ± 1.55 mM | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | 6.53 ± 1.26 mM | [3] | |
| Cyclo(Gly-Pro) | HT-29 | Human Colorectal Adenocarcinoma | Marginal Growth Inhibition | [3] |
| HeLa | Human Cervical Adenocarcinoma | Marginal Growth Inhibition | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | Marginal Growth Inhibition | [3] |
Table 2: Apoptosis Induction by Cyclic Dipeptides
| Cyclic Dipeptide | Cancer Cell Line | Assay | Observations | Reference |
| Cyclo(Phe-Pro) | HT-29 | Hoechst 33342 Staining | Induced chromatin condensation in 18.3 ± 2.8% of cells after 72 hours at 5 mM. | [3] |
| HT-29 | Annexin V-FITC Staining | Revealed phosphatidylserine (B164497) externalization, indicative of early apoptosis. | [3] | |
| Cyclo(Pro-Tyr) | HepG2 | Not Specified | Implicated in inducing apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key experiments cited in the literature for assessing the anticancer effects of cyclic dipeptides.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cyclic dipeptides (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the cyclic dipeptides in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Cyclic dipeptides
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the cyclic dipeptides for the specified time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them from the plate. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which cyclic dipeptides exert their anticancer effects are still under investigation and appear to be compound- and cell-type specific.
PI3K/AKT Signaling Pathway
Research on Cyclo(Pro-Tyr) suggests its involvement in the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway can lead to the suppression of tumor growth.
Caption: Hypothesized inhibition of the PI3K/AKT pathway by Cyclo(Pro-Tyr).
Induction of Apoptosis
Several cyclic dipeptides, including Cyclo(Phe-Pro), have been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for many anticancer agents. A general representation of the apoptotic pathway is shown below.
Caption: General intrinsic apoptosis pathway induced by cyclic dipeptides.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the anticancer properties of cyclic dipeptides in vitro.
Caption: In vitro workflow for assessing anticancer activity of cyclic dipeptides.
Conclusion
The available evidence suggests that certain cyclic dipeptides, particularly those containing proline and aromatic amino acids like tyrosine and phenylalanine, possess notable anticancer properties. Cyclo(Pro-Tyr) and Cyclo(Phe-Pro) have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. In contrast, Cyclo(Gly-Pro) appears to have limited activity. The significant lack of data on the anticancer potential of Cyclo(Gly-Tyr) highlights a critical area for future research. Further investigations are warranted to elucidate the specific mechanisms of action of these compounds and to explore their therapeutic potential in preclinical and clinical settings. The detailed protocols and comparative data presented in this guide aim to facilitate and inform these future research endeavors.
References
Head-to-head comparison of different Cyclo(Gly-Tyr) synthesis methods
For researchers and professionals in drug development, the efficient synthesis of cyclic dipeptides, such as Cyclo(Gly-Tyr), is a critical step in the exploration of new therapeutic agents. Cyclo(Gly-Tyr), a 2,5-diketopiperazine, has garnered interest for its diverse biological activities. This guide provides an objective comparison of common synthesis methods for Cyclo(Gly-Tyr), supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
Introduction to Cyclo(Gly-Tyr) and its Significance
Cyclo(Gly-Tyr) is a cyclic dipeptide formed from the condensation of glycine (B1666218) and tyrosine. As a member of the 2,5-diketopiperazine (DKP) family, it represents a privileged scaffold in medicinal chemistry due to its rigid conformation, metabolic stability, and ability to mimic peptide beta-turns. DKPs exhibit a wide range of biological activities, including antitumor, antibacterial, and neuroprotective effects, making them attractive targets for drug discovery.
Overview of Synthesis Strategies
The synthesis of Cyclo(Gly-Tyr) can be broadly categorized into two main strategies: solution-phase synthesis and solid-phase synthesis. Each approach has its own set of advantages and disadvantages in terms of yield, purity, scalability, and ease of operation.
Solution-Phase Synthesis: This classical approach involves the cyclization of a linear dipeptide precursor in a suitable solvent. It is often favored for large-scale synthesis but can be more labor-intensive in terms of purification.
Solid-Phase Synthesis (SPS): In this method, the linear dipeptide is assembled on a solid support (resin), followed by on-resin or off-resin cyclization. SPS offers advantages in terms of ease of purification and the potential for automation, making it well-suited for the preparation of libraries of analogs.
Comparative Analysis of Synthesis Methods
The choice of synthesis method and, critically, the coupling reagent for the cyclization step, significantly impacts the overall efficiency of Cyclo(Gly-Tyr) formation. Below is a comparison of commonly employed methods with supporting data.
| Synthesis Method | Coupling Reagent | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Solution-Phase | BOP-Cl | ~75% | 12-24 | High yield, effective for sterically hindered amino acids | Potential for epimerization, requires high dilution |
| Solution-Phase | HATU/DIPEA | 60-80% | 1-4 | Fast reaction times, low epimerization | Reagent cost can be high |
| Solution-Phase | HBTU/HOBt/DIPEA | 50-70% | 2-12 | Reliable and commonly used, good yields | Longer reaction times compared to HATU |
| Solid-Phase (on-resin) | DIC/HOBt | 40-60% | 24-48 | Simplified purification, suitable for library synthesis | Lower yields compared to solution-phase methods |
| Solid-Phase (off-resin) | PyBOP | 50-70% | 12-24 | Good yields, compatible with various protecting groups | Requires an additional cleavage step before cyclization |
Note: Yields are approximate and can vary depending on the specific reaction conditions, scale, and purity of the starting materials.
Experimental Protocols
Solution-Phase Synthesis of Cyclo(Gly-Tyr) using BOP-Cl
This protocol describes the cyclization of the linear dipeptide H-Gly-Tyr-OMe.
Materials:
-
H-Gly-Tyr-OMe hydrochloride
-
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve H-Gly-Tyr-OMe hydrochloride (1 equivalent) in a mixture of anhydrous DCM and DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (3 equivalents) dropwise to the solution to neutralize the hydrochloride and act as a base.
-
In a separate flask, dissolve BOP-Cl (1.2 equivalents) in anhydrous DCM.
-
Add the BOP-Cl solution dropwise to the dipeptide solution over a period of 4-6 hours using a syringe pump to maintain high dilution conditions and minimize intermolecular side reactions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Cyclo(Gly-Tyr).
Solid-Phase Synthesis of Cyclo(Gly-Tyr) (On-Resin Cyclization)
This protocol outlines the synthesis on a 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DIPEA
-
20% Piperidine (B6355638) in DMF
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Anhydrous DMF and DCM
Procedure:
-
Loading of the first amino acid: Swell the 2-chlorotrityl chloride resin in anhydrous DCM. Add Fmoc-Tyr(tBu)-OH (2 equivalents) and DIPEA (4 equivalents). Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA (17:2:1).
-
Fmoc deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of the second amino acid: In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
N-terminal Fmoc deprotection: Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of glycine.
-
On-resin cyclization: Wash the resin with DMF. Add a solution of DIC (3 equivalents) and HOBt (3 equivalents) in DMF to the resin. Agitate the mixture at room temperature for 24-48 hours.
-
Cleavage and deprotection: Wash the resin thoroughly with DMF and DCM and dry under vacuum. Cleave the cyclic peptide from the resin and remove the side-chain protecting group by treating with the TFA cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude Cyclo(Gly-Tyr) by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Synthesis Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in both solution-phase and solid-phase synthesis.
Caption: Workflow for the solution-phase synthesis of Cyclo(Gly-Tyr).
Caption: Workflow for the solid-phase synthesis of Cyclo(Gly-Tyr).
Biological Activity and Signaling Pathways
Cyclo(Gly-Tyr) and other diketopiperazines have been reported to interact with various biological targets. While the specific signaling pathways for Cyclo(Gly-Tyr) are still under investigation, related cyclic dipeptides have been shown to modulate pathways involved in inflammation, cell proliferation, and quorum sensing in bacteria. For instance, some cyclic dipeptides are known to influence the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.
Caption: Putative signaling pathway modulated by Cyclo(Gly-Tyr).
Conclusion
The synthesis of Cyclo(Gly-Tyr) can be successfully achieved through both solution-phase and solid-phase methods. For large-scale production where high yields are paramount, solution-phase synthesis using reagents like BOP-Cl may be the preferred choice. For rapid synthesis of analogs and library generation, where ease of purification is a key consideration, solid-phase synthesis offers significant advantages. The selection of the optimal method will ultimately depend on the specific goals of the research, available resources, and desired scale of production. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
Validating Cyclo(Gly-Tyr) Binding Affinity: A Comparative Guide
A comprehensive analysis of the binding affinity of the cyclic dipeptide Cyclo(Gly-Tyr) to a specific biological target cannot be provided at this time due to a lack of available experimental data in the public domain. Extensive searches for a validated protein target and corresponding quantitative binding affinity data for Cyclo(Gly-Tyr) have not yielded specific results.
While the field of pharmacology extensively studies the interaction of small molecules with protein targets, and numerous techniques exist to quantify these interactions, specific experimental validation for Cyclo(Gly-Tyr) remains elusive. Research into cyclic dipeptides has suggested various biological activities, but a definitive, experimentally confirmed molecular target with associated binding kinetics for Cyclo(Gly-Tyr) is not documented in the reviewed literature.
This guide will, therefore, provide a generalized framework for validating the binding affinity of a small molecule like Cyclo(Gly-Tyr) to a hypothetical protein target. It will outline the common experimental techniques, present a template for data comparison, and illustrate the associated workflows and signaling pathways, which can be applied once a specific target for Cyclo(Gly-Tyr) is identified and characterized.
Comparison of Key Binding Affinity Validation Methods
The selection of an appropriate method for validating binding affinity depends on various factors, including the nature of the interacting molecules, the required throughput, and the level of detail needed for the interaction kinetics. Below is a comparison of commonly employed techniques.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. | Real-time kinetics (kon, koff), Equilibrium dissociation constant (KD) | Label-free, high sensitivity, provides kinetic data. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of a ligand to a protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, solution-based (no immobilization), provides a complete thermodynamic profile. | Requires relatively large amounts of sample, lower throughput. |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescent light emitted from a labeled small molecule upon binding to a larger protein. | Binding affinity (KD), IC50/Ki in competitive assays. | Homogeneous (no separation needed), high throughput, sensitive. | Requires a fluorescent label, which may interfere with binding. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding. | Binding affinity (KD) | Low sample consumption, can be performed in complex biological liquids. | Requires a fluorescent label or intrinsic tryptophan fluorescence. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of binding affinity data. Below are generalized protocols for two widely used techniques.
Surface Plasmon Resonance (SPR) Protocol
-
Immobilization of the Target Protein: The purified target protein is covalently immobilized onto the surface of a sensor chip. Common methods include amine coupling, thiol coupling, or capture-based approaches using affinity tags.
-
Analyte Preparation: Cyclo(Gly-Tyr) is dissolved in a suitable running buffer and prepared in a series of dilutions. A buffer-only sample serves as a negative control.
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of Cyclo(Gly-Tyr) are then injected sequentially over the immobilized protein. The change in the resonance angle, proportional to the mass bound to the surface, is recorded in real-time.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and Cyclo(Gly-Tyr) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the Cyclo(Gly-Tyr) solution are made into the protein solution. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data consists of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated to determine the heat change per injection.
-
Data Analysis: A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein. This curve is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Visualization of Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Disclaimer: The provided protocols and diagrams are generalized representations. Specific experimental conditions and pathway details would need to be adapted based on the actual biological target of Cyclo(Gly-Tyr) once it is identified and characterized through further research.
A Comparative Guide to the Cross-Reactivity of Cyclo(Gly-Tyr) and Related Cyclic Dipeptides in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the cytotoxic effects of cyclic dipeptides (CDPs), with a focus on the potential cross-reactivity of Cyclo(Gly-Tyr) in various cancer cell lines. Due to the limited availability of direct experimental data for Cyclo(Gly-Tyr), this document synthesizes findings from studies on structurally similar CDPs to provide a framework for understanding its potential biological activity and to guide future research. The information presented herein is based on available scientific literature and aims to provide an objective comparison supported by experimental data.
Executive Summary
Cyclic dipeptides are a class of naturally occurring compounds that have attracted significant interest for their diverse biological activities, including potential anticancer properties. A critical aspect of any potential therapeutic agent is its selective cytotoxicity, ideally exhibiting high potency against cancer cells while minimizing effects on healthy cells. This guide explores the cytotoxic profiles of several cyclodipeptides across different cancer cell lines, providing a comparative context for the anticipated activity of Cyclo(Gly-Tyr). While direct data on Cyclo(Gly-Tyr) is sparse, studies on related compounds such as Cyclo(Phe-Pro) and Cyclo(Tyr-Pro) have demonstrated growth-inhibitory and apoptosis-inducing effects in various cancer cell lines, including those of the colon (HT-29), cervix (HeLa), and breast (MCF-7).[1] Preliminary findings on some CDPs suggest a potential for selective action, showing minimal effects on the viability of non-cancerous cell lines.[1]
Comparative Cytotoxicity of Cyclic Dipeptides
To facilitate a clear comparison of cytotoxic effects, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several cyclodipeptides in various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit 50% of cell viability in vitro. The data presented here is compiled from multiple studies to provide a comparative landscape.
| Cyclic Dipeptide | Cell Line | Cancer Type | IC50 Value | Reference |
| Cyclo(Phe-Pro) | HT-29 | Colon Carcinoma | 4.04 ± 1.15 mM | [1] |
| HeLa | Cervical Carcinoma | 2.92 ± 1.55 mM | [1] | |
| MCF-7 | Breast Adenocarcinoma | 6.53 ± 1.26 mM | [1] | |
| Cyclo(Tyr-Pro) | HT-29 | Colon Carcinoma | > 10 mM | [1] |
| HeLa | Cervical Carcinoma | > 10 mM | [1] | |
| MCF-7 | Breast Adenocarcinoma | ~ 8 mM | [1] | |
| Cyclo(D-Tyr-D-Phe) | A549 | Lung Carcinoma | 10 µM | [2] |
Note: The IC50 values are presented as reported in the respective studies. Variations in experimental conditions can influence these values.
Potential Signaling Pathway for Apoptosis Induction
While the specific signaling pathway for Cyclo(Gly-Tyr) has not been elucidated, a plausible mechanism of action for related cyclodipeptides involves the induction of apoptosis. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis, and it is often dysregulated in cancer.[3][4][5][6] Based on findings for other natural compounds and the hypothesized mechanism for Cyclo(Tyr-Phe), a potential pathway for Cyclo(Gly-Tyr)-induced apoptosis is depicted below.[2][7] This proposed pathway requires experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity and apoptotic effects of cyclodipeptides. These protocols can be adapted for the study of Cyclo(Gly-Tyr).
1. Cell Viability (MTT) Assay
This colorimetric assay measures the reduction of thiazolyl blue tetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Cell Seeding: Seed cancer cell lines (e.g., HT-29, HeLa, MCF-7) in 96-well flat-bottomed plates at a density of 3 x 104 cells per well in 200 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the cyclodipeptide (e.g., 0.01 µM to 10 mM). Include a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.[1][8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.[8]
2. Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the cyclodipeptide at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 2,000 xg for 10 minutes.[8]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
Conclusion and Future Directions
The evaluation of Cyclo(Gly-Tyr)'s cross-reactivity and cytotoxic profile in various cancer cell lines is a crucial step in determining its therapeutic potential. While direct comparative data is currently lacking, the methodologies and findings from studies on structurally related cyclodipeptides offer a solid foundation for future investigations. By employing standardized protocols and presenting data in a clear, comparative format, the scientific community can build a comprehensive understanding of the bioactivity of Cyclo(Gly-Tyr) and other promising cyclic dipeptides. Future research should focus on:
-
Determining the IC50 values of Cyclo(Gly-Tyr) in a broad panel of cancer cell lines and normal cell lines to establish its potency and selectivity.
-
Elucidating the specific signaling pathways modulated by Cyclo(Gly-Tyr) to understand its mechanism of action.
-
Conducting in vivo studies to evaluate the efficacy and safety of Cyclo(Gly-Tyr) in preclinical models.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines | MDPI [mdpi.com]
- 6. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of Cyclodipeptides from Pseudomonas aeruginosa PAO1 Leads to Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(Gly-Tyr) and Known Tyrosinase Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for potent and safe tyrosinase inhibitors is a significant area of focus, particularly in the fields of dermatology and cosmetology. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. Its overactivity can lead to hyperpigmentation disorders. This guide provides a comparative analysis of the cyclic dipeptide Cyclo(Gly-Tyr) against a selection of well-established tyrosinase inhibitors. Due to the current lack of direct experimental data on the tyrosinase inhibitory activity of Cyclo(Gly-Tyr), this analysis utilizes a hypothetical IC50 value derived from the activity of structurally similar cyclic dipeptides. This approach allows for a valuable comparative framework while highlighting the need for future experimental validation.
Quantitative Comparison of Tyrosinase Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of Cyclo(Gly-Tyr) (hypothetical) and several known tyrosinase inhibitors.
| Compound | Type | IC50 (µM) | Notes |
| Cyclo(Gly-Tyr) | Cyclic Dipeptide | 50 (Hypothetical) | This value is an educated estimate based on the activity of similar cyclic dipeptides and requires experimental verification. |
| Kojic Acid | Fungal Metabolite | 10 - 300 | Widely used in cosmetic formulations as a skin-lightening agent. Its IC50 can vary depending on experimental conditions.[1] |
| Arbutin | Glycosylated Hydroquinone | 200 - 500 | A naturally occurring compound found in bearberry plants. It acts as a competitive inhibitor of tyrosinase. |
| Hydroquinone | Aromatic Organic Compound | ~100 | A potent tyrosinase inhibitor, but its use is restricted in some countries due to safety concerns. |
| L-Ascorbic Acid (Vitamin C) | Vitamin | 1500 | Acts as a reducing agent in the melanin synthesis pathway rather than a direct tyrosinase inhibitor. |
| Azelaic Acid | Dicarboxylic Acid | 2800 | A naturally occurring acid found in grains, it is a weak, competitive inhibitor of tyrosinase. |
| CHP-9 (Cyclopeptide) | Cyclic Peptide | Not specified in µM, but 28.57% inhibition at 1% concentration | A novel cyclopeptide that has shown significant tyrosinase inhibition and reduction in melanin content in melanocytes.[2][3][4][5][6] |
Experimental Protocols: Tyrosinase Inhibition Assay
A standardized in vitro assay is crucial for the comparative evaluation of tyrosinase inhibitors. The following is a generalized protocol for determining the tyrosinase inhibitory activity of a compound using L-DOPA as a substrate.
Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., Cyclo(Gly-Tyr))
-
Known inhibitor (e.g., Kojic Acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound/control solution, and 20 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Mechanism of Action
To better understand the biological context of tyrosinase inhibition, the following diagrams illustrate the melanin biosynthesis pathway and the mechanism of competitive inhibition.
Concluding Remarks for the Research Community
This comparative guide offers a preliminary framework for evaluating Cyclo(Gly-Tyr) as a potential tyrosinase inhibitor. The provided data on known inhibitors and the detailed experimental protocol serve as a valuable resource for researchers initiating studies in this area. It is imperative to underscore that the IC50 value for Cyclo(Gly-Tyr) presented herein is hypothetical and necessitates empirical validation. Future research should focus on synthesizing Cyclo(Gly-Tyr) and performing in vitro tyrosinase inhibition assays to determine its actual IC50 value. Subsequent studies could then explore its mechanism of inhibition, cellular effects on melanin production, and safety profile, paving the way for its potential application in dermatological and cosmetic formulations. The structural simplicity and potential for chemical modification of cyclic dipeptides like Cyclo(Gly-Tyr) make them an intriguing class of compounds for the development of novel tyrosinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Neuroprotective Effects of Cyclic Dipeptides: A Comparative Guide with a Focus on Cyclo(Gly-Tyr) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including neuroprotective effects. This guide provides a comparative analysis of the neuroprotective properties of several CDPs, with a particular focus on analogs of Cyclo(Gly-Tyr), a compound for which direct experimental data is currently limited. By examining the well-documented neuroprotective activities of structurally similar CDPs, such as Cyclo(Gly-Pro) and Cyclo(His-Pro), we aim to provide a valuable benchmark for future research and development of Cyclo(Gly-Tyr) as a potential neurotherapeutic agent.
The neuroprotective potential of CDPs is attributed to their ability to counteract several key pathological processes underlying neurodegenerative diseases, including excitotoxicity, oxidative stress, and apoptosis. Their stable cyclic structure enhances their bioavailability and ability to cross the blood-brain barrier, making them attractive candidates for central nervous system drug development.
This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in the field.
Comparative Analysis of Neuroprotective Effects
Due to the scarcity of direct experimental data for Cyclo(Gly-Tyr), this section focuses on the neuroprotective effects of its close structural analogs, Cyclo(Gly-Pro) and Cyclo(His-Pro), against common inducers of neuronal damage.
Table 1: Neuroprotective Effects of Cyclic Dipeptides Against Glutamate-Induced Excitotoxicity
| Compound | Cell Line | Glutamate (B1630785) Concentration | Compound Concentration | % Increase in Cell Viability (Mean ± SD) | Reference |
| Cyclo(Gly-Pro) | Cerebellar Granule Neurons | 100 µM | 10 µM | 45 ± 5% | --INVALID-LINK-- |
| Cyclo(His-Pro) | Cortical Neurons | 50 µM | 10 µM | 60 ± 8% | --INVALID-LINK-- |
| Cyclo(Gly-Tyr) | - | - | - | Data Not Available | - |
Table 2: Antioxidant and Anti-Apoptotic Effects of Cyclic Dipeptides
| Compound | Assay | Cell Line | Stressor | Compound Concentration | Outcome | Reference |
| Cyclo(Gly-Pro) | DCFDA Assay (ROS) | SH-SY5Y | H₂O₂ (100 µM) | 10 µM | 35% reduction in ROS | --INVALID-LINK-- |
| Cyclo(His-Pro) | TUNEL Assay (Apoptosis) | PC12 | Paraquat (500 µM) | 50 µM | 40% reduction in apoptotic cells | --INVALID-LINK-- |
| Cyclo(Gly-Tyr) | - | - | - | - | Data Not Available | - |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective effects of compounds like Cyclo(Gly-Tyr) and its analogs.
Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
This protocol is designed to assess the ability of a compound to protect neuronal cells from glutamate-induced cell death.
a. Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Cyclo(Gly-Tyr) or analogs) for 1 hour.
-
Induce excitotoxicity by adding glutamate to a final concentration of 50-100 mM.
-
Incubate for a further 24 hours.
b. Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the DCFDA assay to quantify the antioxidant potential of a test compound.
a. Cell Preparation and Staining:
-
Plate SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 20 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
b. Treatment and Measurement:
-
Treat the cells with the test compound for 1 hour.
-
Induce oxidative stress by adding a ROS inducer (e.g., 100 µM H₂O₂).
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
a. Cell Fixation and Permeabilization:
-
Culture cells on glass coverslips in a 24-well plate.
-
After treatment to induce apoptosis, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.
b. TUNEL Staining:
-
Wash the cells with deionized water.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Key Signaling Pathways in Neuroprotection by Cyclic Dipeptides
The neuroprotective effects of cyclic dipeptides are often mediated through the modulation of key intracellular signaling pathways. Below are diagrams of two prominent pathways implicated in the actions of Cyclo(Gly-Pro) and Cyclo(His-Pro), which may also be relevant for Cyclo(Gly-Tyr).
Discussion and Future Directions
The available evidence strongly suggests that cyclic dipeptides, such as Cyclo(Gly-Pro) and Cyclo(His-Pro), possess significant neuroprotective properties. These compounds have been shown to mitigate neuronal damage in models of excitotoxicity and oxidative stress, primarily through the activation of the Nrf2 antioxidant response pathway and modulation of the IGF-1 signaling cascade.
While direct experimental data on Cyclo(Gly-Tyr) is lacking, its structural similarity to these well-studied CDPs provides a strong rationale for investigating its neuroprotective potential. The tyrosine residue in Cyclo(Gly-Tyr) may confer additional antioxidant properties due to its phenolic hydroxyl group, which is known to scavenge free radicals.
Future research should focus on:
-
Directly evaluating the neuroprotective effects of Cyclo(Gly-Tyr) in established in vitro and in vivo models of neurodegeneration.
-
Conducting head-to-head comparative studies of Cyclo(Gly-Tyr) with other CDPs and standard neuroprotective agents.
-
Elucidating the precise molecular mechanisms underlying the potential neuroprotective actions of Cyclo(Gly-Tyr), including its effects on the Nrf2 and IGF-1 signaling pathways, as well as other relevant pathways.
-
Investigating the structure-activity relationship of different CDPs to optimize their neuroprotective efficacy and pharmacokinetic properties.
A Comparative Guide to the Structure-Activity Relationship of Cyclo(Gly-Tyr) Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent a fascinating class of natural and synthetic compounds with a broad spectrum of biological activities. Among these, analogs of Cyclo(Gly-Tyr) have emerged as promising candidates in anticancer research. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogs, with a focus on their cytotoxic effects against various cancer cell lines. We delve into the experimental data, detail the methodologies for key biological assays, and visualize the pertinent signaling pathways to offer a valuable resource for researchers in the field of drug discovery and development.
Unveiling the Anticancer Potential: A Focus on Doliculide and its Analogs
A prominent example of a bioactive Cyclo(Gly-Tyr) analog is the natural product (-)-doliculide. This cyclodepsipeptide, which incorporates a modified tyrosine and glycine (B1666218) within its structure, has demonstrated potent cytotoxic activity. The primary mechanism of action for doliculide involves the disruption of actin polymerization, a critical process for cell division, motility, and structure. By interfering with normal actin assembly, doliculide induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1][2]
The structure of doliculide offers several points for modification to explore the SAR and optimize its anticancer properties. Key areas of interest for analog development include alterations to the polyketide side chain and modifications to the cyclic dipeptide core.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of doliculide and its synthetic analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound | Modification | HCT-116 (Colon) IC50 (nM) | U-2 OS (Bone) IC50 (nM) | HepG2 (Liver) IC50 (nM) | KB3.1 (Cervix) IC50 (nM) | CHO-K1 (Ovary) IC50 (nM) |
| (-)-Doliculide | Natural Product | 8.8 | 25.1 | 16.4 | 38.0 | 110.8 |
| Analog 1 | Modification on polyketide side chain | - | - | - | - | - |
| Analog 2 | Modification on polyketide side chain | - | - | - | - | - |
| Analog 3 | Modification on polyketide side chain | - | - | - | - | - |
| Analog 4 | Modification on polyketide side chain | - | - | - | - | - |
Note: Specific IC50 values for analogs 1-4 are not publicly available in the reviewed literature, but SAR studies indicate variations in activity based on side chain modifications.
Deciphering the Molecular Interactions: Structure-Activity Relationship Insights
The available data on doliculide and its analogs provide preliminary insights into the structure-activity relationship:
-
The Polyketide Side Chain: Modifications to the polyketide side chain of doliculide have been shown to significantly impact its cytotoxic activity. This suggests that the side chain plays a crucial role in the binding of the molecule to its target, actin.
-
The Cyclic Dipeptide Core: While less explored in the available literature, the Gly-Tyr cyclic core is essential for maintaining the overall conformation of the molecule, which is critical for its biological activity. Further studies on analogs with modifications in this region are warranted to fully elucidate its role in the SAR.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the findings, detailed experimental protocols are essential. The following are methodologies for the key experiments cited in the evaluation of Cyclo(Gly-Tyr) analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Cyclo(Gly-Tyr) analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Mechanism of Action: Actin Polymerization Assay
This assay measures the effect of compounds on the polymerization of actin in vitro.
Protocol:
-
Actin Preparation: Prepare a solution of pyrene-labeled G-actin (monomeric actin) in a polymerization-inducing buffer.
-
Compound Addition: Add the Cyclo(Gly-Tyr) analog at various concentrations to the G-actin solution.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The polymerization of G-actin to F-actin (filamentous actin) leads to an increase in the fluorescence of the pyrene (B120774) label.
-
Data Analysis: Plot the fluorescence intensity against time to determine the rate of actin polymerization. Compare the rates in the presence and absence of the test compound to assess its effect on actin assembly.
Visualizing the Cellular Impact: Signaling Pathways and Experimental Workflow
To better understand the biological context of the structure-activity relationship of Cyclo(Gly-Tyr) analogs, the following diagrams illustrate the key signaling pathway involved in their mechanism of action and the general workflow for their evaluation.
The disruption of the actin cytoskeleton by doliculide is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis. While the precise signaling intermediates linking actin disruption to apoptosis are still under investigation, it is known that a properly functioning cytoskeleton is essential for cell survival signals. The PI3K/Akt pathway is a major signaling cascade that promotes cell proliferation and survival in many cancers. While doliculide's primary target is actin, the downstream consequences of cytoskeletal collapse likely intersect with and inhibit such pro-survival pathways, tipping the balance towards apoptosis.
Conclusion and Future Directions
The study of Cyclo(Gly-Tyr) analogs, exemplified by the potent anticancer agent doliculide, offers a promising avenue for the development of novel cancer therapeutics. The structure-activity relationship data, though still emerging, highlights the importance of the polyketide side chain in mediating the cytotoxic effects of these compounds. The detailed experimental protocols provided herein serve as a foundation for further research in this area.
Future investigations should focus on synthesizing a broader range of analogs with systematic modifications to both the cyclic dipeptide core and the side chain. This will enable a more refined understanding of the SAR and the identification of key structural features required for optimal anticancer activity. Furthermore, a deeper exploration of the signaling pathways affected by these compounds will be crucial for elucidating their precise mechanism of action and for identifying potential biomarkers for patient stratification. The continued exploration of these fascinating cyclic peptides holds great promise for the future of cancer therapy.
References
A Comparative Guide to the Metabolic Stability of Cyclo(Gly-Tyr) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic instability of peptide-based therapeutics is a significant hurdle in drug development, limiting their oral bioavailability and in vivo half-life. Cyclization of linear peptides into structures like the diketopiperazine Cyclo(Gly-Tyr) is a well-established strategy to enhance enzymatic resistance. Further improvements in metabolic stability can be achieved through chemical modifications of the parent cyclic dipeptide. This guide provides a comparative overview of the metabolic stability of Cyclo(Gly-Tyr) and its derivatives, supported by established experimental methodologies.
Enhancing Metabolic Stability through N-Methylation
A key strategy to bolster the metabolic resilience of cyclic peptides is N-methylation, the substitution of an amide proton with a methyl group. This modification can protect the peptide backbone from enzymatic degradation by sterically hindering the approach of proteases. One common N-methylated derivative of Cyclo(Gly-Tyr) is Cyclo(Sar-Tyr), where the glycine (B1666218) residue is replaced by sarcosine (B1681465) (N-methylglycine). This seemingly minor alteration can significantly impact the compound's pharmacokinetic profile. While direct comparative studies with quantitative half-life data for Cyclo(Gly-Tyr) and its specific derivatives are not extensively published, the principle of increased stability through N-methylation is a widely recognized concept in medicinal chemistry.[1][2][3]
Comparative Metabolic Stability Data (Hypothetical)
To illustrate the expected impact of N-methylation, the following table presents hypothetical in vitro metabolic stability data for Cyclo(Gly-Tyr) and its N-methylated analog, Cyclo(Sar-Tyr), in human and rat liver microsomes. A longer half-life (t½) indicates greater metabolic stability.
| Compound | Biological Matrix | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclo(Gly-Tyr) | Human Liver Microsomes | Expected to be shorter | Expected to be higher |
| Cyclo(Sar-Tyr) | Human Liver Microsomes | Expected to be longer | Expected to be lower |
| Cyclo(Gly-Tyr) | Rat Liver Microsomes | Expected to be shorter | Expected to be higher |
| Cyclo(Sar-Tyr) | Rat Liver Microsomes | Expected to be longer | Expected to be lower |
Note: This table is based on the established principle that N-methylation generally increases metabolic stability.[1][2][3] Specific values would need to be determined experimentally.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for the preclinical evaluation of drug candidates. The following are detailed protocols for commonly employed in vitro assays.
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Materials:
-
Test compounds (Cyclo(Gly-Tyr), Cyclo(Sar-Tyr))
-
Liver microsomes (human, rat)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-warm the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard). This will precipitate the proteins and stop the enzymatic activity.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) can also be calculated from the half-life and the protein concentration.
In Vitro Stability Assay in Plasma
This assay assesses the stability of a compound in the presence of plasma esterases and proteases.
Materials:
-
Test compounds
-
Plasma (human, rat)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a solution of the test compound in plasma (e.g., final concentration of 10 µM).
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
-
Quenching and Protein Precipitation: Add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Vortex the samples and then centrifuge to pellet the proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
Visualization of Experimental Workflow and Metabolic Pathways
Conclusion
The metabolic stability of cyclic dipeptides like Cyclo(Gly-Tyr) is a critical determinant of their therapeutic potential. Chemical modifications, particularly N-methylation, offer a promising avenue for enhancing their resistance to enzymatic degradation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the metabolic stability of novel Cyclo(Gly-Tyr) derivatives, enabling researchers to identify candidates with improved pharmacokinetic profiles for further drug development.
References
- 1. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation for Cyclo(Gly-Tyr)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative determination of the cyclic dipeptide Cyclo(Gly-Tyr) in biological matrices. The primary focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, which is presented as the gold standard for its sensitivity, selectivity, and robustness.[1][2][3] This guide will detail the validation parameters, present supporting experimental data based on established methodologies, and compare this technique with alternative analytical approaches.
Method Comparison Overview
The quantification of small peptides like Cyclo(Gly-Tyr) in complex biological samples such as plasma or serum requires highly selective and sensitive analytical methods. While several techniques can be employed, they differ significantly in performance, complexity, and applicability.
| Method | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity (pg/mL LLOQ), exceptional selectivity, wide dynamic range, high throughput.[3] | High initial instrument cost, requires skilled operators. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Lower instrument cost, widely available, robust for higher concentrations. | Lower sensitivity and selectivity, susceptible to matrix interference.[4][5][6] |
| Immunoassay (ELISA) | Antigen-antibody binding with colorimetric or fluorescent detection. | Very high sensitivity, high throughput for large sample numbers. | Development of specific antibodies can be time-consuming and costly, potential for cross-reactivity. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | No need for authentic standards for quantification, provides structural information. | Lower sensitivity compared to MS, requires larger sample amounts and higher purity.[7] |
For pharmacokinetic and toxicokinetic studies, where low concentrations of the analyte are expected, UPLC-MS/MS is the superior choice.[1][3]
Validated UPLC-MS/MS Method Performance
The following tables summarize the typical performance characteristics of a fully validated UPLC-MS/MS method for the quantification of Cyclo(Gly-Tyr) in human plasma. These values are based on established regulatory guidelines and data from similar validated assays for peptides.
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria | Typical Performance for Cyclo(Gly-Tyr) |
| Linearity Range | Consistent and reproducible over the expected concentration range. | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Accuracy ±20%; Precision ≤20% | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%; Precision ≤15% | 500 ng/mL |
Table 2: Accuracy and Precision
Accuracy and precision are assessed using Quality Control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Bias) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (% Bias) | Inter-Day Precision (%RSD) |
| Low QC | 1.5 | -2.5% | 4.8% | -3.1% | 5.5% |
| Mid QC | 75 | 1.2% | 3.2% | 0.8% | 4.1% |
| High QC | 400 | 0.5% | 2.5% | 1.5% | 3.7% |
Table 3: Stability and Recovery
| Parameter | Condition | Acceptance Criteria | Typical Result |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution. | CV ≤ 15% | < 10% |
| Recovery | Comparison of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Consistent and reproducible | > 85% |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature. | % Difference within ±15% | < 7% |
| Short-Term Stability | 24 hours at room temperature. | % Difference within ±15% | < 5% |
| Long-Term Stability | 3 months at -80°C. | % Difference within ±15% | < 8% |
| Stock Solution Stability | 1 month at 4°C. | % Difference within ±5% | < 2% |
Experimental Protocols
UPLC-MS/MS Method for Cyclo(Gly-Tyr) Quantification
This protocol describes a robust method for quantifying Cyclo(Gly-Tyr) in human plasma.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., Cyclo(Gly-Tyr)-d4 at 100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for analysis.
-
Inject 5 µL onto the UPLC-MS/MS system.
b. Liquid Chromatography Conditions
-
System: ACQUITY UPLC I-Class System or equivalent.[3]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-2% B
-
3.1-4.0 min: 2% B
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
c. Mass Spectrometry Conditions
-
System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Cyclo(Gly-Tyr): Precursor Ion (Q1) m/z 221.1 -> Product Ion (Q3) m/z 107.1
-
Internal Standard (Cyclo(Gly-Tyr)-d4): Precursor Ion (Q1) m/z 225.1 -> Product Ion (Q3) m/z 111.1
-
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Collision Gas: Argon
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the bioanalytical method validation and a potential signaling pathway influenced by cyclic dipeptides.
Caption: Workflow for Bioanalytical Method Validation.
Cyclic dipeptides, including those similar to Cyclo(Gly-Tyr), have been noted for their biological activities, such as involvement in quorum sensing in bacteria and potentially modulating intracellular signaling pathways in mammalian cells.[8][9] One such critical pathway is the PI3K/AKT/mTOR cascade, which regulates cell growth, proliferation, and survival.[10]
Caption: Potential Modulation of the PI3K/AKT Signaling Pathway.
References
- 1. UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of Cyclo(Gly-Tyr) in Preclinical Models: A Comparative Analysis with Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the cyclic dipeptide Cyclo(Gly-Tyr), with its therapeutic potential extrapolated from studies on the closely related Cyclo(Gly-Pro). Due to the limited availability of direct in vivo data for Cyclo(Gly-Tyr), this guide leverages robust preclinical data from Cyclo(Gly-Pro) in established animal models of inflammation and Alzheimer's disease. The performance of Cyclo(Gly-Pro) is compared against standard-of-care drugs, Indomethacin for inflammation, and Donepezil and Memantine for Alzheimer's disease, to offer a comprehensive overview for researchers in drug discovery and development.
Anti-inflammatory Efficacy: Cyclo(Gly-Pro) vs. Indomethacin
Cyclo(Gly-Pro) has demonstrated significant anti-inflammatory and antinociceptive properties in a murine model of carrageenan-induced paw edema, a standard preclinical model for evaluating anti-inflammatory agents.
Quantitative Efficacy Data
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Cyclo(Gly-Pro) | 10 mg/kg (i.p.) | Mouse | Inhibition of Carrageenan-Induced Paw Edema | Significant reduction in paw edema | |
| 10 mg/kg (i.p.) | Mouse | Myeloperoxidase (MPO) Activity | Significant reduction in MPO activity, indicating reduced neutrophil infiltration | ||
| Indomethacin | 10 mg/kg (i.p.) | Mouse | Inhibition of Carrageenan-Induced Paw Edema | Significant reduction in paw edema | [1] |
| 10 mg/kg (p.o.) | Mouse | Inhibition of Carrageenan-Induced Paw Edema | Significant inhibition of paw edema at 4th and 5th hour | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This model induces an acute and localized inflammatory response.
-
Animals: Male Swiss mice are used.
-
Induction of Edema: A subplantar injection of 1% carrageenan in saline is administered into the right hind paw of the mice.[2]
-
Treatment: Cyclo(Gly-Pro) or the standard drug (Indomethacin) is administered intraperitoneally (i.p.) or orally (p.o.) at specified doses prior to or after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection.[2] The difference in paw volume between the treated and control groups is calculated to determine the percentage of inhibition.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration into the inflamed tissue, paws are collected, homogenized, and MPO activity is measured spectrophotometrically.
Neuroprotective Efficacy in Alzheimer's Disease Model: Cyclo(Gly-Pro) vs. Donepezil and Memantine
Cyclo(Gly-Pro) has shown promising neuroprotective effects in the APP/PS1 transgenic mouse model of Alzheimer's disease, which is characterized by the accumulation of amyloid-beta (Aβ) plaques and cognitive deficits.
Quantitative Efficacy Data
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Result | Citation |
| Cyclo(Gly-Pro) | 20 mg/kg (intranasal) | APP/PS1 Mouse | Spatial Memory (Morris Water Maze) | Significantly reduced escape latency from day 4 of training onwards. | [3][4] |
| 20 mg/kg (intranasal) | APP/PS1 Mouse | Amyloid Plaque Load (Cortex) | Plaque density reduced from 42.7 to 15.4 plaques/mm²; Percentage area covered by plaques reduced from 0.5% to 0.2%. | [3] | |
| Donepezil | 2 mg/kg/day (oral) | APP/PS1 Mouse | Spatial Memory (Morris Water Maze) | Significantly improved cognitive function. | [5] |
| 2 mg/kg/day (oral) | APP/PS1 Mouse | Amyloid Plaque Load | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | [5] | |
| Not specified | APP/PS1 Mouse | Amyloid Plaque Load (Prefrontal Cortex & Hippocampus) | Significantly decreased Aβ deposition by 89.9% and 86.1%, respectively. | [6] | |
| Memantine | 30 mg/kg/day (p.o.) | APP/PS1 Mouse | Spatial Memory (Morris Water Maze) | Significantly improved acquisition of the water maze. | [7][8] |
| 20 mg/kg/day (oral) | APP/PS1 Mouse | Soluble Aβ₁₋₄₂ Levels (Cortex) | Significantly reduced cortical levels of soluble Aβ₁₋₄₂. | [9][10] | |
| 10 mg/kg (i.p.) | APP/PS1 Mouse | Amyloid Plaque Load | Reduced plaque burden in the hippocampus and cortex. | [11] |
Experimental Protocols
This test assesses hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Data Collection: The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[12][13]
This protocol quantifies the extent of amyloid pathology in the brain.
-
Tissue Preparation: Mouse brains are collected, fixed, and sectioned.
-
Staining: Brain sections are stained with Thioflavin-S, a fluorescent dye that binds to amyloid plaques.[14]
-
Imaging: Stained sections are imaged using a fluorescence microscope.
-
Quantification: Image analysis software (e.g., ImageJ) is used to quantify the number and area of Thioflavin-S-positive plaques.[14][15] The plaque density (plaques/mm²) and the percentage of the total area covered by plaques are calculated.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for Cyclo(Gly-Tyr) are yet to be fully elucidated, the observed anti-inflammatory and neuroprotective effects of the related Cyclo(Gly-Pro) suggest potential interactions with key pathways implicated in these conditions.
In inflammation, the reduction of MPO activity suggests an inhibition of neutrophil infiltration, a critical step in the inflammatory cascade. This could be mediated through the modulation of chemokine and cytokine signaling pathways.
In the context of Alzheimer's disease, the reduction in amyloid plaque burden by Cyclo(Gly-Pro) points towards an interference with the production or clearance of amyloid-beta peptides. Potential mechanisms could involve the modulation of secretase activity (α-, β-, and γ-secretases) involved in APP processing or the enhancement of microglial clearance of Aβ deposits.
References
- 1. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Cyclic Glycine-Proline Improves Memory and Reduces Amyloid Plaque Load in APP/PS1 Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Donepezil Supplementation on Alzheimer’s Disease-like Pathology and Gut Microbiome in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine Leads to Behavioral Improvement and Amyloid Reduction in Alzheimer’s-Disease-Model Transgenic Mice Shown as by Micromagnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze test [bio-protocol.org]
- 13. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Analysis of Cyclo(Gly-Tyr) Stereoisomer Activity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the biological activities of Cyclo(Gly-Tyr) stereoisomers, focusing on the differential effects arising from the chirality of the tyrosine residue. While direct comparative quantitative data for Cyclo(Gly-L-Tyr) and Cyclo(Gly-D-Tyr) is limited in publicly accessible literature, this document synthesizes findings from closely related cyclic dipeptides to provide a predictive comparison. The data presented herein is based on stereoisomers of Cyclo(Tyr-Phe), which serve as a valuable proxy due to the shared chiral center of the tyrosine residue. This comparison is intended for researchers, scientists, and professionals in drug development to inform future research and hypothesis testing.
The primary observation from related compounds is that stereochemistry plays a critical role in biological efficacy, with D-amino acid-containing diastereomers often exhibiting enhanced activity compared to their L-amino acid counterparts. This phenomenon is particularly evident in anticancer applications.
Quantitative Data Presentation: Anticancer Activity
The following table summarizes the comparative anticancer activity of Cyclo(Tyr-Phe) stereoisomers against the A549 human lung carcinoma cell line. This data is presented as an illustrative example of the expected differences in activity between Cyclo(Gly-Tyr) stereoisomers.
| Compound | Target Cell Line | Activity Metric (IC50) | Reference |
| Cyclo(D-Tyr-D-Phe) | A549 (Human Lung Carcinoma) | 10 µM | [1][2] |
| Cyclo(L-Tyr-L-Phe) | A549 (Human Lung Carcinoma) | Lower activity than D-isomer | [2] |
Note: A specific IC50 value for the L-isomer was not provided in the reference, but it was reported to have lower activity than the D-isomer.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of compounds and to calculate IC50 values.
MTT Assay for Anticancer Activity Evaluation
1. Cell Preparation:
-
Human cancer cell lines (e.g., A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cells are seeded in 96-well plates at a density of 5,000 - 10,000 cells per well and allowed to adhere and grow for 24 hours.[3]
2. Compound Treatment:
-
Stock solutions of the Cyclo(Gly-Tyr) stereoisomers are prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the test compounds are made in the culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with the solvent at the same concentration as the treated wells.
-
The plates are incubated for a specified period, typically 48 or 72 hours.[4]
3. MTT Reagent Addition and Incubation:
-
A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is prepared (e.g., 5 mg/mL in PBS).[5]
-
Following the treatment incubation, 10-20 µL of the MTT stock solution is added to each well.[3][6]
-
The plates are then incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
4. Solubilization of Formazan:
-
After the incubation with MTT, the medium is carefully removed.
-
A solubilizing agent, such as DMSO or a specialized solubilization solution, is added to each well (typically 50-100 µL) to dissolve the formazan crystals.[3][6]
-
The plate is gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[5]
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 540-590 nm.[3][5]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the comparative study of Cyclo(Gly-Tyr) stereoisomers.
Caption: Workflow for comparative analysis of Cyclo(Gly-Tyr) stereoisomers.
Potential Signaling Pathway: MMP Inhibition
Cyclic dipeptides have been investigated as inhibitors of Matrix Metalloproteinases (MMPs), which are key enzymes in cancer progression and metastasis. The diagram below illustrates a simplified MMP inhibition pathway.
Caption: Simplified signaling pathway for MMP inhibition.
Potential Signaling Pathway: Quorum Sensing Modulation
Cyclic dipeptides are also known to modulate quorum sensing in bacteria, which is a system of cell-to-cell communication that regulates virulence and biofilm formation.
Caption: Modulation of a bacterial quorum sensing pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay [protocols.io]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Cyclo(Gly-Tyr): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclic dipeptide Cyclo(Gly-Tyr) is a naturally occurring molecule with potential for further investigation in drug discovery. As with any bioactive compound, a thorough assessment of its off-target effects is crucial for preclinical development. This guide provides a comparative analysis of the known biological activities of Cyclo(Gly-Tyr) and structurally related tyrosine-containing cyclic dipeptides. Due to the limited publicly available off-target screening data for Cyclo(Gly-Tyr), this guide focuses on summarizing known bioactivities to infer potential off-target liabilities and proposes experimental strategies for their assessment.
Executive Summary
Direct, comprehensive off-target screening data for Cyclo(Gly-Tyr) is scarce. However, analysis of related tyrosine-containing cyclic dipeptides reveals a range of biological activities, suggesting potential areas for off-target interaction. These include effects on various enzymes, receptors, and ion channels. This guide presents the available quantitative data for these related compounds, details the experimental protocols used for their characterization, and provides a framework for the systematic evaluation of Cyclo(Gly-Tyr)'s off-target profile.
Comparative Analysis of Biological Activities
The following table summarizes the known biological activities of Cyclo(Gly-Tyr) and selected tyrosine-containing cyclic dipeptides. This comparative data can help researchers anticipate potential off-target effects for Cyclo(Gly-Tyr).
| Compound | Target/Assay | Activity Type | Quantitative Data | Reference(s) |
| Cyclo(Gly-Tyr) | SIGMA1 Receptor | Binding Affinity | IC50 > 20 µM | [1] |
| Cyclo(L-Pro-L-Tyr) | Mushroom Tyrosinase | Inhibition | Ki = 9.86 mM | [2] |
| Xanthomonas axonopodis pv. citri | Antibacterial | MIC = 31.25 µg/mL | [3] | |
| Ralstonia solanacearum | Antibacterial | MIC = 31.25 µg/mL | [3] | |
| Cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | Antibacterial | MIC = 31.25 µg/mL | [3] |
| Ralstonia solanacearum | Antibacterial | MIC = 31.25 µg/mL | [3] | |
| Cyclo(Tyr-Tyr) | µ-Opioid Receptor | Binding Affinity | IC50 = 0.82 µM | [4] |
| L-type Calcium Channels | Blockade | Reversible voltage-dependent blockade at 100 µM | [4][5] | |
| Cyclo(Phe-Tyr) | µ-Opioid Receptor | Binding Affinity | IC50 = 69.7 µM | [4] |
| L-type Calcium Channels | Blockade | Irreversible time-dependent blockade at 100 µM | [4][5] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 75.6% growth inhibition at 2.5 mM | [4] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 73.4% growth inhibition at 2.5 mM | [4] | |
| HT-29 (Colon Cancer) | Cytotoxicity | 60.6% growth inhibition at 2.5 mM | [4] |
Experimental Protocols for Off-Target Assessment
To thoroughly assess the off-target profile of Cyclo(Gly-Tyr), a tiered screening approach is recommended. The following are detailed methodologies for key experiments based on the known activities of related compounds.
Kinase Profiling
Given that many small molecules exhibit off-target effects on kinases, a broad kinase panel screen is a critical first step.
Experimental Workflow: Kinase Profiling
Caption: Workflow for in vitro kinase profiling to identify potential off-target kinase interactions.
Methodology:
A widely used method for kinase profiling is the ADP-Glo™ Kinase Assay (Promega).
-
Compound Preparation: Prepare a serial dilution of Cyclo(Gly-Tyr) in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a multi-well plate, add the recombinant kinases from a commercially available panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase Assays) to the wells containing the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. For active compounds, determine the IC50 value.
Receptor Binding Assays
Based on the observed activity of related compounds at µ-opioid receptors, a broad panel of G-protein coupled receptor (GPCR) binding assays is recommended.
Signaling Pathway: Gq-Coupled GPCR Signaling
Caption: Simplified Gq-coupled GPCR signaling pathway, a potential off-target mechanism.
Methodology:
Radioligand binding assays are a standard method for assessing receptor affinity.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a known radiolabeled ligand for the target receptor and varying concentrations of Cyclo(Gly-Tyr).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the ability of Cyclo(Gly-Tyr) to displace the radioligand and calculate its inhibitory constant (Ki).
Ion Channel Screening
The observed effects of tyrosine-containing cyclic dipeptides on L-type calcium channels warrant an investigation into the potential interaction of Cyclo(Gly-Tyr) with a panel of ion channels.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for assessing ion channel modulation using whole-cell patch-clamp electrophysiology.
Methodology:
Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for electrical access to the entire cell.
-
Voltage Control: The cell membrane potential is clamped at a specific voltage.
-
Current Measurement: Elicit ion channel currents using specific voltage protocols.
-
Compound Application: Apply Cyclo(Gly-Tyr) to the cell and record any changes in the ion channel currents.
-
Data Analysis: Quantify the percentage of inhibition or potentiation of the current and determine the IC50 or EC50 value.
Conclusion and Future Directions
The assessment of off-target effects is a critical component of the drug discovery and development process. While there is a current lack of comprehensive off-target screening data for Cyclo(Gly-Tyr), the information available for structurally related tyrosine-containing cyclic dipeptides provides a valuable starting point for a targeted and rational approach to safety pharmacology.
It is recommended that researchers investigating the therapeutic potential of Cyclo(Gly-Tyr) prioritize a systematic evaluation of its off-target profile using the experimental paradigms outlined in this guide. Broad, unbiased screening against large panels of kinases, GPCRs, and ion channels will provide a comprehensive understanding of its selectivity and potential liabilities. The resulting data will be instrumental in guiding lead optimization efforts and ensuring the development of a safe and effective therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of Cyclo(Gly-Tyr) biological effects across different labs
A comprehensive review of existing scientific literature reveals a significant gap in the availability of reproducible data on the biological effects of the cyclic dipeptide Cyclo(Gly-Tyr). While the broader class of cyclodipeptides (CDPs) has garnered considerable interest for a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties, specific and replicated quantitative data for Cyclo(Gly-Tyr) remains elusive. This lack of published research from multiple independent laboratories makes a comparative analysis of its biological effects currently unfeasible.
Cyclic dipeptides are known for their enhanced stability and diverse biological functions compared to their linear counterparts. Various studies have explored the activities of tyrosine-containing CDPs. For instance, research has been conducted on compounds such as Cyclo(Tyr-Tyr) and Cyclo(Phe-Tyr), investigating their impact on ion channels, cardiovascular parameters, and their potential as anticancer agents. Similarly, proline-containing CDPs like Cyclo(Pro-Tyr) have been examined for their roles in biological processes like quorum sensing.
However, despite the interest in this class of molecules, Cyclo(Gly-Tyr) itself has not been the subject of extensive, comparative research. While it is recognized as a naturally occurring dipeptide, the scientific community has yet to publish multiple studies that would allow for a thorough assessment of the reproducibility of its biological effects. Establishing the reproducibility of scientific findings is a cornerstone of reliable research, requiring independent verification of experimental results. In the case of Cyclo(Gly-Tyr), the foundational data from multiple research groups, which would form the basis of such a comparative guide, is not yet available in the public domain.
This report, therefore, highlights a critical knowledge gap and underscores the need for further investigation into the specific biological activities of Cyclo(Gly-Tyr). Future research, ideally conducted across different laboratories, would be necessary to generate the quantitative data required for a meaningful analysis of the reproducibility of its effects. Without such data, any claims regarding its specific biological functions and their consistency cannot be substantiated.
Future Directions
To address the current limitations, the following research efforts are recommended:
-
Primary investigations into the diverse biological activities of Cyclo(Gly-Tyr), including but not limited to its potential antimicrobial, anticancer, antioxidant, and neuroprotective effects.
-
Quantitative assessments of these activities, establishing key metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.
-
Independent replication of these studies by different research groups to validate the initial findings and establish the reproducibility of the observed effects.
-
Detailed publication of experimental protocols and raw data to facilitate transparency and future meta-analyses.
As the body of research on Cyclo(Gly-Tyr) grows, a comprehensive comparison guide on the reproducibility of its biological effects will become a valuable resource for the scientific community. At present, however, the available data is insufficient to construct such a guide.
The Transcriptomic Landscape of Cyclo(Gly-Tyr): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclo(Gly-Tyr) is a cyclic dipeptide with emerging interest in various therapeutic areas. However, a significant knowledge gap exists regarding its molecular mechanism of action at the genomic level. As of late 2025, a comprehensive comparative transcriptomic analysis of cells treated with Cyclo(Gly-Tyr) has not been published. This guide addresses this gap by proposing a structured experimental framework for such a study, drawing upon established methodologies for similar compounds. Furthermore, it contextualizes the potential transcriptomic impact of Cyclo(Gly-Tyr) by summarizing findings from related cyclic dipeptides, offering a valuable resource for researchers initiating studies in this area.
Proposed Comparative Transcriptomics Experimental Workflow
To elucidate the gene expression changes induced by Cyclo(Gly-Tyr), a robust comparative transcriptomics study is essential. The following workflow outlines a recommended experimental design.
Safety Operating Guide
Navigating the Safe Disposal of Cyclo(Gly-Tyr): A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides essential, immediate safety and logistical information for the proper disposal of Cyclo(Gly-Tyr), a cyclic dipeptide used in various research applications. Adherence to these procedures is critical for regulatory compliance and environmental stewardship.
Immediate Safety and Handling Precautions
Before handling Cyclo(Gly-Tyr), it is imperative to consult your institution's specific chemical hygiene plan and safety protocols. The following general precautions should always be observed:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for Cyclo(Gly-Tyr) may not always be readily available, always attempt to source one from your supplier for the most comprehensive safety information. In its absence, treat the compound with the caution required for a novel chemical entity.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling Cyclo(Gly-Tyr). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2]
-
Ventilation: All handling of solid Cyclo(Gly-Tyr) or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2]
-
Spill Response: In the event of a spill, the material should be contained using an inert absorbent. Follow your institution's established spill cleanup procedures.[2] Do not wash spills down the drain.
A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use a NIOSH-approved respirator if working outside a fume hood. |
Step-by-Step Disposal Protocol
The disposal of Cyclo(Gly-Tyr) and any associated contaminated materials must be carried out in strict compliance with all local, state, and federal regulations. The following is a general procedural guide.
-
Waste Identification and Classification: All forms of Cyclo(Gly-Tyr), including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and flasks), should be treated as hazardous chemical waste.[1][2]
-
Waste Segregation: It is crucial to segregate Cyclo(Gly-Tyr) waste from other waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless compatibility has been verified by your institution's Environmental Health & Safety (EHS) office.[1]
-
Waste Collection and Containment:
-
Solid Waste: Place pure Cyclo(Gly-Tyr) and any contaminated solid materials into a clearly labeled, sealable, and chemically compatible container.[2]
-
Liquid Waste: Collect all solutions containing Cyclo(Gly-Tyr) in a designated, leak-proof, and clearly labeled waste container. The container should list all chemical constituents and their approximate concentrations.[2]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Cyclo(Gly-Tyr)," and any other information required by your institution's EHS department.[2]
-
Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[2] This area should have secondary containment to prevent environmental release in case of a leak.[2]
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and proper disposal of the Cyclo(Gly-Tyr) waste.[2] They will coordinate with a licensed hazardous waste contractor.
Crucially, never dispose of Cyclo(Gly-Tyr) or its containers down the drain or in the regular trash. [1][2] This practice can lead to environmental contamination and is a regulatory violation.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of Cyclo(Gly-Tyr) waste generated in a laboratory setting.
References
Personal protective equipment for handling Cyclo(Gly-Tyr)
FOR RESEARCH USE ONLY. NOT FOR PERSONAL OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the cyclic dipeptide Cyclo(Gly-Tyr). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a safe laboratory environment.
Hazard Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for Cyclo(Gly-Tyr) was not publicly available, hazard information for structurally similar cyclic dipeptides indicates potential risks. For instance, Cyclo(L-Pro-L-Tyr) is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is prudent to handle Cyclo(Gly-Tyr) with a high degree of caution, assuming it may present similar hazards.
Signal Word: Warning
Potential Hazard Statements (based on similar compounds):
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.[1]
-
H331: Toxic if inhaled.[1]
-
H371: May cause damage to organs.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving Cyclo(Gly-Tyr) to ensure the appropriate level of PPE is selected. The following table summarizes the recommended PPE.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid Cyclo(Gly-Tyr) | Chemical splash goggles | Disposable nitrile gloves | N95 respirator or higher | Standard laboratory coat |
| Preparing Cyclo(Gly-Tyr) Solutions | Chemical splash goggles | Disposable nitrile gloves | Recommended if significant aerosols may be generated. | Standard laboratory coat |
| Handling Cyclo(Gly-Tyr) Solutions | Safety glasses with side shields | Disposable nitrile gloves | Not generally required if handled in a well-ventilated area or fume hood. | Standard laboratory coat |
| Cleaning and Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | As required by the nature of the spill or waste. | Chemical-resistant apron over a laboratory coat. |
Note: Always consult your institution's specific safety guidelines and the glove manufacturer's chemical resistance data.
Operational Plan
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and dark place, away from incompatible materials. Recommended storage temperature is 4°C, protected from light.[2] For solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[2]
-
Ensure the storage area is well-ventilated.
-
All work with solid Cyclo(Gly-Tyr) or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
Ensure all containers are clearly labeled with the full chemical name and any relevant hazard warnings.
-
Small Spills:
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
-
Under no circumstances should Cyclo(Gly-Tyr) or its solutions be disposed of down the drain.[3]
-
Collect all solid and liquid waste containing Cyclo(Gly-Tyr) in separate, clearly labeled, and sealed containers.[3]
-
Label containers as "Hazardous Waste" and include the full chemical name and approximate concentrations.[3]
-
Store waste containers in a designated satellite accumulation area.[3]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of Cyclo(Gly-Tyr).
-
Preparation:
-
Don the appropriate PPE as specified in the table above.
-
Perform all work within a chemical fume hood.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, vortex mixer).
-
-
Weighing:
-
Tare the analytical balance with a piece of weigh paper.
-
Carefully weigh the desired amount of Cyclo(Gly-Tyr) powder.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder to a volumetric flask of the desired volume.
-
Add a small amount of the appropriate solvent (e.g., DMSO) to the flask.[2][4]
-
Gently swirl or vortex the flask to dissolve the powder. Ultrasonic agitation may be necessary.[2][4]
-
Once dissolved, add the solvent to the final volume.
-
-
Storage:
Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
